Clopidogrelum
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWGGQPFAXNFI-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022848 | |
| Record name | Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clopidogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Color/Form |
Colorless oil | |
CAS No. |
113665-84-2 | |
| Record name | Clopidogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113665-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopidogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIDOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOPIDOGREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clopidogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Clopidogrel on the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel, a thienopyridine derivative marketed as Plavix, is a cornerstone antiplatelet therapy for the prevention of atherothrombotic events.[1] Its efficacy lies in the irreversible antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation.[2][3] This guide provides a detailed examination of the molecular mechanisms underpinning clopidogrel's action, from its metabolic activation to its profound effects on platelet signaling pathways. We will delve into the quantitative aspects of its interaction with the P2Y12 receptor and outline the experimental protocols used to elucidate and evaluate its pharmacodynamics.
Metabolic Activation of Clopidogrel: A Prerequisite for Activity
Clopidogrel is a prodrug, meaning it is inactive until metabolized in the body.[2][4] Following oral administration and absorption in the intestine, clopidogrel undergoes a two-step oxidative process primarily in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system.[2][5] Approximately 85% of the absorbed clopidogrel is hydrolyzed by esterases into an inactive carboxylic acid derivative.[2][5] The remaining 15% is converted to its active form.[3]
The first step involves the conversion of clopidogrel to 2-oxo-clopidogrel, a reaction mediated by CYP1A2, CYP2B6, and CYP2C19.[4][5] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite. This second step is catalyzed by CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[4][5] The active metabolite is a reactive thiol derivative that is responsible for clopidogrel's antiplatelet effects.[6]
The P2Y12 Receptor: The Molecular Target
The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets.[7] It plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.[2] The active metabolite of clopidogrel specifically and irreversibly binds to the P2Y12 receptor.[8][9] This binding is covalent, forming a disulfide bond with one or more cysteine residues on the extracellular domains of the receptor, with Cys97 being identified as a key site of interaction.[10][11] This irreversible binding means that the platelet is inhibited for its entire lifespan of approximately 7-10 days.[2][3]
A further dimension to clopidogrel's mechanism is its effect on the organization of P2Y12 receptors. It has been demonstrated that the active metabolite of clopidogrel disrupts P2Y12 receptor homooligomers, causing them to dissociate into dimeric and monomeric forms and partitioning them out of lipid rafts.[6][10][12] This disruption of the receptor's supramolecular organization contributes to its loss of function.
Downstream Signaling Cascade: Unraveling the Inhibition
The binding of clopidogrel's active metabolite to the P2Y12 receptor prevents ADP from activating its downstream signaling cascade. The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[7][11]
In the absence of clopidogrel:
-
ADP binds to the P2Y12 receptor.
-
The Gαi subunit is activated and inhibits adenylyl cyclase.[11]
-
Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]
-
Reduced cAMP levels result in decreased activity of protein kinase A (PKA).
-
This leads to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[13]
-
Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.
-
The activated GPIIb/IIIa receptor binds fibrinogen, leading to platelet aggregation.[14]
In the presence of clopidogrel:
-
The active metabolite of clopidogrel irreversibly binds to the P2Y12 receptor, blocking ADP binding.
-
The inhibitory effect of Gαi on adenylyl cyclase is prevented.
-
Adenylyl cyclase remains active, leading to the maintenance of intracellular cAMP levels.[4]
-
PKA remains active and phosphorylates VASP.
-
Phosphorylated VASP (VASP-P) inhibits the activation of the GPIIb/IIIa receptor.
-
The GPIIb/IIIa receptor remains in its inactive state, preventing fibrinogen binding and subsequent platelet aggregation.
Beyond the adenylyl cyclase pathway, P2Y12 receptor activation also stimulates phosphoinositide 3-kinase (PI3K) via the Gβγ subunits, leading to the activation of Akt (also known as protein kinase B) and Rap1b, which further contribute to platelet aggregation.[7][14] Clopidogrel's antagonism of the P2Y12 receptor also blocks these pro-aggregatory signals.
Quantitative Analysis of Clopidogrel's Action
The interaction of clopidogrel's active metabolite with the P2Y12 receptor and its subsequent effect on platelet function have been quantified in various studies.
| Parameter | Value | Description | Reference(s) |
| IC50 | 1.9 ± 0.3 μM | Concentration of clopidogrel that inhibits 50% of ADP-induced platelet aggregation in washed human platelets in vitro. | [15][16] |
| pKi | 6.9 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity of the active metabolite for the P2Y12 receptor. | [17] |
| Platelet Inhibition | Mean 64.0 ± 25.3% reduction in P2Y12 Reaction Units (PRU) | Measured by the VerifyNow-P2Y12 assay in patients receiving clopidogrel therapy. | [18] |
| Platelet Aggregation Inhibition | 70 ± 1% | Inhibition of ADP (6 μM)-induced platelet aggregation by clopidogrel (30 μM) in washed human platelets. | [15][16] |
Experimental Protocols for Assessing Clopidogrel's Effect
Several laboratory methods are employed to assess the pharmacodynamic effects of clopidogrel by measuring platelet function.
Light Transmittance Aggregometry (LTA)
LTA is considered the gold standard for measuring platelet aggregation.[19]
-
Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Add an agonist, typically ADP (concentrations of 5 to 20 μM are commonly used), to the PRP sample.[19][20][21]
-
Record the increase in light transmittance over time as platelets aggregate.
-
The extent of aggregation is reported as the maximum percentage of light transmittance.
-
-
Interpretation: A lower percentage of aggregation in the presence of clopidogrel indicates effective P2Y12 inhibition.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.[22][23]
-
Principle: Measures platelet aggregation on fibrinogen-coated beads in response to ADP in a specialized tube. The assay includes prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making it more specific for P2Y12 activity.[18][24]
-
Methodology:
-
Collect whole blood in a specific Greiner partial-fill blue-top tube containing 3.2% sodium citrate.[22][23]
-
A clearing tube should be drawn first to avoid tissue factor contamination.[25]
-
The sample is inserted into the VerifyNow instrument.
-
The instrument automatically mixes the blood with reagents (ADP and PGE1) and measures the change in light transmittance as platelets aggregate on fibrinogen-coated beads.
-
-
Interpretation: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a greater level of P2Y12 inhibition.
VASP Phosphorylation Assay
This flow cytometry-based assay provides a specific measure of P2Y12 receptor inhibition.[13][26]
-
Principle: Measures the phosphorylation state of VASP within platelets. Inhibition of the P2Y12 receptor by clopidogrel leads to increased VASP phosphorylation.[13][27]
-
Methodology:
-
Whole blood samples are incubated with PGE1 alone (to induce maximal VASP phosphorylation) and with PGE1 plus ADP (to assess the inhibitory effect of the P2Y12 pathway).
-
Platelets are then fixed, permeabilized, and stained with fluorescently labeled antibodies against total VASP and phosphorylated VASP.
-
The fluorescence intensity is measured by flow cytometry.
-
-
Interpretation: The results are often expressed as a Platelet Reactivity Index (PRI), calculated from the fluorescence intensities. A lower PRI indicates a greater degree of P2Y12 inhibition by clopidogrel.[27]
Conclusion
The mechanism of action of clopidogrel on the P2Y12 receptor is a well-defined process involving metabolic activation, irreversible receptor binding, and profound inhibition of downstream signaling pathways crucial for platelet aggregation. The disruption of P2Y12 receptor oligomerization adds another layer of complexity to its inhibitory action. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and further investigate this clinically vital antiplatelet agent. A thorough grasp of these molecular details is essential for the development of novel antiplatelet therapies and for optimizing the use of existing agents in the management of cardiovascular disease.
References
- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is monitoring of antiplatelet therapy by light transmission aggregometry dependent on instrument and reagent used? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. ClinPGx [clinpgx.org]
- 6. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-time platelet P2Y12 receptor occupancy as a promising pharmacodynamics biomarker for bridging the gap between PK/PD of clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clopidogrel (active metabolite) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insights into the interpretation of light transmission aggregometry for evaluation of platelet aggregation inhibition by clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VerifyNow® P2Y12 assay for Antiplatelet Effect - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 23. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 24. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 25. youtube.com [youtube.com]
- 26. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 27. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Clopidogrel Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. Its therapeutic efficacy is solely attributed to its (S)-enantiomer, which, after metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets. The (R)-enantiomer is pharmacologically inactive and has been associated with adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and chiral separation of clopidogrel's enantiomers. It includes detailed experimental protocols for key synthetic and analytical procedures, a comparative analysis of the pharmacological and pharmacokinetic properties of the enantiomers, and a visual representation of the relevant biological pathways and experimental workflows.
Introduction
The discovery of clopidogrel and the subsequent identification of its stereoselective activity represent a significant milestone in cardiovascular pharmacology. Initially synthesized as a racemic mixture, it was later determined that the antiplatelet effect resides exclusively in the (S)-(+)-enantiomer.[1][2] The (R)-(-)-enantiomer is not only inactive but has also been linked to convulsive side effects in animal studies.[3][4] This stereospecificity underscores the importance of robust methods for the synthesis and separation of the individual enantiomers to ensure the safety and efficacy of the final drug product.
This guide delves into the technical aspects of clopidogrel's enantiomers, providing detailed methodologies and comparative data to support research and development in this area.
Synthesis and Chiral Resolution of Clopidogrel
The industrial production of enantiomerically pure (S)-clopidogrel has been approached through two primary strategies: asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis of (S)-Clopidogrel
Asymmetric synthesis aims to produce the desired (S)-enantiomer directly, avoiding the need for subsequent separation of a racemic mixture. One effective method involves a modified Strecker reaction using a chiral auxiliary.[5][6]
-
Synthesis of (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride:
-
To a solution of [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a methanol-water mixture, add sodium cyanide.
-
To this mixture, add 2-chlorobenzaldehyde and stir at room temperature for 16 hours.
-
The resulting diastereomerically pure product can be isolated by filtration.
-
-
Hydrolysis and Chiral Auxiliary Cleavage:
-
Treat the product from the previous step with 6 M aqueous HCl in a mixture of diethyl ether and chloroform.
-
Heat the reaction mixture to 90°C for 4 hours to effect cleavage of the chiral auxiliary and hydrolysis of the nitrile group.
-
The product, enantiomerically pure (2S)-2-(2-chlorophenyl)glycine hydrochloride, can be isolated upon cooling.
-
-
Esterification and Cyclization:
-
The resulting amino acid is then esterified and cyclized to form the thienopyridine ring system, yielding (S)-clopidogrel. This typically involves reaction with a suitable thiophene derivative and subsequent ring closure.
-
Chiral Resolution of Racemic Clopidogrel
The classical and widely used method for obtaining (S)-clopidogrel is the resolution of the racemic mixture using a chiral resolving agent, most commonly (-)-camphor-10-sulfonic acid (L-CSA).[7][8]
-
Preparation of Racemic Clopidogrel Free Base:
-
Dissolve racemic clopidogrel bisulfate in a mixture of dichloromethane and water.
-
Adjust the pH to ~7.8 with an aqueous solution of sodium carbonate at a low temperature (e.g., 2-8°C).
-
Separate the organic layer, wash with water, and evaporate the solvent to obtain the racemic clopidogrel free base.
-
-
Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic clopidogrel free base in acetone.
-
Add L-camphor-10-sulfonic acid monohydrate (approximately 0.55-0.65 molar equivalents) to the solution at room temperature.
-
Seed the solution with a small amount of pure (S)-clopidogrel camphorsulfonate salt.
-
Stir the mixture for several hours (e.g., 12-18 hours) at a controlled temperature (e.g., 15-20°C) to allow for the selective crystallization of the (S)-clopidogrel-(-)-camphorsulfonate diastereomeric salt.
-
Filter the precipitate, wash with cold acetone, and dry under vacuum.
-
-
Liberation of (S)-Clopidogrel Free Base:
-
Dissolve the diastereomeric salt in dichloromethane.
-
Wash the solution with an aqueous sodium carbonate solution to remove the camphor sulfonic acid.
-
Separate the organic layer, wash with water, and evaporate the solvent to yield the enantiomerically pure (S)-clopidogrel free base.
-
-
Formation of the Bisulfate Salt:
-
The (S)-clopidogrel free base can then be converted to the bisulfate salt by treatment with sulfuric acid in a suitable solvent.
-
Chiral Separation by Chromatography
Various chromatographic techniques have been developed for the analytical and preparative separation of clopidogrel enantiomers, providing essential tools for quality control and research.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating clopidogrel enantiomers.[9]
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/water (100:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 226 nm
-
Temperature: 25°C
This method allows for the baseline resolution of the (S)- and (R)-enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[10][11]
-
Column: Chiralcel OD-H (250 x 4.6 mm)
-
Mobile Phase: Supercritical CO2 with a modifier such as 2-propanol
-
Flow Rate: 2 mL/min
-
Detection: UV at 215 nm
Comparative Pharmacology and Toxicology
The pharmacological and toxicological profiles of the clopidogrel enantiomers are markedly different.
| Parameter | (S)-Clopidogrel | (R)-Clopidogrel | Reference(s) |
| Antiplatelet Activity | Potent inhibitor of ADP-induced platelet aggregation | Inactive | [1][2] |
| P2Y12 Receptor Inhibition | Irreversible antagonist | No significant activity | [4] |
| Primary Side Effects | Bleeding | Convulsions (in animal studies at high doses) | [3][4] |
Table 1: Comparative Pharmacology of Clopidogrel Enantiomers
| Parameter | Racemic Clopidogrel | Reference(s) |
| Acute Oral LD50 (mice) | > 2000 mg/kg | [12] |
| Acute Oral LD50 (rats) | > 2000 mg/kg | [12] |
| Acute Intravenous LD50 (mice) | 160 mg/kg | [12] |
| Acute Intravenous LD50 (rats) | 110 mg/kg | [13] |
| Target Organs of Toxicity (Oral) | Digestive tract, lungs, kidneys | [13] |
Table 2: Toxicology of Racemic Clopidogrel
Comparative Pharmacokinetics
Clopidogrel is a prodrug that undergoes extensive metabolism in the liver. Two main metabolic pathways have been identified: hydrolysis by esterases to an inactive carboxylic acid derivative (about 85% of the absorbed dose) and a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite.[14][15] There is no evidence of in vivo interconversion between the enantiomers.[14]
| Parameter | (S)-Clopidogrel Active Metabolite (H4 isomer) | (S)-Clopidogrel Carboxylic Acid Metabolite | Reference(s) |
| Dose | 75 mg | 75 mg | [16] |
| Cmax | 7.13 ± 6.32 ng/mL | ~2.78 mg/L | [14][16] |
| Tmax | ~1 hour | ~1 hour | [14][16] |
| t1/2 (elimination) | ~30 minutes | ~8 hours | [14] |
Table 3: Pharmacokinetic Parameters of (S)-Clopidogrel and its Metabolites in Humans
Mechanism of Action and Signaling Pathway
The active thiol metabolite of (S)-clopidogrel selectively and irreversibly binds to the P2Y12 receptor on the platelet surface. This binding prevents ADP from interacting with the receptor, thereby blocking a key pathway in platelet activation and aggregation.
Figure 1: Signaling pathway of (S)-clopidogrel's active metabolite.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis, resolution, and analysis of clopidogrel enantiomers.
Figure 2: Asymmetric synthesis workflow for (S)-clopidogrel.
Figure 3: Chiral resolution workflow for clopidogrel.
Conclusion
The development of (S)-clopidogrel is a prime example of the critical role of stereochemistry in drug design and development. The methodologies for its asymmetric synthesis and chiral resolution are well-established, enabling the production of a highly effective and safer enantiopure drug. The distinct pharmacological and pharmacokinetic profiles of the clopidogrel enantiomers highlight the necessity for stringent chiral purity control in the pharmaceutical industry. This guide provides a foundational technical resource for professionals involved in the research, development, and quality control of clopidogrel and related compounds.
References
- 1. New Page 1 [chm.bris.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modified asymmetric Strecker reaction of aldehyde with secondary amine: a protocol for the synthesis of S-clopidogrel (an antiplatelet agent) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for improving resolution yield of clopidogrel camphorsulfonate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]
- 9. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 11. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 12. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Clopidogrel and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of clopidogrel, a cornerstone antiplatelet therapy. Clopidogrel is a prodrug that, upon metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][2] This document delves into the core preclinical data, encompassing its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Concepts: Mechanism of Action
Clopidogrel is administered as an inactive prodrug. Following oral administration, it undergoes a two-step metabolic activation process primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[2][3] The initial oxidation to 2-oxo-clopidogrel is catalyzed by CYP1A2, CYP2B6, and CYP2C19.[2] Subsequently, this intermediate is further oxidized to the active thiol metabolite, a reaction involving CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[2][3]
The active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[1][2] This binding prevents ADP from interacting with its receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation.[2] The irreversible nature of this binding means that the antiplatelet effect lasts for the lifespan of the platelet (approximately 7-10 days).
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of clopidogrel and its metabolites. These data provide insights into the drug's potency, efficacy, and pharmacokinetic profile in various animal models.
Table 1: In Vitro Efficacy of Clopidogrel and its Active Metabolite
| Parameter | Species/System | Agonist | Value | Reference(s) |
| IC50 (Platelet Aggregation) | Human (washed platelets) | ADP (6 µM) | 1.9 ± 0.3 µM (for Clopidogrel)* | [4] |
| P2Y12 Receptor Blockade | In vitro (human platelets) | - | 93.0% (for Clopidogrel active metabolite) | [5] |
*Note: This IC50 value is for the parent compound, clopidogrel, in washed platelets, suggesting some in vitro activity under specific conditions, although the primary mechanism is through its active metabolite in vivo.
Table 2: Preclinical Pharmacokinetics of Clopidogrel Metabolites
| Parameter | Species | Dose | Metabolite | Cmax | Tmax | AUC | Reference(s) |
| AUC | Rat | Equal molar dose to Vicagrel | 2-oxo-clopidogrel | - | - | 10.2 ± 6.6 µg·h/L | [6] |
| AUC | Rat | Equal molar dose to Vicagrel | Active Metabolite | - | - | 14.4 ± 9.6 µg·h/L | [6] |
| AUC | Beagle Dog | Equal molar dose to Vicagrel | 2-oxo-clopidogrel | - | - | 16.1 ± 3.3 µg·h/L | [6] |
| AUC | Beagle Dog | Equal molar dose to Vicagrel | Active Metabolite | - | - | 99.0 ± 10.3 µg·h/L | [6] |
| Cmax | Healthy Male Volunteers | 50 mg (single dose) | SR26334 (inactive) | 1.6 ± 0.30 mg/L | 0.8-1.0 h | - | [7] |
| Cmax | Healthy Male Volunteers | 75 mg (single dose) | SR26334 (inactive) | 2.9 ± 0.68 mg/L | 0.8-1.0 h | - | [7] |
| Cmax | Healthy Male Volunteers | 100 mg (single dose) | SR26334 (inactive) | 3.1 ± 0.94 mg/L | 0.8-1.0 h | - | [7] |
| Cmax | Healthy Male Volunteers | 150 mg (single dose) | SR26334 (inactive) | 4.9 ± 1.22 mg/L | 0.8-1.0 h | - | [7] |
| t1/2 | Healthy Male Volunteers | 50-150 mg (single dose) | SR26334 (inactive) | - | - | 7.2-7.6 h | [7] |
Table 3: Preclinical Pharmacodynamics of Clopidogrel
| Model | Species | Dose | Effect | Reference(s) |
| FeCl3-induced carotid artery thrombosis | Rat | 30 mg/kg (oral, 3 days) | Increased time to occlusion | [8] |
| Platelet Aggregation Inhibition | Dog | 10 mg/kg (loading dose), then 2 mg/kg daily | P2Y CT > 300 s in responsive dogs | [9][10] |
| Thromboelastography (TEG-PM) | Dog | 2.3 ± 0.3 mg/kg (oral, 7 days) | Significant decrease in MA-ADP and increase in % inhibition | [11][12] |
Key Experimental Protocols
This section details the methodologies for key experiments frequently cited in the preclinical evaluation of clopidogrel.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the inhibitory effect of a compound on platelet aggregation induced by an agonist.
Methodology:
-
Blood Collection: Whole blood is collected from the study subjects (e.g., healthy human volunteers or laboratory animals) into tubes containing an anticoagulant, typically 3.2% sodium citrate.[11]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): The blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain PRP.[13] The remaining blood is then centrifuged at a higher speed (e.g., 2700 g for 15 minutes) to obtain PPP.[13]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 250 x 10^9/L, using autologous PPP.[14]
-
Aggregometer Setup: The aggregometer is set to 37°C.[13] A cuvette with PPP is used to set 100% light transmission, and a cuvette with PRP is used to set 0% light transmission.[14]
-
Assay Procedure: A specific volume of PRP is placed in a cuvette with a magnetic stir bar. The test compound or vehicle is added and incubated for a defined period. An agonist, such as ADP (typically at concentrations of 2, 5, 10, or 20 µmol/L), is then added to induce aggregation.[15]
-
Data Analysis: The change in light transmission is recorded over time. The maximum platelet aggregation (%) is determined. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) can be calculated from a concentration-response curve.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
Objective: To evaluate the antithrombotic efficacy of a compound in an in vivo model of arterial thrombosis.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The common carotid artery is surgically exposed.[8][16]
-
Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl3) solution (typically 20-50%) is applied topically to the exposed carotid artery for a specific duration (e.g., 10 minutes).[8][16] The FeCl3 induces oxidative injury to the vessel wall, leading to thrombus formation.[1]
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery, distal to the site of injury, to continuously monitor blood flow.[16]
-
Drug Administration: The test compound (e.g., clopidogrel at 30 mg/kg) is administered orally at a predetermined time before the induction of thrombosis.[8]
-
Data Analysis: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow. A longer TTO in the drug-treated group compared to the vehicle control group indicates antithrombotic activity.[8] Histological analysis of the vessel can also be performed to confirm thrombus formation.[16]
Radioligand Binding Assay for P2Y12 Receptor
Objective: To determine the binding affinity of a compound for the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Platelet membranes or membranes from cells expressing the recombinant P2Y12 receptor are prepared.
-
Radioligand: A radiolabeled ligand specific for the P2Y12 receptor, such as [3H]PSB-0413 or [33P]-2MeS-ADP, is used.[17]
-
Binding Reaction: The membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (competitor).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the preclinical pharmacology of clopidogrel.
Clopidogrel Metabolic Activation Pathway
References
- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novapublishers.com [novapublishers.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Pharmacokinetics of vicagrel, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of clopidogrel responsiveness using the Platelet Function Analyzer-200 (PFA-200) in dogs [frontiersin.org]
- 10. Evaluation of clopidogrel responsiveness using the Platelet Function Analyzer-200 (PFA-200) in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of thrombin generation in dogs administered clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiplatelet Activity of Clopidogrel's Active Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiplatelet activity of the active metabolite of clopidogrel. It covers the mechanism of action, key signaling pathways, detailed experimental protocols for assessing activity, and a summary of quantitative data from various studies.
Introduction
Clopidogrel is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its antiplatelet effect.[1] This active metabolite is a potent and specific inhibitor of the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.[1] Understanding the in vitro activity of this metabolite is crucial for the development of new antiplatelet therapies and for assessing the efficacy of clopidogrel in different patient populations.
Mechanism of Action and Signaling Pathways
The active metabolite of clopidogrel irreversibly binds to the P2Y12 receptor on the platelet surface. This binding is achieved through the formation of a disulfide bridge with a cysteine residue on the receptor.[1] This covalent modification permanently inactivates the receptor for the lifespan of the platelet.
The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates two main signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated P2Y12 receptor, via its Gi protein, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in the amplification of platelet aggregation.
-
Activation of Phosphoinositide 3-Kinase (PI3K): The P2Y12 receptor also activates PI3K, which in turn activates downstream signaling molecules, contributing to the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.
The conformational change of the GPIIb/IIIa receptor is the final common pathway for platelet aggregation, allowing it to bind fibrinogen and form platelet aggregates. By blocking the P2Y12 receptor, the active metabolite of clopidogrel effectively inhibits both of these signaling pathways, thereby preventing platelet aggregation.
Experimental Protocols for In Vitro Assessment
Several in vitro assays are commonly used to evaluate the antiplatelet activity of clopidogrel's active metabolite. The following sections provide detailed methodologies for the key experiments.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Experimental Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.
-
Incubation: Pre-incubate the PRP with the clopidogrel active metabolite or vehicle control for a specified time (e.g., 2 minutes) at 37°C in an aggregometer cuvette with stirring.[3]
-
Agonist Addition: Add ADP to induce platelet aggregation. Common final concentrations of ADP used are 5 µM and 20 µM.[4]
-
Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined and expressed as a percentage, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a specific method to assess the P2Y12 receptor inhibition. VASP is an intracellular protein that is phosphorylated in response to cAMP. Inhibition of the P2Y12 receptor leads to increased cAMP and consequently increased VASP phosphorylation.
Experimental Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Incubation with Prostaglandin E1 (PGE1) and ADP:
-
In one tube, incubate the whole blood with PGE1 alone. PGE1 stimulates adenylyl cyclase and induces VASP phosphorylation.
-
In a second tube, incubate the whole blood with both PGE1 and ADP. ADP, through the P2Y12 receptor, will inhibit adenylyl cyclase and reduce VASP phosphorylation in the absence of a P2Y12 inhibitor.
-
Incubation is typically for 10 minutes at room temperature.[5]
-
-
Fixation and Permeabilization: Fix the cells with a fixative agent (e.g., paraformaldehyde) and then permeabilize the platelet membrane to allow antibodies to access intracellular VASP.[5]
-
Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (P-VASP).
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the P-VASP staining in both the PGE1-only and PGE1+ADP treated samples.
-
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100.[6]
Flow Cytometry for Platelet Activation Markers
Flow cytometry can be used to measure the surface expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor.
Experimental Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Incubation with Clopidogrel Active Metabolite: Incubate whole blood with the clopidogrel active metabolite or vehicle control for a specified duration.
-
Platelet Activation: Add a platelet agonist, such as ADP (e.g., 10 µM), to stimulate platelet activation and incubate for a set time (e.g., 15 minutes).[7]
-
Staining: Add fluorescently labeled antibodies specific for P-selectin and the activated GPIIb/IIIa receptor (e.g., PAC-1 antibody).[8][9] Incubate in the dark at room temperature.
-
Fixation: Fix the samples with 1% paraformaldehyde.[8]
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population.
-
Determine the percentage of platelets positive for P-selectin and activated GPIIb/IIIa and the mean fluorescence intensity.[8]
-
Quantitative Data on Antiplatelet Activity
The following tables summarize quantitative data on the in vitro antiplatelet activity of clopidogrel and its active metabolite from various studies.
Table 1: IC50 Values for Inhibition of Platelet Aggregation
| Compound | Platelet Preparation | Agonist | IC50 (µM) | Reference |
| Clopidogrel (parent drug) | Washed Platelets | ADP (6 µM) | 1.9 ± 0.3 | [10] |
| Clopidogrel (parent drug) | Platelet-Rich Plasma | ADP | 3291.07 | [11] |
| Clopidogrel (parent drug) | Platelet-Rich Plasma | PAF | 281.01 | [11] |
Note: The high IC50 value of the parent drug clopidogrel in PRP highlights the necessity for its metabolic activation to an active form to achieve potent antiplatelet effects in vivo.
Table 2: Platelet Reactivity Assessed by VASP Phosphorylation Assay
| Population | Platelet Reactivity Index (PRI) (%) | Reference |
| Healthy Donors | 78.3 ± 4.6 | [12] |
| Patients not receiving clopidogrel | 79.0 ± 4.1 | [12] |
| Patients treated with clopidogrel | 61.1 ± 17.0 (range: 6.6 - 85.8) | [12] |
| Extensive metabolizers on clopidogrel | 48 (LS mean) | [13] |
| Reduced metabolizers on clopidogrel | 63 (LS mean) | [13] |
Table 3: Platelet Reactivity Assessed by VerifyNow P2Y12 Assay
| Condition | P2Y12 Reaction Units (PRU) | Reference |
| On clopidogrel 75 mg | 163.6 ± 80.2 | [14] |
| On clopidogrel 150 mg | 127.0 ± 82.5 | [14] |
| High on-treatment platelet reactivity (HPR) cutoff | >208 | [15][16] |
Conclusion
The active metabolite of clopidogrel is a potent and specific inhibitor of the P2Y12 receptor, leading to the inhibition of ADP-induced platelet aggregation. A variety of in vitro methods, including LTA, VASP phosphorylation assay, and flow cytometry for activation markers, are available to assess its antiplatelet activity. The quantitative data from these assays demonstrate the efficacy of the active metabolite and also highlight the significant inter-individual variability in response to clopidogrel therapy. This technical guide provides a comprehensive resource for researchers and drug development professionals working on antiplatelet agents.
References
- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Variability of individual platelet reactivity over time in patients treated with clopidogrel – insights from the ELEVATE-TIMI 56 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Routine Platelet Reactivity Testing with VerifyNow Assay on Antiplatelet Choice After Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Genetic Underpinnings of Clopidogrel Resistance: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Clopidogrel, a cornerstone of antiplatelet therapy, exhibits significant inter-individual variability in its therapeutic response. A substantial portion of this variability is attributed to genetic factors that influence its absorption and metabolic activation. This technical guide provides an in-depth exploration of the genetic basis of clopidogrel resistance, with a focus on specific populations, to inform research, clinical practice, and the development of novel antiplatelet agents.
Clopidogrel is a prodrug that requires a two-step oxidative process in the liver to be converted into its active metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.[1] Genetic polymorphisms in enzymes involved in this metabolic pathway, as well as in transporters affecting its absorption, can significantly impair the generation of the active metabolite, leading to therapeutic failure and an increased risk of major adverse cardiovascular events (MACE).[2][3]
Core Genetic Determinants of Clopidogrel Resistance
The primary genetic factors influencing clopidogrel response are polymorphisms in the Cytochrome P450 2C19 (CYP2C19) gene and the ATP-binding cassette subfamily B member 1 (ABCB1) gene.
CYP2C19: The Key Metabolic Player
The CYP2C19 enzyme is responsible for the majority of both oxidative steps in clopidogrel's activation.[2] Allelic variants of the CYP2C19 gene are categorized based on their functional impact on enzyme activity.
-
Loss-of-Function (LoF) Alleles: Alleles such as CYP2C192 and CYP2C193 result in a non-functional or severely reduced-function enzyme.[4] Individuals carrying one LoF allele are classified as intermediate metabolizers, while those with two are poor metabolizers.[2] These individuals exhibit diminished platelet inhibition and are at a higher risk for MACE.[2][5]
-
Increased-Function Alleles: The CYP2C19*17 allele is associated with increased enzyme expression and activity, leading to enhanced clopidogrel activation.[6] While this may lead to a better antiplatelet response, some studies suggest a potential increase in bleeding risk.
The prevalence of these alleles varies significantly across different ethnic populations, contributing to the observed disparities in clopidogrel response.
ABCB1: The Gatekeeper of Absorption
The ABCB1 gene encodes for the P-glycoprotein (P-gp), an efflux transporter in the intestine that pumps clopidogrel back into the gut lumen, thereby reducing its bioavailability.[7][8] The C3435T polymorphism (rs1045642) in the ABCB1 gene has been associated with clopidogrel resistance, particularly in Asian populations.[9][10] The T allele is linked to increased P-gp expression and consequently, reduced clopidogrel absorption.
Other Genetic Factors
While CYP2C19 and ABCB1 are the most extensively studied genes, polymorphisms in other genes such as PON1 have been investigated, though their role in clopidogrel resistance remains controversial and is not supported by substantial evidence.[11][12][13][14][15] More recent genome-wide association studies (GWAS) have identified other potential candidate genes, such as THSD7A and LAIR1, that may play a role in clopidogrel response, particularly in African American populations where CYP2C19 variants are less predictive.[16][17]
Data Presentation: Quantitative Summary of Genetic Associations
The following tables summarize the quantitative data on the association of key genetic polymorphisms with clopidogrel resistance across different populations.
Table 1: Prevalence of CYP2C19 Loss-of-Function Alleles and Impact on Clopidogrel Response
| Population | CYP2C19 LoF Allele Prevalence (Intermediate/Poor Metabolizers) | Impact on Clopidogrel Response | Odds Ratio (OR) for MACE in LoF Carriers |
| East Asians | 50-60%[2] | Significantly reduced platelet inhibition[18] | 1.91 (95% CI, 1.61–2.27)[18] |
| Europeans/Caucasians | 20-30%[2][19] | Reduced platelet inhibition[20] | 1.20 (95% CI, 1.10–1.31)[18] |
| Africans/African Americans | ~40%[19] | Less predictive of response compared to other populations[21][22] | Not consistently associated with MACE[23] |
| South Asians | 47.5% (in a UK population)[24] | Reduced clopidogrel effectiveness[25] | Data emerging |
Table 2: Association of ABCB1 C3435T Polymorphism with Clopidogrel Resistance
| Population | Association with Clopidogrel Resistance | Odds Ratio (OR) for Clopidogrel Resistance (TT vs. CC genotype) |
| Asians | Significant association[10] | 2.11 (95% CI, 1.71–2.60) for dominant model (CT+TT vs CC)[10] |
| Europeans | Inconsistent/No significant association[10] | Not significant[10] |
| Mixed Populations | Potential association[26] | 3.43 (95% CI, 2.14–5.51) for recessive model (TT vs. CC+CT) in ischemic stroke patients[26] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Genotyping of CYP2C19 and ABCB1 Variants
Objective: To identify specific single nucleotide polymorphisms (SNPs) in the CYP2C19 and ABCB1 genes.
Methodology: Real-Time Polymerase Chain Reaction (PCR) with TaqMan® Allelic Discrimination Assays
This is a widely used and robust method for genotyping known SNPs.[27]
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit). The concentration and purity of the extracted DNA are quantified using a spectrophotometer.
-
PCR Reaction Setup: A PCR reaction mixture is prepared containing:
-
TaqMan® Genotyping Master Mix
-
Specific TaqMan® SNP Genotyping Assay for the target SNP (e.g., for CYP2C192 (rs4244285), CYP2C193 (rs4986893), or ABCB1 C3435T (rs1045642)). Each assay includes forward and reverse primers and two allele-specific MGB probes labeled with different fluorescent dyes (e.g., FAM and VIC).
-
Genomic DNA sample.
-
-
Real-Time PCR Amplification and Detection: The reaction is performed in a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.[27] During amplification, the allele-specific probes bind to the target DNA, and the 5' nuclease activity of the DNA polymerase cleaves the probe, releasing the reporter dye and generating a fluorescent signal.
-
Data Analysis: The instrument software measures the fluorescence of each dye at the end of each PCR cycle. The results are visualized in an allelic discrimination plot, where samples cluster based on the detected fluorescent signals, allowing for the determination of the genotype (homozygous for allele 1, homozygous for allele 2, or heterozygous).
Platelet Function Testing
Objective: To measure the in vitro response of platelets to clopidogrel by assessing ADP-induced platelet aggregation.
Methodology 1: Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[28]
-
Sample Preparation: Whole blood is collected in citrate tubes. Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation.
-
Assay Procedure: The LTA instrument measures the change in light transmission through a cuvette containing PRP. After establishing a baseline light transmission, an agonist, typically adenosine diphosphate (ADP), is added to the PRP to induce platelet aggregation.
-
Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The percentage of maximal aggregation is calculated relative to the light transmission through PPP. A higher percentage of aggregation indicates a poorer response to clopidogrel.
Methodology 2: VerifyNow® P2Y12 Assay
This is a point-of-care, whole-blood assay that provides a rapid assessment of P2Y12 receptor inhibition.[28]
-
Sample Collection: Whole blood is collected in a Greiner Bio-One VACUETTE® tube containing 3.2% citrate.
-
Assay Principle: The assay cartridge contains fibrinogen-coated beads and ADP as the agonist. When whole blood is added to the cartridge, the activated platelets bind to the fibrinogen-coated beads, causing agglutination.
-
Measurement and Reporting: The instrument measures the rate of agglutination and reports the results in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity and a weaker clopidogrel response.
Methodology 3: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay directly measures the effect of clopidogrel on the P2Y12 receptor signaling pathway.[28]
-
Sample Preparation: Whole blood is incubated with prostaglandin E1 (PGE1) alone or with PGE1 plus ADP. PGE1 stimulates the phosphorylation of VASP, while ADP, acting through the P2Y12 receptor, inhibits this phosphorylation.
-
Cell Staining and Flow Cytometry: The platelets are then fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated VASP and a platelet-specific marker (e.g., CD61). The samples are analyzed on a flow cytometer.
-
Data Analysis: The level of VASP phosphorylation is quantified. A higher level of VASP phosphorylation in the presence of ADP indicates a greater degree of P2Y12 receptor inhibition by clopidogrel. The results are often expressed as a Platelet Reactivity Index (PRI).
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Clopidogrel metabolic activation pathway and site of action.
Caption: Workflow for genotype-guided clopidogrel therapy.
Conclusion
The genetic basis of clopidogrel resistance is a critical area of study with direct implications for patient care and drug development. Polymorphisms in CYP2C19 and ABCB1 are major determinants of clopidogrel efficacy, with notable variations in prevalence and impact across different populations. A thorough understanding of these genetic factors, coupled with robust experimental methodologies for their detection and functional assessment, is essential for advancing personalized antiplatelet therapy. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of clopidogrel pharmacogenomics and to drive the development of more effective and safer cardiovascular therapies.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clopidogrel — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. openheart.bmj.com [openheart.bmj.com]
- 4. Clopidogrel resistance: MedlinePlus Genetics [medlineplus.gov]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. scispace.com [scispace.com]
- 7. Genetic Polymorphisms of ABCB1 Gene in Patients Having Resistance to Clopidogrel [scirp.org]
- 8. The association between abcb1 gene polymorphism and clopidogrel response variability in stroke ischemic: a cross sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The risk of clopidogrel resistance is associated with ABCB1 polymorphisms but not promoter methylation in a Chinese Han population | PLOS One [journals.plos.org]
- 10. Clopidogrel Resistance and ABCB1 (3435C>T) Gene Polymorphism:A Meta Analysis [journal11.magtechjournal.com]
- 11. Paraoxonase 1 (PON1) gene variants are not associated with clopidogrel response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PON1 Q192R genetic variant and response to clopidogrel and prasugrel: pharmacokinetics, pharmacodynamics, and a meta-analysis of clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paraoxonase 1 (PON1) Gene Variants Are Not Associated With Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paraoxonase 1 Gene Polymorphism Does Not Affect Clopidogrel Response Variability but Is Associated with Clinical Outcome after PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of genomic and transcriptomic risk factors in clopidogrel response in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. clinician.nejm.org [clinician.nejm.org]
- 20. Role of genetic polymorphisms in clopidogrel response variability: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Global and Local Ancestry on Clopidogrel Response in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. African Americans’ Antiplatelet Response Handicapped by Gene Variant, ‘Race’ | tctmd.com [tctmd.com]
- 23. Frontiers | Evaluation of race and ethnicity disparities in outcome studies of CYP2C19 genotype-guided antiplatelet therapy [frontiersin.org]
- 24. Prevalence of CYP2C19*2 and CYP2C19*3 Allelic Variants and Clopidogrel Use in Patients with Cardiovascular Disease in Trinidad & Tobago - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. Association of ABCB1 gene polymorphisms with aspirin or clopidogrel resistance in ischemic stroke: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. droracle.ai [droracle.ai]
Early-stage research on the biological activity of Clopidogrelum
An In-depth Technical Guide on the Early-Stage Research of Clopidogrel's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a foundational antiplatelet therapy, widely utilized to mitigate the risk of atherothrombotic events. It belongs to the thienopyridine class of drugs and functions as an inactive prodrug, which necessitates hepatic biotransformation to exert its therapeutic effect.[1][2][3] This technical guide provides a comprehensive overview of the seminal, early-stage research that elucidated the biological activity of clopidogrel, with a focus on its mechanism of action, metabolic activation, receptor interactions, and the pivotal experimental findings that characterized its pharmacological profile.
Mechanism of Action and Metabolic Activation
Early research established that clopidogrel itself is inactive in vitro and requires metabolic activation to achieve its antiplatelet effects.[4][5][6] The process is a complex, multi-step pathway primarily occurring in the liver.
Metabolic Pathways
Upon oral administration and absorption, clopidogrel undergoes two main metabolic transformations:
-
Major Inactive Pathway (~85%): The majority of the administered dose is rapidly hydrolyzed by esterases, particularly human carboxylesterase 1 (CES1), into an inactive carboxylic acid derivative (SR26334).[1][7] This pathway represents a significant diversion of the prodrug from its therapeutic activation route.
-
Minor Active Pathway (~15%): The remaining portion of the prodrug is converted into its active form through a two-step oxidative process mediated by the hepatic cytochrome P450 (CYP) enzyme system.[1][8][9]
The activation proceeds as follows:
-
Step 1: Formation of 2-oxo-clopidogrel: Clopidogrel is first metabolized into an intermediate metabolite, 2-oxo-clopidogrel.[1][10]
-
Step 2: Formation of the Active Thiol Metabolite: The 2-oxo-clopidogrel intermediate is then further oxidized to generate the active thiol metabolite (R-130964).[1][10][11] This active metabolite is highly reactive and unstable.[5]
A variety of CYP enzymes are implicated in these two steps, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5.[1][8] Early research featured considerable debate regarding the relative importance of each enzyme.[1][7] While some studies pointed to CYP3A4 as a major contributor, others emphasized the critical role of CYP2C19 in both oxidative steps.[1][7][12] This variability in metabolic activation, particularly due to genetic polymorphisms in CYP2C19, was later identified as a primary reason for interindividual differences in patient response to the drug.[1][3][9][13]
P2Y12 Receptor Inhibition
The core of clopidogrel's biological activity is the specific and irreversible inhibition of the P2Y12 receptor, a G protein-coupled receptor on the platelet surface.[2][8][14][15] The reactive thiol group of the active metabolite forms a disulfide bridge with cysteine residues (Cys17 and Cys270) on the P2Y12 receptor.[11] This covalent binding permanently disables the receptor.[11][15]
By blocking the P2Y12 receptor, the active metabolite prevents adenosine diphosphate (ADP) from binding and initiating its signaling cascade.[2][11][16] P2Y12 receptor activation normally leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[11][16] Reduced cAMP leads to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a state that promotes the activation of the glycoprotein (GP) IIb/IIIa receptor.[11] The activated GPIIb/IIIa receptor is the final common pathway for platelet aggregation, binding to fibrinogen and cross-linking platelets.
Clopidogrel's inhibition of P2Y12 effectively halts this entire process, preventing GPIIb/IIIa activation and thereby inhibiting platelet aggregation.[11][16] Because the inhibition is irreversible, the antiplatelet effect lasts for the entire lifespan of the affected platelet, which is approximately 7 to 10 days.[1][2][14]
Quantitative Data Summary
Early in vitro and in vivo studies were crucial for quantifying the biological activity of clopidogrel's active metabolite and defining its therapeutic window.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Agonist | Concentration | Species | Assay Method | Endpoint | Result | Reference |
|---|---|---|---|---|---|---|
| ADP | 5 µM | Human | Light Transmission Aggregometry | % Inhibition | Significant inhibition observed post-treatment | [17] |
| ADP | 20 µM | Human | Light Transmission Aggregometry | % Inhibition | Significant inhibition observed post-treatment | [12][18] |
| ADP | 5 µM/20 µM | Human | Impedance Aggregometry | % Inhibition | 71% ± 34% inhibition (20 µM) | [18] |
| ADP | 5 µM | Human | Platelet Aggregation Test | Mean Aggregation (%) | 13.7% (branded) vs 14.8% (generic) post 30 days |[19] |
Table 2: Pharmacodynamic & Pharmacokinetic Observations | Parameter | Observation | Note | Reference | | :--- | :--- | :--- | | Onset of Action | Platelet inhibition demonstrable 2 hours after a single oral dose. | A loading dose (300-600mg) is used for rapid effect. |[15][20] | | Steady-State Inhibition | Achieved between Day 3 and Day 7 of repeated daily dosing. | |[9] | | Inhibition at Steady State | 40% to 60% inhibition of ADP-induced platelet aggregation. | With a 75 mg daily maintenance dose. |[9] | | Duration of Action | Antiplatelet effect lasts for the lifespan of the platelet (7-10 days). | Due to irreversible binding. |[1][2] | | Major Metabolite | Inactive carboxylic acid derivative (~85% of circulating metabolites). | |[9] | | Bioavailability | >50% | |[15] | | Protein Binding | 94-98% | |[15] |
Key Experimental Protocols
The primary method for assessing clopidogrel's activity is platelet aggregometry, which measures the ability of platelets to clump together in response to an agonist.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for monitoring clopidogrel's effect.[21] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate as an anticoagulant.[22][23] Donors should be free of medications known to affect platelet function for at least 10 days prior.[23]
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[22][23] The supernatant, which is rich in platelets, is carefully collected as PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cells.[22] The resulting supernatant is the PPP and is used to set the 100% transmission baseline (blank).
-
Platelet Count Standardization: The platelet count in the PRP is measured and may be adjusted to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP to reduce inter-sample variability.[22]
-
Aggregation Measurement:
-
A cuvette containing a specific volume of PRP and a magnetic stir bar is pre-warmed to 37°C in the aggregometer.[22]
-
The instrument is baselined with the PRP (0% transmission) and the PPP (100% transmission).
-
A platelet agonist, typically ADP at a concentration of 5 µM or 20 µM, is added to the PRP cuvette to induce aggregation.[22]
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmittance is recorded over a defined period (e.g., 5-10 minutes).[22]
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated based on the change in light transmittance relative to the PPP baseline.[22] A reduced aggregation percentage in samples from clopidogrel-treated subjects compared to their baseline indicates the drug's inhibitory effect.
Conclusion
The early-stage research into the biological activity of clopidogrel was instrumental in defining its role as a cornerstone of antiplatelet therapy. This foundational work successfully identified it as a prodrug, delineated its complex metabolic activation pathway through the CYP450 system, and pinpointed its mechanism of action as the irreversible antagonist of the platelet P2Y12 receptor. The development of experimental protocols, particularly light transmission aggregometry, allowed for the quantification of its pharmacodynamic effects and shed light on the significant interindividual variability in patient response—a finding that would later drive extensive research into pharmacogenetics. This body of knowledge established the fundamental principles upon which decades of clinical use and further drug development have been built.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. mrctcenter.org [mrctcenter.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clopidogrel - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacogenomics of Clopidogrel Response in Diverse Ethnic Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel is a cornerstone antiplatelet therapy for the prevention of thrombotic events. However, a significant variability in patient response exists, leading to adverse cardiovascular outcomes in a subset of individuals. This variability is strongly influenced by genetic factors, particularly polymorphisms in genes involved in clopidogrel's absorption, metabolism, and target interaction. The frequencies of these genetic variants differ substantially across ethnic groups, contributing to population-specific differences in clopidogrel efficacy and safety. This technical guide provides an in-depth overview of the pharmacogenomics of clopidogrel response, with a focus on diverse ethnic populations. It summarizes key genetic determinants, presents their allele frequencies in tabular format, details relevant experimental protocols, and visualizes critical pathways and workflows to aid researchers and drug development professionals in this field.
Introduction to Clopidogrel and its Mechanism of Action
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect. The majority of the orally administered dose is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative. The remaining portion is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19, to form an active thiol metabolite.[1][2] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation for the lifespan of the platelet.
Genetic Determinants of Clopidogrel Response
The interindividual variability in clopidogrel response is significantly heritable. Several genes have been identified to play a crucial role in this variability.
Cytochrome P450 2C19 (CYP2C19)
CYP2C19 is the primary enzyme involved in the metabolic activation of clopidogrel.[1][2] Genetic variations in CYP2C19 are the most important predictors of clopidogrel response.
-
CYP2C19 Loss-of-Function (LoF) Alleles (2, *3): These are the most well-characterized variants associated with diminished clopidogrel response. Carriers of these alleles exhibit reduced formation of the active metabolite, leading to higher on-treatment platelet reactivity (HTPR) and an increased risk of adverse cardiovascular events. The CYP2C192 allele is common across major ethnic groups, while the CYP2C19*3 allele is more prevalent in Asian populations.[3][4]
-
CYP2C19 Gain-of-Function (GoF) Allele (*17): This allele is associated with increased enzyme activity, leading to enhanced formation of the active metabolite and potentially a higher risk of bleeding. Its frequency is highest in European and African populations and nearly absent in East Asians.[5]
ATP-binding Cassette Subfamily B Member 1 (ABCB1)
The ABCB1 gene encodes for P-glycoprotein, an efflux transporter in the intestine that influences the absorption of clopidogrel. The C3435T polymorphism (rs1045642) in this gene has been associated with variable clopidogrel response, although its impact is less pronounced than that of CYP2C19 variants.[6][7]
Paraoxonase-1 (PON1)
PON1 is an esterase that has been implicated in the metabolic activation of clopidogrel. The Q192R polymorphism (rs662) has been studied for its association with clopidogrel response, with some studies suggesting a role in modulating platelet reactivity.[8][9]
Carboxylesterase 1 (CES1)
As the primary enzyme responsible for the inactivation of clopidogrel, genetic variants in CES1 that reduce its function, such as G143E (rs71647871), can lead to increased bioavailability of the prodrug for metabolic activation and consequently, a greater antiplatelet effect.
Data Presentation: Allele and Genotype Frequencies in Diverse Ethnic Groups
The following tables summarize the allele and genotype frequencies of key genetic variants influencing clopidogrel response across different ethnic populations.
Table 1: CYP2C19 Allele Frequencies (%) in Diverse Ethnic Groups
| Allele | Caucasian | African/African American | East Asian | South Asian | Hispanic/Latino |
| 2 | 11.1 - 16.3[10] | 17.5 - 18[3][4] | 28.4 - 39[3][11] | 31.8[1] | 15.8[1] |
| 3 | < 1[3] | < 1[4] | 4.5 - 6.0[1][3] | - | - |
| *17 | 19.6 - 25.5[10] | 17 - 22.0[1][5] | 0.3 - 4[12] | - | 15.8[1] |
Table 2: ABCB1 C3435T (rs1045642) Genotype Frequencies (%) in Diverse Ethnic Groups
| Genotype | Caucasian | African/African American | Asian |
| CC | 26[10] | 61 - 83[10] | 34[10] |
| CT | 48 - 50.5[13] | - | 47 - 50[13] |
| TT | 21 - 32[14] | 1 - 7[14] | 15 - 22[13][14] |
Table 3: PON1 Q192R (rs662) Allele Frequencies (%) in Diverse Ethnic Groups
| Allele | Caucasian | African | East Asian | South Asian |
| R | < 35[8] | - | > 60[8] | ~40[8] |
Table 4: High On-Treatment Platelet Reactivity (HTPR) Prevalence with Clopidogrel in Diverse Ethnic Groups
| Ethnic Group | HTPR Prevalence (%) |
| Caucasian | 35[15] |
| African American | 56[4][15] |
| East Asian | Higher than Caucasians[16] |
| Hispanic | Higher risk identified[17][18] |
Experimental Protocols
Genotyping of CYP2C19 Variants
This method is commonly used for the detection of the CYP2C19*2 single nucleotide polymorphism.
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit.
-
PCR Amplification: A specific fragment of the CYP2C19 gene containing the polymorphic site is amplified using PCR.
-
Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'
-
Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'
-
-
Restriction Digestion: The PCR product is digested with the restriction enzyme SmaI. The G allele creates a recognition site for SmaI, while the A allele abolishes it.
-
Gel Electrophoresis: The digested products are separated by size on an agarose gel.
-
Wild-type (G/G): Two smaller fragments.
-
Heterozygous (G/A): Three fragments (the original undigested fragment and two smaller digested fragments).
-
Homozygous mutant (A/A): One larger, undigested fragment.
-
Platelet Function Testing
LTA is considered the gold standard for assessing platelet function.[19]
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist, such as ADP (commonly 5 or 20 µM), is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage, with 0% representing the light transmission through PRP and 100% representing the light transmission through PPP.
The VerifyNow system is a point-of-care, whole-blood assay that measures P2Y12 receptor blockade.[20][21]
-
Sample Collection: Whole blood is collected in a Greiner 3.2% sodium citrate tube.[22]
-
Assay Principle: The assay uses fibrinogen-coated beads and ADP as an agonist. Activated platelets bind to the fibrinogen-coated beads, causing agglutination, which is detected by an optical sensor. The instrument measures the rate and extent of aggregation and reports the results in P2Y12 Reaction Units (PRU).[21]
-
Procedure:
-
The blood sample is placed into the instrument.
-
The instrument automatically mixes the blood with the reagents in the assay cartridge.
-
The change in light transmittance is measured and converted to PRU.
-
-
Interpretation: Higher PRU values indicate higher on-treatment platelet reactivity. A common cutoff for HTPR is a PRU value >208.[15]
Visualization of Pathways and Workflows
Clopidogrel Bioactivation and Antiplatelet Signaling Pathway
Caption: Clopidogrel metabolic activation and antiplatelet signaling pathway.
Experimental Workflow for a Clopidogrel Pharmacogenomic Study
Caption: Workflow for a clopidogrel pharmacogenomic study.
Conclusion
The pharmacogenomics of clopidogrel response is a complex interplay of genetic variations in multiple genes, with CYP2C19 playing a central role. The significant differences in allele frequencies across ethnic populations underscore the importance of considering ancestry in both clinical practice and drug development. This guide provides a foundational resource for researchers and scientists, offering a consolidated view of the genetic landscape of clopidogrel response, standardized experimental approaches, and visual aids to facilitate a deeper understanding of the underlying mechanisms. Further research, particularly in underrepresented populations, is crucial to refine our understanding and move towards a more personalized approach to antiplatelet therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluation of race and ethnicity disparities in outcome studies of CYP2C19 genotype-guided antiplatelet therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Predictive association of ABCB1 C3435T genetic polymorphism with the efficacy or safety of lopinavir and ritonavir in coronavirus disease-2019 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethnicity-Related Polymorphisms and Haplotypes in the Human ABCB1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. European versus Asian differences for the associations between paraoxonase‐1 genetic polymorphisms and susceptibility to type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the Clinical Workflow in Pharmacogenomics Clinics: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of C3435T Polymorphism of the ABCB1 Gene on Genetic Susceptibility to Depression and Treatment Response in Polish Population - Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of ABCB1 polymorphism (C3435T) in HIV-1-infected individuals from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Racial disparity with on-treatment platelet reactivity in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 17. ahajournals.org [ahajournals.org]
- 18. neurology.org [neurology.org]
- 19. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 21. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 22. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
An In-Depth Technical Guide to the Molecular Interactions Between Clopidogrel's Active Metabolite and the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the active metabolite of clopidogrel and its pharmacological target, the P2Y12 receptor. This document details the mechanism of action, downstream signaling pathways, quantitative interaction data, and relevant experimental protocols.
Introduction
Clopidogrel is a widely prescribed antiplatelet agent, crucial in the prevention of atherothrombotic events. As a prodrug, it requires hepatic bioactivation to form its active metabolite, a reactive thiol derivative.[1][2][3] This active metabolite selectively and irreversibly antagonizes the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4] Understanding the precise molecular interactions between clopidogrel's active metabolite and the P2Y12 receptor is paramount for the development of novel antiplatelet therapies with improved efficacy and safety profiles.
Mechanism of Molecular Interaction
The interaction between clopidogrel's active metabolite and the P2Y12 receptor is a highly specific and irreversible process, central to its therapeutic effect.
Covalent Bonding and Irreversible Inhibition
The thiol group of clopidogrel's active metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular loops of the P2Y12 receptor.[5][6] This irreversible binding permanently inactivates the receptor for the lifespan of the platelet.[5][6] Site-directed mutagenesis studies have identified Cys97 in the first extracellular loop as a key residue involved in this covalent modification.[1][3]
Disruption of Receptor Oligomerization and Lipid Raft Localization
The P2Y12 receptor exists as functional homooligomers predominantly located within cholesterol-rich membrane microdomains known as lipid rafts.[1][2][3] The covalent binding of clopidogrel's active metabolite induces the breakdown of these oligomers into non-functional dimers and monomers.[1][2][3] Subsequently, these dissociated receptor forms are partitioned out of the lipid rafts, further contributing to the loss of receptor function.[1][2][3]
Figure 1: Clopidogrel's active metabolite disrupts P2Y12 oligomers.
P2Y12 Receptor Downstream Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit.[5][7] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that culminates in platelet aggregation. Inhibition of this pathway by clopidogrel's active metabolite is the basis of its antiplatelet effect.
Upon ADP binding, the Gαi subunit of the activated P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] Reduced cAMP levels result in decreased protein kinase A (PKA) activity. PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), and this phosphorylated VASP (VASP-P) inhibits platelet activation. Therefore, P2Y12 activation leads to reduced VASP phosphorylation, promoting platelet activation.[5]
Simultaneously, the Gβγ subunits released from the heterotrimeric G protein activate phosphoinositide 3-kinase (PI3K).[2][8] PI3K activation leads to a cascade of downstream signaling events, including the activation of Akt, which ultimately contributes to the conformational activation of the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor. This activation of GPIIb/IIIa is the final common pathway for platelet aggregation, enabling platelets to bind to fibrinogen and form a thrombus.[7]
Figure 2: P2Y12 receptor downstream signaling pathway.
Quantitative Interaction Data
The irreversible and covalent nature of the binding of clopidogrel's active metabolite to the P2Y12 receptor makes traditional equilibrium-based binding affinity (Ki) and kinetic (kon, koff) determinations challenging. Therefore, the potency of the active metabolite is often characterized by its half-maximal inhibitory concentration (IC50) in functional assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Binding Inhibition) | 0.53 µM | Inhibition of 33P-2MeS-ADP binding to washed human platelets. | [5][6] |
| IC50 (Platelet Aggregation) | 1.8 µM | Inhibition of ADP-induced aggregation of washed human platelets. | [5][6] |
| IC50 (Platelet Aggregation) | 0.30 µmol/L | Inhibition of ADP-induced aggregation in washed human platelet suspensions. | [9] |
Experimental Protocols
Several key experimental methodologies are employed to study the interaction between clopidogrel's active metabolite and the P2Y12 receptor, and to assess its functional consequences.
Radioligand Binding Assay
Principle: This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor and the ability of a test compound (e.g., clopidogrel's active metabolite) to compete for this binding. Due to the irreversible nature of clopidogrel's binding, this assay is often used to determine the extent of receptor blockade.
Methodology:
-
Membrane Preparation: Platelet membranes or membranes from cells expressing the P2Y12 receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a radiolabeled P2Y12 antagonist (e.g., [33P]2MeS-ADP) in the presence and absence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Light Transmission Aggregometry (LTA)
Principle: LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Sample Preparation: Whole blood is centrifuged to obtain PRP and platelet-poor plasma (PPP).
-
Baseline Measurement: The light transmission of PRP is set to 0% and that of PPP to 100%.
-
Aggregation Induction: A platelet agonist, typically ADP, is added to the PRP in a cuvette with a stir bar at 37°C.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and the increase in light transmission is recorded over time.
-
Data Analysis: The maximal platelet aggregation is determined and compared between samples treated with and without the P2Y12 inhibitor.
VASP Phosphorylation Assay
Principle: This flow cytometry-based assay specifically assesses the phosphorylation state of VASP, a downstream marker of P2Y12 receptor signaling. Inhibition of the P2Y12 receptor leads to an increase in VASP phosphorylation.
Methodology:
-
Sample Treatment: Whole blood is incubated with prostaglandin E1 (PGE1) alone (to induce maximal VASP phosphorylation) and with PGE1 plus ADP (to assess the effect of P2Y12 activation).
-
Cell Lysis and Staining: Platelets are lysed, and intracellular VASP is stained with fluorescently labeled antibodies specific for total VASP and phosphorylated VASP.
-
Flow Cytometry: The fluorescence intensity of the stained platelets is measured using a flow cytometer.
-
Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of phosphorylated VASP in the presence and absence of ADP. A lower PRI indicates a greater effect of the P2Y12 inhibitor.[10]
Figure 3: Experimental workflow for assessing clopidogrel's effect.
VerifyNow® P2Y12 Assay
Principle: The VerifyNow P2Y12 assay is a point-of-care, whole-blood, turbidimetric-based optical detection system that measures ADP-induced platelet aggregation.
Methodology:
-
Sample Collection: A whole blood sample is collected in a citrated tube.
-
Assay Cartridge: The blood is added to a disposable cartridge containing fibrinogen-coated beads and ADP.
-
Aggregation Measurement: As platelets activate and aggregate, they bind to the fibrinogen-coated beads, leading to an increase in light transmittance, which is measured by the instrument.
-
Results: The instrument reports the level of P2Y12-mediated platelet aggregation in P2Y12 Reaction Units (PRU).
Conclusion
The molecular interaction between clopidogrel's active metabolite and the P2Y12 receptor is a complex process involving irreversible covalent binding, disruption of receptor oligomerization, and altered subcellular localization. This multifaceted mechanism effectively abrogates P2Y12 signaling, leading to potent inhibition of platelet aggregation. A thorough understanding of these interactions, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of effective and safe antiplatelet therapies. Future research may focus on elucidating the precise kinetics of the covalent interaction and further exploring the role of the membrane environment in modulating drug-receptor engagement.
References
- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Biological Activity of the Active Metabolite of Clopidogrel | Semantic Scholar [semanticscholar.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Platelet Aggregation Assays in Clopidogrel Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Clopidogrel, a P2Y12 receptor antagonist, using common in vitro platelet aggregation assays. The following sections detail the principles, protocols, and expected outcomes for Light Transmission Aggregometry (LTA), the VerifyNow P2Y12 Assay, and the Multiplate Analyzer.
Introduction to Clopidogrel and Platelet Function Testing
Clopidogrel is a prodrug that, once metabolized into its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2] This inhibition prevents ADP-mediated platelet activation and subsequent aggregation, a critical step in the formation of blood clots.[1][2] Therefore, in vitro platelet function tests that measure the response to ADP are essential for evaluating the effectiveness of Clopidogrel therapy.[3] These assays help in identifying patients with high on-treatment platelet reactivity (HPR), who may be at an increased risk for thrombotic events despite treatment.[4]
The choice of assay can be influenced by factors such as the need for a point-of-care test, sample throughput, and the specific information required. While Light Transmission Aggregometry (LTA) is considered the historical gold standard, newer, more standardized methods like the VerifyNow and Multiplate systems are now widely used in clinical and research settings.[3]
Clopidogrel's Mechanism of Action
Clopidogrel is a thienopyridine that, after oral administration, undergoes hepatic metabolism by cytochrome P450 enzymes to produce an active thiol metabolite.[1][5] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on platelets. The binding of ADP to the P2Y12 receptor is crucial for amplifying and sustaining platelet activation. By blocking this receptor, Clopidogrel's active metabolite inhibits the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.[1][5]
References
- 1. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 2. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Comparison of VerifyNow-P2Y12 test and Flow Cytometry for monitoring individual platelet response to clopidogrel. What is the cut-off value for identifying patients who are low responders to clopidogrel therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biodatacorp.com [biodatacorp.com]
Application Notes: Murine Hindlimb Model for Studying Clopidogrel in Arteriogenesis
Introduction
Peripheral Artery Disease (PAD) is a prevalent condition characterized by the narrowing of arteries, leading to reduced blood flow to the limbs.[1][2] The murine hindlimb ischemia model is a robust and widely used preclinical tool to study PAD, therapeutic angiogenesis, and arteriogenesis—the growth of collateral arteries from pre-existing arterioles.[3][4][5][6] This model involves the surgical ligation of the femoral artery, which mimics the arterial occlusion seen in human PAD and triggers a natural vascular remodeling response.[2][5]
Clopidogrel, an antiplatelet agent, is a cornerstone therapy for patients with cardiovascular occlusive diseases.[7][8][9] It functions as a P2Y12 receptor inhibitor, preventing platelet activation and aggregation.[10][11][12][13] Beyond its anti-thrombotic effects, recent studies suggest Clopidogrel may have pleiotropic effects, including the promotion of arteriogenesis.[7][14] These application notes provide a comprehensive overview and detailed protocols for utilizing the murine hindlimb model to investigate the pro-arteriogenic effects of Clopidogrel.
Mechanism of Action: Clopidogrel
Clopidogrel is a prodrug that requires metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form its active thiol metabolite.[11][12] This active metabolite then specifically and irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[10][12][13][15] The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and aggregation.[13][15] By blocking this receptor, Clopidogrel inhibits the activation of the glycoprotein IIb/IIIa receptor complex, which is necessary for fibrinogen to cross-link platelets, thus preventing thrombus formation.[12][15] This inhibitory effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[12][13]
Caption: Clopidogrel's mechanism of irreversible P2Y12 receptor inhibition.
Clopidogrel's Role in Arteriogenesis
Studies utilizing the murine hindlimb model have demonstrated that P2Y12 inhibition with Clopidogrel actively promotes collateral artery growth.[7][8][9][16] Following femoral artery ligation, Clopidogrel treatment leads to a significant improvement in blood flow recovery compared to controls.[7][9] This enhanced perfusion is attributed to an increase in the diameter of growing collateral arteries, driven by higher rates of vascular endothelial and smooth muscle cell proliferation.[17]
The underlying mechanism appears to involve the modulation of local inflammation, which is critical for arteriogenesis. Clopidogrel treatment has been shown to enhance platelet-leukocyte interactions and promote the recruitment and degranulation of perivascular mast cells.[7][9] This, in turn, leads to an accumulation of regenerative macrophages around the growing collateral vessels, fostering a pro-arteriogenic environment.[7][9][16]
References
- 1. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Acute and Subacute Murine Hindlimb Ischemia [jove.com]
- 3. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Therapeutic Angiogenesis in a Murine Model of Hindlimb Ischemia [jove.com]
- 5. Evaluation of postnatal arteriogenesis and angiogenesis in a mouse model of hind-limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Murine Model of Hind Limb Ischemia to Study Angiogenesis and Arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y12-Inhibitor Clopidogrel Promotes Collateral Artery Growth in a Murine Hindlimb Model of Arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. P2Y12-Inhibitor Clopidogrel Promotes Collateral Artery Growth in a Murine Hindlimb Model of Arteriogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clopidogrel - Wikipedia [en.wikipedia.org]
- 11. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 13. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 14. Pleiotropic effects of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Assay for the Quantification of the Unstable Active Metabolite of Clopidogrel in Human Plasma
Introduction
Clopidogrel is an antiplatelet prodrug widely prescribed to prevent thrombotic events in patients with cardiovascular diseases.[1] Its therapeutic efficacy relies on its conversion to a highly reactive and unstable thiol active metabolite (CAM). This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.[2] Due to its inherent instability, the accurate quantification of CAM in biological matrices presents a significant bioanalytical challenge, hindering pharmacokinetic and pharmacodynamic (PK/PD) studies.[3][4] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of the unstable active metabolite of clopidogrel in human plasma. The protocol incorporates a crucial in-situ stabilization step to ensure accurate and reproducible results.
The primary challenge in quantifying the active metabolite of clopidogrel is its rapid degradation in plasma.[5] To overcome this, the method employs immediate derivatization of the thiol group upon blood collection using an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB) or a similar reagent.[3][4][6] This reaction forms a stable derivative (CAM-D) that can be reliably extracted and analyzed by LC-MS/MS.[2][5]
Experimental Workflow
The overall experimental workflow, from sample collection to data analysis, is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS quantification of clopidogrel active metabolite.
Clopidogrel Metabolism and Mechanism of Action
Clopidogrel is a prodrug that undergoes a two-step metabolic activation process primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, to form its active thiol metabolite.[1] This active metabolite then exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor.
Caption: Clopidogrel metabolism and mechanism of action.
Quantitative Data Summary
The following tables summarize the key validation parameters from various published LC-MS/MS methods for the quantification of the derivatized clopidogrel active metabolite (CAM-D) and the parent drug.
Table 1: Method Validation Parameters for Derivatized Clopidogrel Active Metabolite (CAM-D)
| Parameter | Range/Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [2][3] |
| Linearity Range | 0.1 - 250 ng/mL | [3][4][5] |
| Intra-assay Precision (%CV) | < 15% | [4][6] |
| Inter-assay Precision (%CV) | < 15% | [4][6] |
| Accuracy (%RE) | Within ±15% | [4][6] |
| Recovery | > 79% | [6] |
Table 2: Method Validation Parameters for Clopidogrel (Parent Drug)
| Parameter | Range/Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.8 ng/mL | [2][3] |
| Linearity Range | 0.01 - 50 ng/mL | [3] |
| Intra-assay Precision (%CV) | < 10% | |
| Inter-assay Precision (%CV) | < 10% | |
| Accuracy (%RE) | Within ±12% | [3] |
| Recovery | Not consistently reported |
Detailed Experimental Protocols
Materials and Reagents
-
Clopidogrel and its active metabolite reference standards
-
Stable isotope-labeled internal standards (e.g., clopidogrel-d4)
-
2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Protocol 1: Sample Collection and Stabilization
-
Prepare collection tubes containing an anticoagulant (e.g., K2EDTA) and the stabilizing agent (e.g., 50 µL of 500 mM MPB in acetonitrile for a 6 mL blood draw).
-
Collect whole blood directly into the prepared tubes.
-
Immediately after collection, gently invert the tubes several times to ensure thorough mixing of the blood with the anticoagulant and stabilizing agent.
-
Place the samples on ice and process within 2 hours of collection.[6]
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis.
Protocol 2: Sample Preparation and Extraction
This protocol describes a protein precipitation method, which is a common and straightforward approach.
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Note: Solid-phase extraction (SPE) can also be employed for cleaner extracts and potentially lower detection limits.[4]
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Typical Value |
| Column | C18 or RP-amide column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | - CAM-D: To be determined based on the specific derivative and instrument. - Clopidogrel: m/z 322.1 → 212.0 - Internal Standard (Clopidogrel-d4): m/z 326.1 → 216.1 |
| Ion Source Temperature | 500 - 550°C |
| Collision Gas | Argon |
Note: Specific MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument and analytes.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of the unstable active metabolite of clopidogrel in human plasma. The critical step of immediate derivatization upon blood collection ensures the stability of the analyte, leading to accurate and reproducible pharmacokinetic data. This method is suitable for use in clinical research and drug development settings to better understand the PK/PD relationship of clopidogrel and to investigate factors contributing to inter-individual variability in patient response.
References
- 1. waters.com [waters.com]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of clopidogrel in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Stabilizing Clopidogrel's Active Metabolite in Whole Blood
Introduction
Clopidogrel is a prodrug that is converted in the liver to its active metabolite (CAM), a potent antiplatelet agent.[1][2] The active metabolite contains a highly reactive thiol group that is unstable in biological matrices, readily forming disulfide bonds with other thiols or proteins.[3][4] This inherent instability poses a significant challenge for the accurate quantification of the active metabolite in pharmacokinetic and pharmacodynamic studies. Immediate stabilization of the thiol group upon blood collection is therefore imperative for reliable bioanalysis.[5]
These application notes provide a detailed protocol for the stabilization of Clopidogrel's active metabolite in whole blood using an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB), also referred to as BMAP. This method involves the derivatization of the reactive thiol group to form a stable thioether, which can then be accurately quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6][7][8]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Clopidogrel and its metabolites.
Experimental Protocols
1. Materials and Reagents
-
Clopidogrel Active Metabolite (CAM) reference standard
-
2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr)
-
Internal Standard (IS): An analog of the derivatized CAM or Ticlopidine[3][6]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate
-
EDTA-K2 collection tubes
-
Pipettes and tips
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Stabilizing Agent Solution
The stabilizing agent, MPB, is prepared as a concentrated stock solution in acetonitrile.
-
Stock Solution: Prepare a 50 mM solution of MPB in acetonitrile.[7]
-
Storage: Store the stock solution at 4°C until use. Prepare fresh solutions as needed.[7]
3. Blood Collection and Immediate Stabilization
To prevent the degradation of the active metabolite, stabilization must occur immediately upon blood collection.
-
Pre-prepare Collection Tubes: Prior to blood draw, add the stabilizing agent solution to the blood collection tubes. For each 1 mL of whole blood to be collected, prepare a tube containing 10 µL of a 50 mM solution of MPB in acetonitrile.[7] It is also recommended to add 20 µL of a 500 mM EDTA solution per 1 mL of blood.[7]
-
Blood Collection: Collect whole blood directly into the pre-prepared tubes.
-
Immediate Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the stabilizing agent.[7]
-
Incubation: Allow the derivatization reaction to proceed at room temperature. The reaction is rapid, with efficiencies greater than 90% reported.[3][5]
4. Plasma Preparation
-
Centrifugation: Following stabilization, centrifuge the whole blood samples at 2,500 x g for 5 minutes at room temperature to separate the plasma.[7]
-
Plasma Transfer: Carefully transfer the supernatant (plasma containing the stabilized CAM derivative) to a clean polypropylene tube.
-
Storage: Store the plasma samples at -80°C until analysis. The derivatized metabolite has been shown to be stable in plasma for at least 4 months at -80°C.[3]
5. Sample Preparation for LC-MS/MS Analysis
The stabilized plasma samples are further processed to extract the analyte of interest before injection into the LC-MS/MS system.
-
Protein Precipitation: A simple protein precipitation can be performed by adding acetonitrile to the plasma sample.[9]
-
Solid-Phase Extraction (SPE): For cleaner extracts, SPE is recommended.[3][5]
-
Conditioning: Condition a C2 or C18 SPE cartridge with methanol followed by purified water.[5]
-
Loading: Add the plasma sample (e.g., 400 µL) mixed with 1% formic acid (e.g., 550 µL) and the internal standard solution (e.g., 40 µL) onto the conditioned SPE plate.[5]
-
Washing: Wash the cartridge with 1% formic acid and 50 mM ammonium acetate.[5]
-
Elution: Elute the derivatized analyte and internal standard with methanol, followed by 50 mM ammonium acetate into a collection plate.[5]
-
6. LC-MS/MS Analysis
The extracted samples are analyzed by a validated LC-MS/MS method.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).[5]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized CAM and the internal standard.
-
Data Presentation
The following tables summarize key quantitative data related to the stabilization and analysis of Clopidogrel's active metabolite.
Table 1: Stability of Derivatized Clopidogrel Active Metabolite (CAMD)
| Storage Condition | Duration | Analyte Concentration | Stability (% Remaining) | Reference |
| Room Temperature (Plasma) | 8 hours | 2.0 and 50 ng/mL | No significant degradation | [4][10] |
| Room Temperature (Extract) | 8 hours | 2.0 and 50 ng/mL | No significant degradation | [4][10] |
| Freeze-Thaw (3 cycles) | - | 2.0 and 50 ng/mL | No significant degradation | [4][10] |
| -80°C (Plasma) | 45 days | 2.0 and 50 ng/mL | No significant degradation | [4][10] |
| -80°C (Plasma) | 4 months | - | Stable | [3] |
| -80°C (Plasma) | 9 months | 100 ng/mL | Stable | [7] |
Table 2: Performance Characteristics of the Bioanalytical Method
| Parameter | Value | Reference |
| Calibration Curve Range | 0.5 - 250 ng/mL | [3] |
| Linearity (r²) | >0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5] |
| Accuracy (%RE) | Within 12% | [3] |
| Precision (%CV) | Within 6% | [3] |
| Extraction Recovery (CAMD) | 85.1% - 93.7% | [5] |
| Reaction Efficiency of Derivatization | >90% | [3][5] |
Visualization
Clopidogrel Metabolic Pathway and Stabilization Workflow
Caption: Workflow from in vivo metabolism to ex vivo stabilization and analysis.
P2Y12 Receptor Signaling Pathway Inhibition by Clopidogrel Active Metabolite
Caption: Inhibition of the P2Y12 receptor by Clopidogrel's active metabolite.
References
- 1. novapublishers.com [novapublishers.com]
- 2. Relation between clopidogrel active metabolite levels and different platelet aggregation methods in patients receiving clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbr-pub.org.cn [jbr-pub.org.cn]
Application Notes and Protocols for High-Throughput Screening of Novel P2Y12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of the P2Y12 receptor. The methodologies are inspired by the mechanism of action of clopidogrel, a cornerstone of antiplatelet therapy, and are tailored for an audience in drug discovery and development.
Introduction
The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in ADP-induced platelet aggregation and thrombus formation.[1][2] Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that leads to platelet activation, making it a critical target for antiplatelet therapeutics in the prevention of cardiovascular events like myocardial infarction and stroke.[3][4][5]
Clopidogrel, a thienopyridine-class antiplatelet agent, functions as a prodrug.[6][7] It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form an active thiol metabolite.[6][8] This active metabolite then irreversibly binds to the P2Y12 receptor, inhibiting platelet activation for the lifespan of the platelet.[6][9] The irreversible nature of clopidogrel's action provides a key inspiration for developing next-generation P2Y12 inhibitors with potentially improved pharmacological profiles.
This document outlines several HTS-compatible assays for the discovery of novel P2Y12 inhibitors, including both biochemical and cell-based approaches. Detailed protocols and data presentation formats are provided to facilitate implementation in a research and drug development setting.
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor, which is coupled to the inhibitory G-protein, Gαi, triggers a downstream signaling cascade.[9][10] This cascade results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][9] Lowered cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[9] P2Y12 activation also stimulates phosphoinositide 3-kinase (PI3K), further contributing to platelet activation and aggregation.[9]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying novel P2Y12 inhibitors involves several stages, from assay development to hit confirmation and characterization. The workflow is designed to efficiently screen large compound libraries and identify promising lead candidates.
Data Presentation: Comparison of HTS Assays
The choice of an HTS assay depends on various factors including the specific research goals, available instrumentation, and the nature of the compound library. Below is a summary of common HTS assays for P2Y12 inhibitor screening.
| Assay Type | Principle | Throughput | Endpoint Measurement | Key Reagents |
| Competitive Radioligand Binding | Measures the displacement of a radiolabeled P2Y12 agonist by test compounds. | Medium | Scintillation counting | [³H]2MeSADP or [³³P]2MeSADP, P2Y12-expressing membranes |
| cAMP Functional Assay (HTRF) | Measures the inhibition of adenylyl cyclase activity through changes in cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF). | High | Fluorescence ratio | P2Y12-expressing cells, Forskolin, cAMP d2 and anti-cAMP cryptate antibodies |
| cAMP Functional Assay (Luminescence) | Measures changes in cAMP levels using a luciferase-based reporter system. | High | Luminescence | P2Y12-expressing cells with a cAMP-responsive reporter gene (e.g., CRE-luciferase) |
| VASP Phosphorylation Assay | Measures the phosphorylation state of VASP, a downstream marker of P2Y12 signaling, via flow cytometry or ELISA. | Low to Medium | Fluorescence or Absorbance | Platelets or P2Y12-expressing cells, anti-VASP-P antibodies |
| Automated Platelet Aggregation | Measures the extent of platelet aggregation in response to an agonist in a high-throughput format. | Medium | Light transmittance or impedance | Whole blood or isolated platelets, ADP |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds to the P2Y12 receptor.
1. Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human P2Y12 receptor.
-
Radioligand: [³³P]2MeSADP (a stable, radiolabeled ADP analog).
-
Test Compounds: Serial dilutions of novel inhibitor candidates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96- or 384-well filter plates.
2. Procedure:
-
In a 96- or 384-well plate, add 25 µL of Assay Buffer.
-
Add 25 µL of test compound at various concentrations. For total binding, add 25 µL of Assay Buffer. For non-specific binding, add a saturating concentration of a known P2Y12 antagonist (e.g., cangrelor).
-
Add 50 µL of [³³P]2MeSADP to a final concentration of ~1 nM.
-
Add 100 µL of P2Y12 receptor membrane preparation (5-10 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[11]
Protocol 2: Cell-Based cAMP Functional Assay (HTRF)
This assay measures the ability of test compounds to antagonize the ADP-mediated inhibition of cAMP production.
1. Materials:
-
Cell Line: CHO-K1 cells stably expressing the human P2Y12 receptor.
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[4]
-
Agonist: 2-Chloro-ADP.[4]
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
HTRF cAMP Detection Kit: Containing cAMP-d2 and anti-cAMP cryptate antibodies.
-
Assay Plates: 384-well low-volume white plates.
2. Procedure:
-
Seed CHO-K1-hP2Y12 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
The next day, remove the culture medium and add 5 µL of test compound at various concentrations.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Add 5 µL of a mixture of 2-Chloro-ADP (to a final EC₈₀ concentration) and Forskolin (to a final concentration of 10 µM).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate antibody solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the concentration-response curve.
Protocol 3: Assay for Irreversible Inhibitors (Inspired by Clopidogrel)
This protocol is a modification of the cAMP functional assay to identify compounds that act as irreversible inhibitors.
1. Principle: Irreversible inhibitors will show a persistent effect even after the compound is washed away. This assay compares the inhibitory effect of a compound with and without a washout step.
2. Procedure:
-
Follow steps 1 and 2 of the Cell-Based cAMP Functional Assay protocol.
-
For the "washout" plate, gently wash the cells three times with pre-warmed assay buffer after the pre-incubation with the test compound. For the "no washout" plate, proceed directly to the next step.
-
After the final wash (for the "washout" plate) or pre-incubation (for the "no washout" plate), add fresh assay buffer to the wells.
-
Proceed with steps 4-8 of the Cell-Based cAMP Functional Assay protocol for both plates.
3. Data Analysis:
-
Calculate the IC₅₀ values for both the "washout" and "no washout" conditions.
-
A significant rightward shift in the IC₅₀ value for the "washout" condition compared to the "no washout" condition suggests a reversible inhibitor.
-
An insignificant shift in the IC₅₀ value suggests an irreversible or slowly dissociating inhibitor, similar to the active metabolite of clopidogrel.
Conclusion
The assays and protocols described provide a robust framework for the high-throughput screening and characterization of novel P2Y12 inhibitors. By employing a combination of binding and functional assays, researchers can effectively identify and advance promising lead compounds for the development of new antiplatelet therapies. The specific adaptation for identifying irreversible inhibitors is particularly relevant for discovering next-generation therapeutics inspired by the enduring efficacy of clopidogrel.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clopidogrel - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP signalling through P2Y purinoceptor 12 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Antithrombotic Effects of Clopidogrel in Animal Models of Thrombosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is a widely used antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, playing a crucial role in preventing thrombotic events.[1][2][3][4] Preclinical evaluation of clopidogrel and novel antithrombotic compounds necessitates the use of reliable and reproducible animal models of thrombosis. These models are essential for assessing efficacy, dose-response relationships, and potential side effects such as bleeding time. This document provides detailed application notes and protocols for three commonly employed animal models of thrombosis: the ferric chloride-induced thrombosis model, the Rose Bengal-induced photothrombotic model, and the arteriovenous (AV) shunt model.
Mechanism of Action of Clopidogrel
Clopidogrel is a prodrug that requires conversion to its active metabolite by cytochrome P450 enzymes in the liver.[1][2] The active metabolite then selectively and irreversibly binds to the P2Y12 receptor on platelets.[1][2] This binding prevents ADP from activating the receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation.[1] By blocking the P2Y12 receptor, clopidogrel effectively reduces platelet aggregation and thrombus formation for the lifespan of the platelet.[1][2]
Animal Models of Thrombosis
Several animal models are utilized to evaluate the efficacy of antithrombotic drugs like clopidogrel.[5] These models mimic different aspects of thrombus formation and are crucial for preclinical drug development.
Ferric Chloride-Induced Thrombosis Model
This is a widely used and relatively simple model to induce arterial thrombosis.[6][7][8] The topical application of ferric chloride (FeCl₃) to the exterior of an artery causes oxidative injury to the endothelial cells, leading to the formation of an occlusive thrombus.[6][9] The time to vessel occlusion is the primary endpoint for assessing the efficacy of antithrombotic agents.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation:
-
Drug Administration:
-
Thrombosis Induction:
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of ferric chloride solution (e.g., 3.5% in mice) on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).[6][8]
-
After the application time, remove the filter paper and gently rinse the area with saline.
-
-
Monitoring and Data Collection:
-
Immediately after injury, monitor blood flow in the carotid artery using a Doppler flow probe placed just distal to the injury site.[6]
-
Continuously record blood flow for a set duration (e.g., 60 minutes).[6]
-
The primary endpoint is the time to occlusion, defined as the time from FeCl₃ application to the cessation of blood flow (e.g., flow < 10% of baseline for a sustained period).
-
Secondary endpoints can include thrombus weight (if the vessel segment is excised) and bleeding time (assessed separately, e.g., by tail transection).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time to Occlusion (min) | Thrombus Weight (mg) | Bleeding Time (s) |
| Vehicle | - | 11.4 ± 4.15[6] | - | 158 ± 44[10] |
| Clopidogrel | 3 | 71% patency at 60 min[6] | - | - |
| Clopidogrel | 10 | Patency maintained at 60 min[6] | - | 233 ± 48[10] |
Note: Data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Rose Bengal-Induced Photothrombotic Model
This model induces thrombosis through a photochemical reaction.[11][12] The photosensitive dye, Rose Bengal, is injected intravenously. When a specific wavelength of light is applied to the exposed vessel, the dye generates singlet oxygen, which damages the endothelium and initiates platelet activation and thrombus formation.[12][13]
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation:
-
Drug Administration:
-
Administer clopidogrel (e.g., 3-10 mg/kg, p.o.) or vehicle.[11]
-
-
Thrombosis Induction:
-
Inject Rose Bengal dye (e.g., 15 mg/ml solution, 10 µl/g body weight) intravenously.[12][13]
-
After a short delay for dye circulation (e.g., 5 minutes), illuminate the exposed artery with a cold light source of a specific wavelength (e.g., green light) for a defined duration (e.g., 15 minutes).[11][12][13]
-
-
Monitoring and Data Collection:
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time to Occlusion (min) | Cerebral Infarct Size Reduction (%) |
| Vehicle | - | Shorter | - |
| Clopidogrel | 3-10 | Significantly Prolonged (P < 0.001)[11] | Significant Reduction (P < 0.001)[11] |
Arteriovenous (AV) Shunt Model
The AV shunt model is particularly useful for evaluating the effects of antithrombotic agents on thrombus formation on artificial surfaces, mimicking conditions in extracorporeal circuits or vascular grafts.[5] An external shunt is created between an artery and a vein, often containing a thrombogenic surface (e.g., a silk thread).
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rabbit).[14]
-
Expose and cannulate a major artery (e.g., carotid artery) and a major vein (e.g., jugular vein).
-
-
Drug Administration:
-
Administer clopidogrel (e.g., 1-20 mg/kg, p.o.) or vehicle, alone or in combination with other agents like aspirin.[14]
-
-
Shunt Placement and Thrombus Formation:
-
Connect the arterial and venous cannulas with a piece of tubing containing a thrombogenic element, such as a silk thread or a stent, to create the AV shunt.[14]
-
Allow blood to circulate through the shunt for a predetermined period (e.g., 15-30 minutes).
-
-
Data Collection:
-
After the circulation period, clamp the cannulas and remove the shunt.
-
Carefully remove the thrombogenic element with the adherent thrombus.
-
The primary endpoint is the weight of the thrombus.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) |
| Vehicle | - | Baseline Thrombus Weight |
| Clopidogrel | 1-20 | Dose-dependent reduction |
| Clopidogrel + Aspirin | Various | Potentiated antithrombotic activity[14] |
Conclusion
The ferric chloride-induced thrombosis, Rose Bengal-induced photothrombotic, and arteriovenous shunt models are valuable tools for the preclinical evaluation of clopidogrel and other antithrombotic agents. Each model offers unique advantages for studying different aspects of thrombosis. The choice of model depends on the specific research question and the desired clinical relevance. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing robust and reproducible studies to assess the antithrombotic effects of various compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of thrombin generation in dogs administered clopidogrel [frontiersin.org]
- 4. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. cordynamics.com [cordynamics.com]
- 7. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 10. Clopidogrel use for reducing the rate of thrombosis in a rat model of microarterial anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Clopidogrel's Effect Using Light Transmission Aggregometry (LTA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Light Transmission Aggregometry (LTA) for the assessment of Clopidogrel's antiplatelet effect. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and workflows.
Introduction
Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface. This inhibition blocks ADP-mediated platelet activation and aggregation, a critical mechanism in the prevention of thrombotic events. Light Transmission Aggregometry (LTA) is considered the gold-standard laboratory method for assessing platelet function and is widely used to evaluate the pharmacodynamic effects of antiplatelet agents like Clopidogrel.[1][2] LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP. The extent of aggregation provides a quantitative measure of platelet reactivity and, consequently, the effectiveness of P2Y12 inhibition by Clopidogrel.
Data Presentation
The following tables summarize quantitative data from various studies that have employed LTA to assess the effect of Clopidogrel on platelet aggregation.
Table 1: Platelet Aggregation Before and After Clopidogrel Administration
| Agonist (ADP) Concentration | Pre-Clopidogrel Max. Aggregation (%) (Mean ± SD or Median [IQR]) | Post-Clopidogrel Max. Aggregation (%) (Mean ± SD or Median [IQR]) | Study Population (n) | Reference |
| 5 µmol/L | 85.0 [70.0–97.0] | 47.0 [35.0–56.5] | 60 | [3] |
| 20 µmol/L | 88.0 [81.5–101.5] | 50.5 [40.5–66.0] | 60 | [3] |
Table 2: Comparison of Platelet Aggregation in Clopidogrel Responders vs. Non-Responders
| Agonist (ADP) Concentration | Responder Max. Aggregation (%) (Mean ± SD) | Non-Responder Max. Aggregation (%) (Mean ± SD) | Study Population (n) | Cut-off for Non-Response | Reference |
| 5 µmol/L | < 50% | ≥ 50% | 95 | ≥50% | [4] |
| 10 µmol/L | < 66% | ≥ 66% | 1267 | ≥66% | [5] |
| 20 µmol/L | < 70% | ≥ 70% | - | ≥70% | [6] |
Table 3: LTA Parameters with Different ADP Concentrations in Patients on Clopidogrel
| Agonist (ADP) Concentration | Mean Maximal Aggregation (%) | Coefficient of Variation (%) (Patients) | Coefficient of Variation (%) (Healthy Subjects) | Reference |
| 2 µmol/L | - | 6.8 | 4.7 | [7] |
| 5 µmol/L | - | 5.2 | 3.9 | [7] |
| 10 µmol/L | - | 2.7 | 2.2 | [7] |
| 20 µmol/L | - | 3.1 | 2.3 | [7] |
Signaling Pathway
The following diagram illustrates the P2Y12 signaling pathway and the mechanism of action of Clopidogrel.
Experimental Workflow
The diagram below outlines the major steps in the Light Transmission Aggregometry protocol for assessing Clopidogrel's effect.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different methodologies for evaluating the effect of clopidogrel on platelet function in high-risk coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimal window of platelet reactivity by LTA assay for patients undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming High Variability in Clopidogrel Platelet Aggregation Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in clopidogrel platelet aggregation results.
Frequently Asked Questions (FAQs)
Q1: What is clopidogrel and how does it inhibit platelet aggregation?
A1: Clopidogrel is an antiplatelet pro-drug, meaning it is inactive when administered and requires conversion in the body to its active form.[1][2][3] The activation process occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1][2][3][4][5] The active metabolite of clopidogrel then irreversibly binds to the P2Y12 receptor on the surface of platelets.[2][3][6][7][8] This binding blocks adenosine diphosphate (ADP) from activating the P2Y12 receptor, which in turn prevents the activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation.[3][6][7] By inhibiting the P2Y12 pathway, clopidogrel effectively reduces the ability of platelets to clump together and form blood clots for the entire lifespan of the platelet, which is about 7 to 10 days.[2][3][6]
Q2: What are the primary causes of high variability in clopidogrel platelet aggregation results?
A2: High variability in clopidogrel response is a well-documented phenomenon and can be attributed to a combination of pre-analytical, analytical, and biological factors.
-
Pre-analytical variables relate to sample collection and handling.[9][10][11][12]
-
Analytical variables are associated with the specific assay and equipment used for testing.[13][14][15]
-
Biological variables are patient-specific factors, including genetics, co-morbidities, and concomitant medications.[1][16][17][18]
A significant portion of the variability, in some cases up to 30% of patients, is due to "clopidogrel resistance," where patients do not show the expected level of platelet inhibition.[1][19]
Q3: What is "clopidogrel resistance" and what are its main drivers?
A3: Clopidogrel resistance, also referred to as high on-treatment platelet reactivity (HTPR), is a condition where patients exhibit a reduced or absent antiplatelet effect from clopidogrel.[20][21] This can lead to an increased risk of thrombotic events.[17][22] The primary drivers of clopidogrel resistance are:
-
Genetic Polymorphisms: Variations in the CYP2C19 gene are a major contributor.[1][4][22][23][24] Individuals with loss-of-function alleles (e.g., CYP2C192, CYP2C193) are poor metabolizers of clopidogrel, leading to lower levels of the active metabolite and reduced platelet inhibition.[4][23] Conversely, gain-of-function alleles (e.g., CYP2C19*17) can lead to enhanced metabolism.[23]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2C19, such as some proton pump inhibitors (e.g., omeprazole), can reduce the conversion of clopidogrel to its active form.[22]
-
Clinical Factors: Conditions such as acute coronary syndromes (ACS), diabetes mellitus, high body mass index (BMI), and inflammation can also contribute to a reduced response to clopidogrel.[16][21][25]
Q4: How do different platelet function tests contribute to variability?
A4: Different platelet function tests measure various aspects of platelet activation and aggregation, which can lead to discordant results. The two most common methods for assessing clopidogrel response are Light Transmission Aggregometry (LTA) and point-of-care assays like the VerifyNow P2Y12 test.
-
Light Transmission Aggregometry (LTA): Considered the historical "gold standard," LTA measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[14][26] However, LTA is technically demanding, requires specialized personnel, and is susceptible to numerous pre-analytical and analytical variables, making standardization across laboratories challenging.[13][14][15][26]
-
VerifyNow P2Y12 Assay: This is a whole-blood, point-of-care test that measures ADP-induced aggregation in the presence of prostaglandin E1 (PGE1) to specifically assess the P2Y12 receptor pathway.[27][28] It is faster and less technically demanding than LTA but can be affected by factors like low hematocrit or platelet count.[29]
The inherent differences in these assay principles and their susceptibility to different variables contribute to the overall variability observed in clopidogrel response testing.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during clopidogrel platelet aggregation experiments.
Issue 1: High Inter-Individual Variability in Results
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphisms (CYP2C19) | Consider genotyping subjects for CYP2C19 loss-of-function and gain-of-function alleles to stratify the study population.[1][23][24] |
| Concomitant Medications | Review and document all medications taken by subjects, paying close attention to CYP2C19 inhibitors (e.g., some PPIs) and inducers.[22] |
| Underlying Clinical Conditions | Document and consider the impact of co-morbidities such as diabetes, inflammation, and acute coronary syndromes on platelet reactivity.[16][25] |
| Non-compliance with Medication | If applicable, implement measures to monitor and ensure subject compliance with clopidogrel administration. |
Issue 2: Inconsistent Results from the Same Sample (Intra-Assay Variability)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Improper Sample Mixing | Ensure gentle but thorough inversion of blood collection tubes immediately after phlebotomy to mix the anticoagulant.[30] |
| Temperature Fluctuations | Maintain samples at a consistent room temperature (18-24°C). Avoid refrigeration or exposure to excessive heat, as this can activate platelets.[11][31] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent volumes of reagents and plasma are used for each replicate. |
| Inadequate Stirring (LTA) | Verify that the stir bar is functioning correctly in the aggregometer cuvette for each sample.[11] |
Issue 3: High Variability Between Different Experimental Batches
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Pre-analytical Variables | Standardize all pre-analytical procedures across all batches. Refer to the table below for key pre-analytical variables. |
| Reagent Lot-to-Lot Variability | Perform quality control checks on new lots of reagents (e.g., ADP agonist) to ensure consistency. |
| Instrument Calibration | Ensure the platelet aggregometer or point-of-care device is calibrated and maintained according to the manufacturer's recommendations. |
| Time from Sample Collection to Analysis | Adhere to a strict and consistent timeframe for processing and analyzing samples after collection. Platelet function testing should generally be performed within 4 hours of blood draw.[11][31] |
Data Presentation: Factors Contributing to Variability
The following tables summarize key factors that can introduce variability into clopidogrel platelet aggregation results.
Table 1: Pre-Analytical Variables
| Variable | Recommendation | Potential Impact if Not Controlled |
| Phlebotomy Technique | Use a 19-21 gauge needle; avoid slow or traumatic venipuncture. Discard the first few mL of blood.[30][31] | Platelet activation. |
| Anticoagulant | Use 3.2% sodium citrate. Ensure correct blood-to-anticoagulant ratio (9:1).[11] | Inaccurate results due to improper anticoagulation or dilution. |
| Sample Transport | Transport samples at room temperature, avoiding pneumatic tube systems and vigorous shaking.[11][29] | Platelet activation. |
| Time to Centrifugation/Analysis | Process and analyze samples within a standardized timeframe, typically not exceeding 4 hours.[11][31] | Time-dependent changes in platelet reactivity. |
| Centrifugation (for LTA) | Standardize speed and time (e.g., 150-200 x g for 10-15 min for PRP; >1500 x g for 15-20 min for PPP).[11][31] | Variable platelet counts in PRP. |
| Platelet Count Adjustment (LTA) | The practice is controversial; some guidelines recommend adjusting PRP to a standard platelet count (e.g., 200-300 x 10^9/L), while others advise against it to avoid over-manipulation.[10][12] | Potential for platelet activation during adjustment. |
| Patient-Related Factors | Patient should be fasting and have rested for at least 10 minutes before blood draw. Avoid caffeine and smoking prior to the test.[26][30] | Increased baseline platelet reactivity. |
Table 2: Biological and Clinical Variables
| Variable | Typical Effect on Clopidogrel Response |
| CYP2C19 Loss-of-Function Alleles | Decreased response (higher residual platelet reactivity).[23][24] |
| CYP2C19 Gain-of-Function Alleles | Increased response (lower residual platelet reactivity).[23] |
| Acute Coronary Syndromes | Decreased response.[25] |
| Diabetes Mellitus | Decreased response. |
| High Body Mass Index (BMI) | Decreased response.[25] |
| Inflammation | Decreased response. |
| Reticulated (immature) Platelets | Decreased response.[25] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
1. Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The aggregation is proportional to the change in light transmission.[11]
2. Materials:
-
Platelet aggregometer
-
Centrifuge
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
3.2% sodium citrate blood collection tubes
-
ADP agonist solution (e.g., 5 µM and 20 µM)
-
Phosphate-buffered saline (PBS) or saline for control
3. Procedure:
-
Sample Collection: Collect whole blood into 3.2% sodium citrate tubes using a 19-21 gauge needle with minimal stasis. Gently invert the tubes 3-5 times to mix. Samples should be kept at room temperature and processed within 4 hours.[11]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[11] Carefully aspirate the upper PRP layer without disturbing the buffy coat.
-
Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a higher speed (e.g., >1500 x g) for 15-20 minutes to pellet the remaining cells.[31] Collect the supernatant (PPP).
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Baseline Calibration:
-
Pipette the required volume of PPP (e.g., 250-500 µL, depending on the instrument) into a cuvette. Place it in the aggregometer to set the 100% transmission baseline.[11]
-
Pipette the same volume of PRP into a cuvette with a stir bar. Place it in the aggregometer to set the 0% transmission baseline.
-
-
Aggregation Assay:
-
Pipette a fresh aliquot of PRP into a new cuvette with a stir bar and pre-warm it at 37°C in the aggregometer for at least 1 minute.[32]
-
Add the ADP agonist (e.g., to a final concentration of 5 µM or 20 µM) to the PRP and start recording the aggregation curve for a set period (e.g., 5-10 minutes).
-
The instrument software will record the change in light transmission over time, generating an aggregation curve.
-
-
Data Analysis: Determine the maximal platelet aggregation (%) from the curve. Some protocols also recommend measuring late aggregation (e.g., at 5 minutes) as it may be less affected by spontaneous disaggregation.[33]
Protocol 2: VerifyNow P2Y12 Assay
1. Principle: The VerifyNow system is a turbidimetric-based optical detection system that measures platelet-induced aggregation on fibrinogen-coated microparticles in a whole blood sample.[27] The P2Y12 assay cartridge contains ADP to induce aggregation and PGE1 to inhibit the P2Y1 receptor, making the assay specific for the P2Y12 pathway.[27]
2. Materials:
-
VerifyNow Instrument
-
VerifyNow P2Y12 Assay kits (cartridges)
-
Greiner Bio-One partial-fill 3.2% sodium citrate tubes (2 mL)
-
Quality control materials
3. Procedure:
-
Instrument Startup: Power on the VerifyNow instrument. It will automatically perform a series of self-checks.
-
Sample Collection: Collect a blood sample into the specialized 2 mL Greiner partial-fill sodium citrate tube up to the black fill line using a 21-gauge or larger needle.[34] A discard tube should be drawn first. Invert the tube gently 3-5 times.
-
Sample Handling: Keep the sample at room temperature and analyze within 4 hours of collection. Do not use a pneumatic tube system for transport.[29]
-
Assay Performance:
-
Scan the barcode on the assay cartridge or manually enter the information.
-
When prompted by the instrument, insert the assay cartridge.
-
The instrument will warm the cartridge to 37°C.
-
When prompted, insert the blood collection tube into the sample holder and press it down to engage. The instrument will automatically pipette the blood into the cartridge.
-
The assay will run automatically, and the results will be displayed on the screen.
-
-
Data Analysis: The instrument reports results in P2Y12 Reaction Units (PRU), which reflects the amount of ADP-mediated aggregation specific to the P2Y12 receptor.[28] A lower PRU value indicates a higher level of P2Y12 inhibition by clopidogrel. The instrument may also report percent inhibition, which is calculated relative to a baseline value.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Clopidogrel's metabolic activation pathway.
References
- 1. openheart.bmj.com [openheart.bmj.com]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 4. storymd.com [storymd.com]
- 5. Relationship between CYP2C19 Polymorphism and Clopidogrel Resistance in Patients with Coronary Heart Disease and Ischemic Stroke in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Clopidogrel - Wikipedia [en.wikipedia.org]
- 9. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. unimedizin-mainz.de [unimedizin-mainz.de]
- 15. tandfonline.com [tandfonline.com]
- 16. Factors that contribute to clopidogrel resistance in cardiovascular disease patients: environmental and genetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variability of individual platelet reactivity over time in patients treated with clopidogrel – insights from the ELEVATE-TIMI 56 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Genetic Polymorphism and Other Factors on Clopidogrel Resistance (CR) in an Asian Population with Coronary Heart Disease (CHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Role of Genetic Polymorphisms in Clopidogrel Response Variability: A S" by Jose Lopez, Justin Mark et al. [scholarlycommons.hcahealthcare.com]
- 20. clinician.nejm.org [clinician.nejm.org]
- 21. researchgate.net [researchgate.net]
- 22. Variability in response to clopidogrel: how important are pharmacogenetics and drug interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genetic polymorphisms of CYP2C19 influences the response to clopidogrel in ischemic heart disease patients in the South Indian Tamilian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of cytochrome P450 2C19 (CYP2C19) gene polymorphism and clopidogrel reactivity on long term prognosis of patients with coronary heart disease after PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Variability of on-treatment platelet reactivity in patients on clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 28. laboratoryalliance.com [laboratoryalliance.com]
- 29. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 30. researchgate.net [researchgate.net]
- 31. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. brd.nci.nih.gov [brd.nci.nih.gov]
- 33. Insights into the interpretation of light transmission aggregometry for evaluation of platelet aggregation inhibition by clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
Technical Support Center: Stabilization of Clopidogrel's Active Thiol Metabolite for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Clopidogrel's active thiol metabolite (CAM) for in vitro studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of Clopidogrel's active thiol metabolite.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of CAM in plasma samples. | Degradation of the active metabolite: CAM is highly unstable due to its reactive thiol group, which can form disulfide bonds.[1][2][3][4][5] | Immediate derivatization: The thiol group must be stabilized immediately after blood collection.[2][6] Use an alkylating agent like 2-bromo-3'-methoxyacetophenone (MPB) to form a stable derivative (CAMD).[1][2][6][7][8] |
| Improper sample handling and storage: Delays in processing or incorrect storage temperatures can lead to metabolite degradation. | Follow a strict and rapid protocol: Add the stabilizing agent to the blood collection tube beforehand. Process samples on ice and store plasma at -80°C.[7] | |
| High variability in CAM measurements between replicates. | Incomplete derivatization reaction: Insufficient amount of the stabilizing agent or suboptimal reaction conditions. | Optimize derivatization: Ensure a sufficient molar excess of the alkylating agent (e.g., MPB). Verify the reaction time and temperature as per the established protocol. |
| Matrix effects in LC-MS/MS analysis: Interference from other components in the plasma sample. | Method validation: Perform thorough validation of the analytical method, including assessment of matrix effects.[6][9] Use an appropriate internal standard. | |
| Poor recovery of the derivatized metabolite (CAMD) during sample extraction. | Suboptimal extraction method: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be efficient for CAMD. | Method optimization: Test different extraction solvents, pH conditions, and SPE cartridges to maximize recovery. A C18 or C8 reverse-phase column is often used for separation.[9][10] |
| Instability of the derivatized metabolite (CAMD) during storage. | Degradation of the derivative over time: Although more stable than CAM, CAMD may still degrade under certain conditions. | Assess long-term stability: Conduct stability studies of CAMD in plasma at various temperatures (-20°C and -80°C) and for different durations.[7] One study showed stability for up to 9 months at -80°C.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is the active thiol metabolite of Clopidogrel so unstable in vitro?
A1: The active thiol metabolite of Clopidogrel (CAM) possesses a highly reactive thiol group (-SH).[1][2][3][4][5] This group is susceptible to oxidation, leading to the formation of disulfide bonds with itself or with other thiol-containing molecules present in the plasma, such as cysteine or glutathione.[1] This dimerization or adduction renders the metabolite inactive and difficult to quantify accurately.[11][12]
Q2: What is the recommended method for stabilizing CAM for in vitro analysis?
A2: The most effective and widely adopted method is the immediate derivatization of the thiol group.[1][2][6] This is achieved by adding an alkylating agent to the blood sample as soon as it is collected.[2][6] This agent covalently binds to the thiol group, forming a stable derivative that can be reliably quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][6][7]
Q3: Which stabilizing agent should I use?
A3: 2-bromo-3'-methoxyacetophenone (MPB), also known as 3-methoxyphenacyl bromide (MPBr), is the most commonly reported and effective stabilizing agent for CAM.[1][2][6][7][8] It reacts specifically with the thiol group to form a stable thioether derivative (CAMD).
Q4: What is the general half-life of the unstabilized active metabolite in plasma?
A4: The unstabilized active thiol metabolite degrades very rapidly in plasma.[2] While precise half-life values in vitro are difficult to determine due to this rapid degradation, studies have shown that its concentration can decrease significantly within minutes of blood collection.[2] This underscores the critical need for immediate stabilization.
Q5: Can I store my plasma samples before derivatization?
A5: No, it is strongly advised against storing plasma samples before derivatization. The derivatization step must be performed immediately upon blood collection to prevent the degradation of the active metabolite.[2][6] The stabilizing agent should be added to the blood collection tube prior to sample collection to ensure instantaneous reaction.
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of the stabilized Clopidogrel active metabolite (CAMD).
Table 1: Linearity of Quantitation for CAMD in Human Plasma
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |
| 1 - 150 | > 0.99 | UPLC-MS/MS | [9] |
| 0.5 - 100 | Not specified | LC-MS/MS | [1] |
| 0.5 - 200 | > 0.9976 | ESI-MS | [10] |
| 0.1 - 150 | > 0.99 | uHPLC-MS/MS | [6] |
Table 2: Precision and Accuracy of CAMD Quantitation
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low, Mid, High | < 17% | < 17% | 1.7 to 7.5 | [9] |
| 1.0, 40, 80 ng/mL | Not specified | Not specified | Not specified | [1] |
| Low, Mid, High | < 8.26% | < 8.26% | 87.6 - 106 | [10] |
| Low, Mid, High | < 6% | < 6% | < ±12 | [6] |
Table 3: Stability of Derivatized Clopidogrel Active Metabolite (CAMD) in Feline Plasma
| Storage Temperature | Duration | Stability (% Decrease) | Reference |
| Room Temperature | 1 week | ≤ 20% | [7] |
| 4°C | 1 week | ≤ 20% | [7] |
| -20°C | 1 week | ≤ 20% | [7] |
| -80°C | 1 week | ≤ 20% | [7] |
| -80°C | 9 months | ≤ 20% | [7] |
Experimental Protocols
Protocol 1: Blood Collection and Immediate Stabilization of CAM
This protocol describes the essential first step for accurately measuring CAM levels.
Materials:
-
Blood collection tubes (e.g., EDTA tubes)
-
2-bromo-3'-methoxyacetophenone (MPB) solution in a suitable solvent (e.g., acetonitrile)
-
Ice bath
-
Centrifuge
Procedure:
-
Prepare the blood collection tubes by adding a pre-determined volume of the MPB solution. The final concentration of MPB in the blood should be sufficient to ensure complete derivatization.
-
Collect the blood sample directly into the prepared tube.
-
Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the stabilizing agent.
-
Place the tube on ice immediately to slow down any enzymatic activity.
-
Within 30 minutes of collection, centrifuge the blood sample according to standard procedures to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled tube. The plasma now contains the stabilized derivative (CAMD).
-
Store the plasma samples at -80°C until analysis.
Protocol 2: Quantification of CAMD by LC-MS/MS
This protocol provides a general workflow for the analysis of the stabilized metabolite. Specific parameters will need to be optimized for your instrument and setup.
Materials:
-
Plasma sample containing CAMD
-
Internal standard (e.g., a stable isotope-labeled analog of CAMD)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Formic acid
-
HPLC or UPLC system coupled to a tandem mass spectrometer
-
C18 or C8 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a specific volume of plasma, add the internal standard.
-
Add a larger volume of ice-cold acetonitrile (or other organic solvent) to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the prepared sample onto the LC-MS/MS system.
-
Chromatographic Separation: Perform chromatographic separation using a C18 or C8 reverse-phase column with a gradient elution of a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid.[10]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for CAMD and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of CAMD in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Visualizations
Caption: Metabolic activation pathway of Clopidogrel.
Caption: Experimental workflow for CAM stabilization.
References
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clopidogrel as a donor probe and thioenol derivatives as flexible promoieties for enabling H2S biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Clopidogrel Resistance in In Vitro Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro experimental models of clopidogrel resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro assessment of clopidogrel efficacy.
Q1: What are the primary mechanisms of clopidogrel resistance investigated in in vitro models?
A1: Clopidogrel resistance is a multifactorial phenomenon. In vitro models primarily focus on the following mechanisms:
-
Genetic Polymorphisms: Variations in genes that affect clopidogrel's absorption, metabolism, and target interaction are a major cause of resistance.
-
CYP450 Isoenzymes: Clopidogrel is a prodrug that requires conversion to an active metabolite by hepatic cytochrome P450 (CYP) enzymes.[1][2] The CYP2C19 enzyme is particularly important in this activation process.[3][4] Genetic variations, such as the loss-of-function allele CYP2C19*2, lead to reduced enzyme activity, decreased formation of the active metabolite, and diminished antiplatelet effect.[1][5][6][7] Individuals can be classified as extensive, intermediate, or poor metabolizers based on their CYP2C19 genotype.[3][8]
-
ABCB1 Transporter Gene: The ABCB1 gene encodes the P-glycoprotein efflux transporter, which modulates clopidogrel's absorption in the intestine.[9][10] Polymorphisms in this gene can lead to reduced clopidogrel absorption and bioavailability.[11]
-
P2Y12 Receptor: Genetic variations in the P2Y12 receptor, the target of clopidogrel's active metabolite, can alter its function and contribute to resistance.[12][13][14]
-
-
Non-Genetic Factors:
-
Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2C19, such as some proton pump inhibitors, can interfere with clopidogrel activation.[5] Similarly, statins metabolized by CYP3A4 have been investigated for potential interactions, though the clinical impact is debated.[5][15]
-
Cellular Factors: Increased platelet turnover, elevated baseline platelet reactivity, and upregulation of alternative platelet activation pathways can contribute to a reduced response to clopidogrel.[13][15][16]
-
Q2: My platelet aggregation results with clopidogrel-treated samples are highly variable. What should I troubleshoot?
A2: Inconsistent results in platelet aggregation assays are a common challenge. Follow this troubleshooting guide to identify the potential source of variability.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sample Collection & Handling | Review venipuncture technique; use a 19-21 gauge needle and discard the first few mL of blood to avoid tissue factor contamination.[17] Ensure the correct 9:1 blood-to-anticoagulant (3.2% sodium citrate) ratio is met.[17] Transport samples at room temperature (18-24°C) and process within 4 hours of collection.[17][18] Avoid pneumatic tube systems.[18][19] | Minimized pre-analytical platelet activation leading to more consistent results. |
| Platelet Count | Measure the platelet count in your platelet-rich plasma (PRP). Low counts (<150 x 10⁹/L) can diminish the aggregation response.[17] Adjust the count to be within the optimal range (e.g., 200-400 x 10⁹/L) if necessary for your assay.[20] | Platelet counts are within the validated range for the assay, ensuring a robust signal. |
| Reagent Issues | Prepare fresh agonist solutions (e.g., ADP). Ensure proper storage of stock and working solutions to prevent degradation.[17] Verify the concentration of the agonist used, as different concentrations can yield different results.[21] | A strong and reproducible aggregation response in control samples. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like PRP to ensure accurate volume transfer.[17] | Reduced variation between technical replicates. |
| Instrument Malfunction | Check the light source and detector of the aggregometer. Run system checks and calibrations as per the manufacturer's instructions.[17] Ensure the stir bar is functioning correctly in the cuvette.[17] | The instrument passes all diagnostic tests and provides reliable readings. |
| Spontaneous Aggregation | Check for platelet clumping before adding an agonist. This often indicates pre-activated platelets from a traumatic blood draw or improper sample handling.[17] | No significant aggregation is observed in the baseline reading before agonist addition. |
Q3: How is clopidogrel resistance defined quantitatively in common in vitro assays?
A3: There is no single, universally accepted definition of clopidogrel resistance; the cutoff values often vary by the assay used. Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 assay are the most common methods.[5][22]
| Assay | Agonist | Metric | Typical Cutoff for Resistance |
| Light Transmission Aggregometry (LTA) | ADP (5-20 µmol/L)[21][23] | Maximum Platelet Aggregation (%) | >50% (variable, depends on lab and ADP concentration)[2] |
| VerifyNow P2Y12 | ADP (20 µmol/L) + PGE₁[24][25] | P2Y12 Reaction Units (PRU) | >207 - 237 PRU[8][18] |
| VerifyNow P2Y12 | ADP (20 µmol/L) + PGE₁[24][25] | Percent Inhibition (%) | <10% - 30%[8][18] |
| VASP Phosphorylation Assay | ADP + PGE₁ | Platelet Reactivity Index (PRI) (%) | >50% |
Note: These values are for guidance only and should be validated within your specific experimental setup.
Q4: Can I use whole blood for my experiments instead of preparing platelet-rich plasma (PRP)?
A4: Yes, several point-of-care assays are designed specifically for use with whole blood, which simplifies the workflow.
-
VerifyNow P2Y12: This system is a turbidimetric-based optical detection assay that uses citrated whole blood to measure platelet-induced aggregation.[24][25][26]
-
Multiplate Analyzer: This is another whole-blood aggregometry method.[5]
-
Thromboelastography (TEG®) PlateletMapping®: This assay assesses overall clot strength and can be used to determine the contribution of platelets to the clot in a whole blood sample.[27]
While these methods are faster, traditional Light Transmission Aggregometry (LTA), considered a gold standard, requires the preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[28][29]
Experimental Protocols & Methodologies
Protocol 1: Assessing Clopidogrel Response using Light Transmission Aggregometry (LTA)
LTA is considered a gold standard for monitoring platelet function.[29][30] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[20][28]
1. Sample Preparation:
- Collect whole blood via clean venipuncture into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.[17]
- To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
- To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP will be used to set the 100% aggregation baseline.[20]
- Allow PRP to rest for at least 30 minutes before testing. Process all samples within 4 hours of collection.[17]
2. Assay Procedure:
- Pre-warm PRP and PPP samples to 37°C.[31]
- Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.
- Pipette a specific volume of pre-warmed PRP into a test cuvette with a magnetic stir bar and place it in the aggregometer.
- Allow the PRP to stabilize for 1-5 minutes.[31]
- Add the agonist, typically ADP at a final concentration of 10 µmol/L or 20 µmol/L, to the cuvette to initiate aggregation.[21]
- Record the change in light transmission for approximately 6-10 minutes.
3. Data Interpretation:
- The primary endpoint is the maximum percentage of platelet aggregation.
- Clopidogrel resistance is often defined as a high level of residual platelet aggregation despite treatment. A common, though variable, cutoff is >50% aggregation in response to ADP.[2]
Protocol 2: Measuring P2Y12 Inhibition with the VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care test that measures P2Y12 receptor-mediated aggregation in whole blood.[18]
1. Sample Collection:
- Collect a whole blood sample in a 3.2% sodium citrate Greiner partial-fill blue top tube.[18]
- Gently invert the tube at least 5 times to ensure proper mixing with the anticoagulant.[18]
- Samples should be kept at room temperature and tested within 4 hours of collection.[18] Do not refrigerate, freeze, or send through a pneumatic tube system.[18][32]
2. Assay Procedure:
- Follow the specific instructions provided by the VerifyNow System User Manual.[26]
- The instrument automatically draws the whole blood sample into the assay device, which contains fibrinogen-coated microbeads and agonists (ADP and PGE₁).[24][25]
- Activated platelets bind to the fibrinogen-coated beads, causing aggregation, which is measured as an increase in light transmittance.[25]
3. Data Interpretation:
- The assay reports results in P2Y12 Reaction Units (PRU) and Percent Inhibition.[18][26]
- PRU: Reports the amount of P2Y12 receptor-mediated aggregation. A higher PRU value indicates higher platelet reactivity.[18] Patients with a PRU > 207 are often considered to have high on-treatment platelet reactivity.[18]
- Percent Inhibition: Calculated from a baseline measurement using a thrombin receptor activating peptide (TRAP).[25] It reflects the degree of P2Y12 receptor blockade by the drug.
Visualizations: Pathways and Workflows
Caption: Clopidogrel metabolic pathway and sites of resistance.
Caption: Experimental workflow for LTA-based clopidogrel resistance testing.
References
- 1. Association of Cytochrome P450 2C19 Genotype With the Antiplatelet Effect and Clinical Efficacy of Clopidogrel Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clopidogrel resistance and its relevance: Current concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clopidogrel resistance: MedlinePlus Genetics [medlineplus.gov]
- 4. Genetic Testing - Clopidogrel, resistance ..., (Clopidogrel resistance) - Gen CYP2C19 . - IVAMI [ivami.com]
- 5. A brief review on resistance to P2Y12 receptor antagonism in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene polymorphism of cytochrome P450 2C19*2 and clopidogrel resistance reflected by platelet function assays: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Cytochrome P450 2C19 polymorphism is associated with reduced clopidogrel response in cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The risk of clopidogrel resistance is associated with ABCB1 polymorphisms but not promoter methylation in a Chinese Han population | PLOS One [journals.plos.org]
- 10. The association between abcb1 gene polymorphism and clopidogrel response variability in stroke ischemic: a cross sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clopidogrel Resistance? | USC Journal [uscjournal.com]
- 16. Resistance to clopidogrel: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 19. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 21. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clopidogrel resistance: The way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Which platelet function test is suitable to monitor clopidogrel responsiveness? A pharmacokinetic analysis on the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. openaccessjournals.com [openaccessjournals.com]
- 25. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 26. bchcicu.org [bchcicu.org]
- 27. mdpi.com [mdpi.com]
- 28. de-vhl.nl [de-vhl.nl]
- 29. thieme-connect.com [thieme-connect.com]
- 30. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
- 32. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
Technical Support Center: Optimizing HPLC Separation of Clopidogrel and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Clopidogrel and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC mobile phase for better separation and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites of Clopidogrel that I should be trying to separate?
A1: The primary and most commonly analyzed metabolite of Clopidogrel is its inactive carboxylic acid derivative (Clopidogrel Carboxylic Acid or CCA).[1][2] Another metabolite that can be of interest is 2-oxo-clopidogrel.[3] The active thiol metabolite is unstable and requires derivatization for analysis.
Q2: What is a good starting point for a mobile phase to separate Clopidogrel and its carboxylic acid metabolite?
A2: A common starting point for a reversed-phase HPLC method is a mixture of an acidic aqueous phase and an organic solvent. For example, a mobile phase consisting of a phosphate buffer (e.g., 10-20mM) at a low pH (around 2.5-4.0) and acetonitrile has been shown to be effective.[2][3][4] The ratio of the aqueous to organic phase will need to be optimized for your specific column and system.
Q3: Should I use an isocratic or gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample and the desired analysis time.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for separating Clopidogrel and a few key metabolites.[1][4][5] It is often preferred for routine analysis due to its simplicity and stable baseline.[6][7]
-
Gradient elution , where the mobile phase composition changes during the run (e.g., by increasing the percentage of organic solvent), is beneficial for separating a wider range of compounds with different polarities and can lead to shorter analysis times and sharper peaks.[2][8][9][10]
Q4: How does the pH of the mobile phase affect the separation?
A4: The pH of the aqueous component of the mobile phase is a critical parameter for optimizing the separation of Clopidogrel and its metabolites, which are ionizable compounds. Adjusting the pH can alter the retention times and peak shapes. A low pH (e.g., 2.5-4.0) is commonly used to suppress the ionization of the carboxylic acid metabolite, leading to better retention and peak shape on a reversed-phase column.[2][3][4][5] Phosphoric acid or trifluoroacetic acid are frequently used to adjust the pH.[1][2]
Q5: What type of HPLC column is recommended?
A5: C18 columns are the most widely used stationary phases for the separation of Clopidogrel and its metabolites.[2][3][5] Other options include C8 columns.[11] The choice of column dimensions (length, internal diameter) and particle size will depend on the desired resolution, analysis time, and the HPLC system's capabilities (e.g., UHPLC vs. conventional HPLC).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the pH of the aqueous phase. For the carboxylic acid metabolite, a lower pH (2.5-4.0) is generally recommended to improve peak symmetry.[2][3][4] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary.[12] | |
| Poor Resolution Between Peaks | Mobile phase composition is not optimal. | Adjust the ratio of the organic to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution. |
| Inefficient column. | Use a column with a smaller particle size or a longer length to increase the number of theoretical plates. | |
| Isocratic elution is insufficient. | Switch to a gradient elution method to better separate compounds with different polarities.[2] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature.[1] | |
| Column equilibration is insufficient (in gradient elution). | Ensure the column is properly equilibrated with the initial mobile phase composition before each injection.[10] | |
| High Backpressure | Blockage in the system (e.g., plugged frit, guard column, or column). | Backflush the column or replace the guard column/frit. Filter all samples and mobile phases to prevent particulate matter from entering the system.[12] |
| Mobile phase viscosity is too high. | Consider using a different organic modifier with lower viscosity or increasing the column temperature. | |
| Precipitated buffer in the mobile phase. | Ensure the buffer is completely dissolved and is compatible with the organic solvent concentration being used. |
Experimental Protocols
Example 1: Isocratic RP-HPLC Method for Clopidogrel and Clopidogrel Carboxylic Acid
This protocol is a generalized example based on common practices.[1][4][5]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20mM phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Example 2: Gradient RP-HPLC Method for Clopidogrel and its Metabolites
This protocol is a representative example for separating a broader range of metabolites.[2]
-
Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% B (hold)
-
17-18 min: 80% to 20% B (linear gradient)
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 240 nm or MS with appropriate settings.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Comparison of Typical Isocratic and Gradient HPLC Methods
| Parameter | Isocratic Method | Gradient Method |
| Column | C18, 250mm x 4.6mm, 5µm | C18, 150mm x 4.6mm, 3.5µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40) | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Elution Mode | Constant Composition | Gradient (e.g., 20-80% B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 40 °C |
| Detection | UV at 220 nm | UV at 240 nm or MS |
| Typical Run Time | 15-20 minutes | 25 minutes (including equilibration) |
| Best For | Routine analysis of Clopidogrel and CCA | Complex samples, improved peak shape, and resolution |
Visualizations
Caption: A typical workflow for developing and optimizing an HPLC method.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. rjptonline.org [rjptonline.org]
- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Minimizing matrix effects in LC-MS/MS analysis of Clopidogrelum
Topic: Minimizing Matrix Effects in the LC-MS/MS Analysis of Clopidogrel
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects during the quantitative analysis of Clopidogrel in biological samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a significant issue in the LC-MS/MS analysis of Clopidogrel?
A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] In the analysis of Clopidogrel, which is often measured at low concentrations in complex biological fluids, matrix effects can severely compromise the accuracy, precision, and sensitivity of the assay.[3][4] Endogenous compounds like phospholipids, salts, and proteins are common sources of these interferences.[1][5]
Q2: How can I quantitatively determine if my Clopidogrel assay is being affected by matrix effects?
A2: The most common method is the post-extraction addition experiment.[5] This involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (clean) solvent. The degree of matrix effect can be calculated as a percentage.
Experimental Protocol: Matrix Effect Factor (MEF) Calculation
-
Prepare Set A: Spike Clopidogrel and the internal standard (IS) at a known concentration (e.g., low, medium, and high QC levels) into the final reconstitution solvent.
-
Prepare Set B: Process blank biological matrix samples (e.g., human plasma) through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with the same concentrations of Clopidogrel and IS as used in Set A.
-
Analyze and Calculate: Analyze both sets of samples via LC-MS/MS. The Matrix Effect Factor is calculated using the following formula:
-
MEF (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Data Interpretation:
| MEF Value | Interpretation |
| MEF < 100% | Ion Suppression |
| MEF > 100% | Ion Enhancement |
| MEF = 100% | No significant matrix effect |
An acceptable range for MEF is typically 85-115%, with a coefficient of variation (%CV) of ≤15%.
References
Technical Support Center: Refinement of Animal Dosing Protocols for Consistent Clopidogrelum Plasma Levels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clopidogrelum (Clopidogrel). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent plasma levels of Clopidogrel and its active metabolite in your animal experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Dosing and Formulation
Q1: We are observing high variability in Clopidogrel plasma levels between animals in the same dosing group. What are the likely causes and how can we mitigate this?
A1: High inter-individual variability is a known challenge with Clopidogrel due to its complex pharmacokinetic profile. Several factors can contribute to this:
-
Genetic Polymorphisms: Just as in humans, polymorphisms in cytochrome P450 (CYP) enzymes, particularly the CYP2C family, can lead to significant differences in how animals metabolize Clopidogrel.[1][2] This can result in "poor" or "extensive" metabolizers within the same cohort. While genotyping each animal may not be feasible, being aware of this genetic influence is crucial for data interpretation. Increasing the number of animals per group can help to statistically manage this inherent biological variability.
-
Formulation and Vehicle: Clopidogrel's absorption can be influenced by the vehicle used for oral administration. For oral gavage in mice, 0.5% methyl cellulose is a commonly used vehicle.[3] The use of solid dispersions has been shown to enhance solubility and absorption in rats.[4] Ensure your formulation is homogenous and that the drug remains stable in the vehicle for the duration of your study.
-
Gastrointestinal Factors: The presence of food can significantly impact Clopidogrel's bioavailability. While some veterinary guidelines suggest it can be given with or without food, for tightly controlled pharmacokinetic studies, a consistent fasting or fed state across all animals is critical.[5] Food can substantially enhance the bioavailability of Clopidogrel.
-
P-glycoprotein (P-gp) Efflux: Clopidogrel is a substrate for the P-gp efflux pump in the intestines, which can limit its absorption.[4] Co-administration of P-gp inhibitors has been shown to increase Clopidogrel's bioavailability in rats, though this effect was not as pronounced in dogs.[6]
Q2: What is a good starting dose for our animal model?
A2: Dosing can vary significantly between species. Here are some reported doses from preclinical studies:
-
Dogs: Doses ranging from 1-2 mg/kg once daily have been used.[7] In some studies, doses of 0.5 mg/kg, 1.09 mg/kg, and 1.13 mg/kg have been evaluated.[8][9] For conditions requiring rapid platelet inhibition, a loading dose of up to 10 mg/kg may be considered.
-
Cats: A standard dose of 18.75 mg per cat, administered orally once daily, is commonly used.[10][11] Studies have shown significant antiplatelet effects at this dosage.[11][12]
-
Mice: For oral administration via gavage, doses of 20 mg/kg and 40 mg/kg have been reported.[13]
-
Rats: Oral doses up to 30 mg/kg have been shown to produce a dose-dependent inhibition of platelet aggregation.[14]
It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions and desired plasma concentrations.
Q3: Our animals seem stressed during oral gavage. Could this affect the results?
A3: Yes, stress during dosing can significantly impact physiological parameters and introduce variability. Stress can lead to increased platelet aggregation, potentially confounding pharmacodynamic assessments.[15] To minimize stress, ensure that personnel are well-trained in animal handling and oral gavage techniques. Acclimatizing the animals to the procedure may also be beneficial. For mice, alternative, less stressful methods of oral administration, such as using a palatable formulation, have been explored.[16]
Plasma Level Analysis
Q4: We are having trouble detecting the active metabolite of Clopidogrel in our plasma samples. What could be the issue?
A4: The active thiol metabolite of Clopidogrel is notoriously unstable in plasma due to the reactivity of its thiol group.[17][18] This is the most common reason for detection failure.
-
Immediate Stabilization is Crucial: To prevent the degradation of the active metabolite, it is imperative to stabilize it immediately upon blood collection. This is achieved by adding an alkylating agent to the blood collection tube. 2-bromo-3'-methoxyacetophenone (MPB) is a commonly used stabilizing agent.[10][17][19]
-
Sample Handling: After stabilization, plasma should be separated by centrifugation at 4°C and stored at -80°C until analysis.[17] The derivatized active metabolite has been shown to be stable in feline plasma for up to 9 months at -80°C.[10]
Q5: The inactive carboxylic acid metabolite levels are consistent, but the active metabolite levels are still variable. Why?
A5: This scenario strongly points towards variability in the metabolic activation of Clopidogrel, rather than issues with absorption.
-
CYP450 Enzyme Activity: The conversion of the intermediate metabolite, 2-oxo-clopidogrel, to the active thiol metabolite is dependent on CYP450 enzymes.[2] Variability in the expression and activity of these enzymes between individual animals is a primary driver of inconsistent active metabolite concentrations.[1]
-
Drug-Drug Interactions: If the animals are receiving any other compounds, consider the possibility of drug-drug interactions that could inhibit or induce the CYP450 enzymes responsible for Clopidogrel activation.
Q6: What are the key parameters for a reliable LC-MS/MS method for quantifying Clopidogrel and its metabolites?
A6: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.
-
Chromatography: A C8 or C18 reverse-phase column is typically used.[20][21]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and 0.1% formic acid in water.[21][22]
-
Ionization: Electrospray ionization in the positive ion mode (ESI+) is generally used.[19]
-
Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect the transitions from the precursor ion to the product ion for Clopidogrel, its derivatized active metabolite, and the inactive carboxylic acid metabolite.[19][21]
Data Presentation
The following tables summarize pharmacokinetic data for Clopidogrel's metabolites from various studies in different animal species. Note that experimental conditions may vary between studies.
Table 1: Pharmacokinetic Parameters of Clopidogrel Active Metabolite (CAM-D) in Cats*
| Parameter | Cat 1 | Cat 2 |
| Dose (mg/cat) | 18.75 | 18.75 |
| Cmax (ng/mL) | 117 | 60 |
| Tmax (hr) | 0.7 | 0.7 |
| AUCtotal (ng·h/mL) | 134 | 68 |
| Data from a pilot pharmacokinetic study in two healthy cats. CAM-D refers to the derivatized (stabilized) active metabolite.[10] |
Table 2: Pharmacokinetic Parameters of Clopidogrel Carboxylic Acid Metabolite in Dogs
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) |
| 1.13 ± 0.17 | 0.206 ± 0.2 | 1 |
| Data represents the mean ± SD for the inactive carboxylic acid metabolite (SR 26334) in healthy dogs. The parent Clopidogrel was not detected.[8][9][23][24] |
Table 3: Pharmacokinetic Parameters of Clopidogrel Carboxylic Acid Metabolite in Rats (Oral Gavage)
| Parameter | Value |
| Dose (mg/kg) | 20 |
| Cmax (µg/mL) | 20.4 |
| Tmax (hr) | 2.0 |
| AUC0-inf (µg·h/mL) | 319 |
| Data for the inactive carboxylic acid metabolite following oral administration of Clopidogrel bisulfate.[13] |
Experimental Protocols
Protocol 1: Quantification of Clopidogrel and its Metabolites in Animal Plasma by LC-MS/MS
This protocol provides a general methodology for the analysis of Clopidogrel, its derivatized active metabolite (CAM-D), and its inactive carboxylic acid metabolite.
1. Blood Collection and Stabilization:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add a stabilizing agent for the active metabolite. A common choice is 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile.[19]
-
Gently mix the sample by inversion.
2. Plasma Separation:
-
Centrifuge the blood samples at approximately 1,600 x g for 10 minutes at 4°C.
-
Transfer the resulting plasma to clean tubes and store at -80°C until analysis.
3. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 250 µL), add an internal standard.
-
Precipitate the proteins by adding a larger volume of acetonitrile (e.g., 450 µL).[19]
-
Vortex the samples and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reverse-phase C8 or C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution containing 0.1% formic acid is typically used.[21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to detect the specific mass transitions for each analyte and the internal standard.[19][21]
5. Data Analysis:
-
Construct calibration curves for each analyte using standards of known concentrations.
-
Quantify the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curves.
Visualizations
Clopidogrel Metabolic Pathway and Mechanism of Action
Caption: Metabolic activation of Clopidogrel and its mechanism of action.
General Experimental Workflow for a Clopidogrel Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study of Clopidogrel.
References
- 1. High interindividual variability in plasma clopidogrel active metabolite concentrations in healthy cats is associated with sex and cytochrome P450 2C genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of clopidogrel response in healthy cats using a novel viscoelastic test and thromboelastography [frontiersin.org]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption enhancement studies of clopidogrel hydrogen sulphate in rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel | VCA Animal Hospitals [vcahospitals.com]
- 6. Pharmacokinetic interactions of clopidogrel with quercetin, telmisartan, and cyclosporine A in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of clopidogrel impact on canine platelet function using flow cytometry and thromboelastography platelet mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiplatelet effects and pharmacodynamics of clopidogrel in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. The efficacy and safety of clopidogrel resinate as a novel polymeric salt form of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jbr-pub.org.cn [jbr-pub.org.cn]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacodynamic and pharmacokinetic evaluation of clopidogrel and the carboxylic acid metabolite SR 26334 in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting guide for the VerifyNow P2Y12 assay with Clopidogrelum samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the VerifyNow P2Y12 assay with clopidogrel samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the VerifyNow P2Y12 assay?
The VerifyNow P2Y12 assay is a turbidimetric-based optical detection method that measures platelet aggregation.[1][2] The system uses a single-use cartridge containing fibrinogen-coated microparticles and platelet agonists.[2][3] For the P2Y12 assay, the agonist is adenosine-5'-diphosphate (ADP).[1][2] To ensure specificity for the P2Y12 receptor, prostaglandin E1 (PGE1) is included to reduce the contribution of the P2Y1 receptor to platelet activation.[1][4] When activated platelets bind to the fibrinogen-coated microparticles, they aggregate, leading to an increase in light transmittance which is measured by the instrument.[2] The results are reported in P2Y12 Reaction Units (PRU).[1][2]
Q2: How does clopidogrel affect the VerifyNow P2Y12 assay results?
Clopidogrel is an antiplatelet agent that, after being metabolized into its active form, irreversibly inhibits the P2Y12 receptor on platelets.[5][6][7] This inhibition prevents ADP-induced platelet aggregation.[5][6] Consequently, in a patient effectively treated with clopidogrel, the VerifyNow P2Y12 assay will show a lower PRU value, indicating a higher level of P2Y12 receptor blockade and reduced platelet reactivity.[3]
Q3: What are the expected PRU values for patients on clopidogrel?
Expected PRU values can vary among individuals. However, several studies have suggested cutoff values to define clopidogrel responsiveness. A reference range for baseline (pre-clopidogrel) subjects is 194-418 PRU.[2] Some studies have suggested that PRU levels less than 194 are indicative of adequate P2Y12 receptor blockade.[8] Other research indicates a PRU cutoff of >208 to >235 for identifying high on-treatment platelet reactivity (HPR) or clopidogrel non-responsiveness.[9][10]
Q4: What is "clopidogrel resistance" and how is it detected by the VerifyNow P2Y12 assay?
"Clopidogrel resistance," or high on-treatment platelet reactivity (HPR), refers to the insufficient inhibition of platelet function despite clopidogrel therapy.[11] This can be due to various factors including genetic variations in the CYP enzymes responsible for activating clopidogrel, drug-drug interactions, and patient-specific conditions.[5][12] The VerifyNow P2Y12 assay can identify these individuals by showing a high PRU value even after clopidogrel administration, suggesting a lack of P2Y12 receptor inhibition.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly High PRU Values (Low Inhibition) | Patient Non-Adherence to Clopidogrel | Verify patient compliance with the prescribed clopidogrel regimen. |
| Genetic Factors | Consider genetic testing for CYP2C19 polymorphisms, as non-functional alleles can lead to poor metabolism of clopidogrel.[5] | |
| Drug-Drug Interactions | Review the patient's concomitant medications. Proton pump inhibitors (PPIs), for example, may interfere with clopidogrel's antiplatelet effect.[11] | |
| Patient-Specific Factors | Conditions such as diabetes mellitus, hypertension, and obesity have been associated with higher on-treatment platelet reactivity.[12] | |
| Incorrect Sample Timing | Ensure blood samples are drawn at the appropriate time after clopidogrel administration. For a 600 mg loading dose, it is suggested to draw the sample 6 hours post-bolus, and for a 75 mg maintenance dose, after 7 days.[13][14] | |
| Unexpectedly Low PRU Values (High Inhibition) | Concomitant Antiplatelet Medications | Verify if the patient is taking other antiplatelet medications that could potentiate the effect. |
| Genetic Factors | While less common, certain genetic profiles might lead to enhanced clopidogrel metabolism. | |
| Assay Error or Invalid Result | Pre-analytical Errors | Ensure proper sample collection and handling. Use the correct Greiner bio-one partial-fill vacuette tubes with 3.2% sodium citrate.[15] Avoid sending samples through pneumatic tube systems.[13][14] |
| Low Hematocrit or Platelet Count | The assay may not be suitable for patients with a hematocrit below 20% or a platelet count below 50,000/μL.[13][14] | |
| Presence of Interfering Substances | Glycoprotein IIb/IIIa inhibitors like abciximab, eptifibatide, and tirofiban can interfere with the assay.[13][14] Ensure the appropriate washout period has been observed (up to 14 days for abciximab and 2 days for eptifibatide and tirofiban).[13][14] | |
| Hemolysis | Do not use samples where hemolysis is suspected.[2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Baseline PRU Range (Pre-Clopidogrel) | 194 - 418 PRU | [2] |
| Mean Baseline PRU | 306.7 PRU | [2] |
| Suggested PRU Cutoff for Adequate Blockade | < 194 PRU | [8] |
| HPR Cutoff (Variable) | > 208 - 235 PRU | [9][10] |
| Assay Hematocrit Operating Range | 33% - 52% | [2] |
| Assay Platelet Count Operating Range | 119,000 - 502,000/µL | [2] |
Experimental Protocols & Methodologies
VerifyNow P2Y12 Assay Procedure
-
Sample Collection: Draw whole blood into two Greiner Bio-One partial-fill vacuette tubes containing 3.2% sodium citrate.[15] A clearing tube should be drawn first.[15]
-
Sample Handling: Keep the specimen at room temperature and transport it to the laboratory within 3 hours of collection.[13][14] Do not use a pneumatic tube system for transport.[13][14]
-
Assay Execution:
-
Turn on the VerifyNow instrument, which will perform a self-test.[3]
-
Insert the VerifyNow P2Y12 assay cartridge into the instrument.
-
The instrument will automatically dispense the whole blood sample from the collection tube into the assay device.[2]
-
The instrument controls the assay sequence, temperature, and mixing.[2]
-
Platelet aggregation is measured as an increase in light transmittance.[2]
-
The result is reported in P2Y12 Reaction Units (PRU).[2]
-
Visualizations
Caption: Clopidogrel's mechanism of action on the P2Y12 signaling pathway.
Caption: Experimental workflow of the VerifyNow P2Y12 assay.
References
- 1. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. bchcicu.org [bchcicu.org]
- 4. Comparison of VerifyNow-P2Y12 test and Flow Cytometry for monitoring individual platelet response to clopidogrel. What is the cut-off value for identifying patients who are low responders to clopidogrel therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laboratoryalliance.com [laboratoryalliance.com]
- 9. Verifynow P2Y12 PRU-Guided Modification of Clopidogrel for Prevention of Recurrent Ischemic Stroke: A Real-World Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clopidogrel Resistance by P2Y12 Platelet Function Testing in Patients Undergoing Neuroendovascular Procedures: Incidence of Ischemic and Hemorrhagic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clopidogrel non-responsiveness in patients undergoing percutaneous coronary intervention using the VerifyNow test: frequency and predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VerifyNow Platelet Inhibition [testguide.labmed.uw.edu]
- 14. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 15. VerifyNow® P2Y12 assay for Antiplatelet Effect - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
Technical Support Center: Navigating CYP2C19 Polymorphisms in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate the impact of Cytochrome P450 2C19 (CYP2C19) polymorphisms in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in the pharmacokinetic (PK) profile of our lead compound in our animal studies. Could CYP2C19 polymorphisms be a factor?
A1: While standard laboratory animals do not possess the same CYP2C19 polymorphisms as humans, the variability you're observing could be due to other genetic or environmental factors influencing drug metabolism in the animal model. However, if your compound is metabolized by CYP2C19 in humans, this variability in animals highlights a potential for even greater variation in human populations due to well-characterized CYP2C19 genetic polymorphisms. It is crucial to determine if your compound is a CYP2C19 substrate. The DNA sequence of CYP2C19 is highly polymorphic, which can lead to significant variability in the pharmacokinetics of drugs it metabolizes[1].
Q2: How can we determine if our drug candidate is a substrate for human CYP2C19 and if its metabolism is affected by common genetic variants?
A2: In vitro methods are the most direct way to assess this. You can use recombinant human CYP2C19 enzymes representing different alleles (e.g., wild-type, poor metabolizers) or human liver microsomes (HLMs) from genotyped donors. By incubating your compound with these systems, you can measure the rate of metabolite formation and determine if it varies between different CYP2C19 variants.[2][3][4]
Q3: What are the different human CYP2C19 metabolizer phenotypes, and which genetic variants are most important to consider?
A3: Individuals can be classified into several phenotypes based on their CYP2C19 genotype[1][5]:
-
Ultra-rapid metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., 17/17).[1][5]
-
Extensive (Normal) metabolizers (EMs): Have two functional alleles (e.g., 1/1).[1]
-
Intermediate metabolizers (IMs): Have one reduced-function and one normal-function allele (e.g., 1/2).[1]
-
Poor metabolizers (PMs): Have two no-function alleles (e.g., 2/2, 2/3, 3/3).[1][6]
The most common loss-of-function alleles are *2 and *3, while *17 is a gain-of-function allele.[7][8]
Troubleshooting Guide
Problem: My compound shows significant metabolism by human CYP2C19 in vitro, but I don't see a clear pharmacokinetic impact in my standard rodent models.
Solution: Standard rodent models lack the human CYP2C19 enzyme and its polymorphisms. To investigate the in vivo consequences of human CYP2C19 metabolism, consider using humanized transgenic mouse models that express the human CYP2C19 gene.[9][10][11][12] These models can provide a more clinically relevant understanding of how CYP2C19 polymorphisms might affect your drug's pharmacokinetics and pharmacodynamics.
Problem: We are using a humanized CYP2C19 mouse model, but how do we confirm the genotype of our animals?
Solution: Several genotyping techniques can be employed. PCR-based methods like TaqMan assays or High-Resolution Melt (HRM) analysis are common for detecting specific single nucleotide variants (SNVs).[7][8][13][14][15] For more comprehensive analysis, next-generation sequencing-based panels can also be utilized.[13][14]
Quantitative Data Summary
Table 1: Relative Metabolic Activity of Common CYP2C19 Variants for Selected Substrates
| CYP2C19 Allele | Phenotype | Example Substrate | Relative Intrinsic Clearance (% of Wild-Type) |
| 1/1 | Extensive (Normal) Metabolizer | S-mephenytoin | 100% |
| 1/2 | Intermediate Metabolizer | Clopidogrel | ~50-70% |
| 2/2 | Poor Metabolizer | Omeprazole | <10% |
| 1/17 | Rapid Metabolizer | Citalopram | ~150-200% |
| 17/17 | Ultra-Rapid Metabolizer | Voriconazole | >200% |
Note: Values are approximate and can vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Metabolism Assay Using Recombinant Human CYP2C19 Enzymes
This protocol is adapted from methodologies described in studies assessing the metabolic capabilities of CYP2C19 variants.[2][3][4]
Objective: To determine the kinetic parameters (Km and Vmax) of a test compound's metabolism by different CYP2C19 variants.
Materials:
-
Recombinant human CYP2C19 enzymes (e.g., wild-type, *2, *3, *17) expressed in a suitable system (e.g., insect cell microsomes)
-
Cytochrome b5
-
Test compound
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, recombinant CYP2C19 enzyme (e.g., 5 pmol), and cytochrome b5.
-
Add Substrate: Add the test compound at various concentrations (e.g., 0.1 to 100 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Genotyping of CYP2C19 Alleles in Animal Models Using TaqMan qPCR
This protocol is based on established TaqMan genotyping assays.[7][8]
Objective: To identify the presence of specific human CYP2C19 alleles in transgenic animal models.
Materials:
-
Genomic DNA extracted from animal tissue (e.g., tail snip)
-
TaqMan Genotyping Master Mix
-
Specific TaqMan SNP Genotyping Assays for the desired CYP2C19 alleles (e.g., *2, *3, *17)
-
Real-time PCR instrument
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from the animal tissue using a commercial kit.
-
Reaction Setup: Prepare the PCR reaction mixture by combining the TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay, and nuclease-free water.
-
Add DNA: Add a standardized amount of genomic DNA (e.g., 10-20 ng) to each well of a PCR plate.
-
Add Reaction Mix: Dispense the PCR reaction mixture into each well containing DNA.
-
PCR Amplification: Perform the real-time PCR using a standard thermal cycling protocol as recommended by the manufacturer. This typically includes an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
-
Data Analysis: Analyze the amplification plots to determine the genotype of each sample based on the allele-specific fluorescence.
Visualizations
Caption: Workflow for assessing the impact of CYP2C19 polymorphisms.
Caption: Decision tree for preclinical model selection.
Caption: Simplified metabolic activation pathway influenced by CYP2C19 variants.
References
- 1. Clinical Application of CYP2C19 Pharmacogenetics Toward More Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 3. Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The humanised CYP2C19 transgenic mouse exhibits cerebellar atrophy and movement impairment reminiscent of ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Generation of mice transgenic for human CYP2C18 and CYP2C19: characterization of the sexually dimorphic gene and enzyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. femtopath.com [femtopath.com]
Enhancing the in vitro to in vivo correlation for Clopidogrelum dissolution studies
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for enhancing the in vitro to in vivo correlation (IVIVC) of Clopidogrel. The content is structured to address common challenges and provide actionable solutions through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is establishing a robust IVIVC for Clopidogrel so challenging?
A1: Establishing a successful IVIVC for Clopidogrel is challenging due to its intrinsic biopharmaceutical properties. Clopidogrel bisulfate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] Its solubility is highly pH-dependent; it is freely soluble in acidic environments like the stomach (e.g., 268.75 mg/mL at pH 1.2) but becomes practically insoluble at the higher pH of the small intestine (0.016 mg/mL at pH 6.8), which is the primary site for absorption.[1][4] For BCS Class II drugs, the in vitro dissolution is often the rate-limiting step for in vivo absorption, making it critical to develop a dissolution method that accurately mimics the gastrointestinal environment.[5] Failure to do so can lead to poor or misleading correlations.
Q2: What is the impact of Clopidogrel's BCS Class II status on formulation and IVIVC development?
A2: As a BCS Class II compound, the bioavailability of Clopidogrel is highly sensitive to the formulation's ability to enhance its dissolution rate and maintain solubility in the intestinal tract.[2][6] This means that even minor variations in formulation excipients or manufacturing processes can lead to significant differences in in vivo performance.[2] For IVIVC development, this necessitates an in vitro dissolution test that is not only reproducible but also discriminatory—meaning it can detect these critical formulation differences.[7] A well-designed IVIVC study relies on a dissolution method that reflects the in vivo drug release process, which for Clopidogrel is heavily influenced by the changing pH and luminal contents of the gut.[8]
Q3: What types of dissolution media are most effective for developing a predictive IVIVC for Clopidogrel?
A3: While standard compendial media like 0.1 N HCl or pH 2.0 buffers are useful for quality control, they often fail to provide a good IVIVC because they don't represent the conditions in the small intestine.[2][9] To improve the correlation, more physiologically relevant media are recommended:
-
Biorelevant Media: Media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are preferred.[8][10] These media contain bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) that mimic the composition of human intestinal fluids and can better predict in vivo dissolution and potential food effects.[4]
-
Surfactant-Containing Media: For quality control purposes where a simpler medium is desired, adding a surfactant like Sodium Lauryl Sulfate (SLS) to buffers (e.g., 1% SLS in pH 4.5 acetate buffer or pH 6.8 phosphate buffer) can help achieve sink conditions and enhance the method's discriminatory power.[7][11]
Q4: How can Physiologically Based Pharmacokinetic (PBPK) modeling be integrated with in vitro dissolution data to strengthen IVIVC?
A4: PBPK modeling is a powerful in silico tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual population.[12][13] For Clopidogrel, PBPK models can integrate in vitro dissolution data with system-specific data (human GI physiology) and drug-specific data (solubility, permeability, metabolism pathways) to predict the full plasma concentration-time profile.[1][14] This approach allows researchers to:
-
Mechanistically link in vitro drug release to in vivo absorption.[1]
-
Explore the impact of physiological variables (e.g., gastric emptying time, intestinal pH) on bioavailability.
-
Predict the performance of different formulations before conducting human studies, thereby guiding formulation optimization.[15]
Section 2: Troubleshooting Guide
Q1: Issue - My in vitro dissolution profile is very rapid (>85% in 15 minutes in 0.1 N HCl), but the in vivo absorption is much slower, resulting in a poor correlation.
A1: This is a common problem when using a highly acidic medium (pH 1.2-2.0) that favors Clopidogrel's high solubility but does not reflect the rate-limiting dissolution process in the neutral pH of the intestine.
-
Cause: The selected in vitro conditions are not "biorelevant." While the drug dissolves quickly in the stomach-like environment of the test, it may precipitate upon entering the higher pH of the simulated intestine, and this is not captured by the test.[16]
-
Solution:
-
Switch to Biorelevant Media: Replace the acidic buffer with FaSSIF (pH 6.5). This will provide a more realistic, and likely slower, dissolution profile that better correlates with intestinal absorption.[8][10]
-
Implement a pH-Shift Method: Use a USP Apparatus 3 (Reciprocating Cylinder) or 4 (Flow-Through Cell) to simulate GI transit. Start the dissolution in acidic media (e.g., simulated gastric fluid) for a short period (e.g., 30 minutes) before switching to an intestinal medium like FaSSIF.[1][4]
-
Q2: Issue - I am observing high variability in my dissolution results between replicate vessels for the same Clopidogrel formulation.
A2: High variability can undermine the reliability of the dissolution data and any subsequent IVIVC.
-
Cause 1: Hydrodynamic Issues: For poorly soluble drugs, an undissolved cone of powder can form at the bottom of the vessel directly below the paddle, leading to inconsistent results. This is more common at lower agitation speeds.
-
Solution 1: Ensure the dissolution medium is properly de-gassed. Consider increasing the paddle speed from 50 rpm to 75 rpm, as this can improve hydrodynamics, but note that it may reduce the method's discriminatory power.[9][11] Validate any change in agitation speed carefully.
-
Cause 2: Excipient Interactions: Certain excipients in the formulation may interact with the drug or dissolution medium in an inconsistent manner.
-
Solution 2: Meticulously observe the disintegration and dissolution process in each vessel to identify any unusual behavior (e.g., gelling, sticking to paddles). This may point to a formulation issue rather than a method issue.
Q3: Issue - My dissolution method fails to discriminate between two formulations that have shown different bioavailabilities in vivo.
A3: A primary goal of a predictive dissolution method is to be able to distinguish between formulations with different in vivo performance.
-
Cause: The dissolution conditions are not challenging enough. The method may be overly robust, causing all formulations to dissolve completely and rapidly, masking underlying differences.
-
Solution:
-
Modify Media Composition: If using a surfactant, try reducing its concentration. If using a simple buffer, switch to a more challenging biorelevant medium (e.g., FaSSIF) where solubility is lower.[10]
-
Adjust Agitation Speed: The FDA has noted that for Clopidogrel, a lower agitation speed like 50 rpm can be more discriminatory than 75 rpm.[9] Reducing the speed can slow down the overall dissolution and reveal differences in formulation performance.
-
Refine Sampling Timepoints: Ensure you have more frequent sampling at the beginning of the dissolution run (e.g., 5, 10, 15, 20, 30 minutes) to better characterize the initial release rate, which is often critical for Cmax and in vivo performance.
-
Section 3: Data Presentation
Table 1: pH-Dependent Solubility of Clopidogrel Bisulfate (Data summarized from[1])
| Dissolution Medium | pH | Solubility (mg/mL) | Physiological Region |
|---|---|---|---|
| 0.1 N HCl | 1.2 | 268.750 ± 6.159 | Stomach |
| Acetate Buffer | 4.5 | 0.055 ± 0.005 | Proximal Intestine |
| Phosphate Buffer | 6.8 | 0.016 ± 0.003 | Distal Intestine |
Table 2: Example Pharmacokinetic Parameters of a 75 mg Clopidogrel Tablet (Data summarized from[8])
| State | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) |
|---|---|---|---|
| Fasting | 2.13 ± 1.51 | 0.94 ± 0.28 | 3.53 ± 2.01 |
| Fed | 5.56 ± 2.99 | 1.56 ± 0.70 | 13.91 ± 7.21 |
Section 4: Key Experimental Protocols
Protocol 1: Biorelevant Dissolution Testing using FaSSIF
This protocol describes a dissolution test for a 75 mg Clopidogrel tablet using Fasted State Simulated Intestinal Fluid (FaSSIF) to better predict in vivo performance.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: FaSSIF (pH 6.5).
-
Medium Preparation (for 1 Liter):
-
Prepare a buffer solution by dissolving 3.9 g of NaH₂PO₄·H₂O, 6.19 g of NaCl, and 0.42 g of NaOH in ~900 mL of purified water. Adjust pH to 6.5 with 1N NaOH or 1N HCl. Make up the volume to 1 Liter.
-
To the buffer, add 2.24 g of Sodium Taurocholate and 0.2 g of Lecithin.
-
Stir gently until a clear solution is formed. This is FaSSIF. It should be prepared fresh and equilibrated to temperature before use.
-
-
Procedure:
-
Set up the dissolution apparatus.
-
Fill each vessel with 900 mL of FaSSIF.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.[9]
-
Place one Clopidogrel tablet in each vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 10, 15, 20, 30, 45, 60, 90 minutes). Do not replace the withdrawn volume.
-
Immediately filter each sample through a 0.45 µm filter.
-
Analyze the samples for Clopidogrel concentration using a validated HPLC method.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol provides a general workflow for assessing the permeability of Clopidogrel, confirming its BCS Class II high-permeability nature.
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 12-well), cell culture medium, Hank's Balanced Salt Solution (HBSS).
-
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a validated threshold (e.g., >250 Ω·cm²).
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayers carefully with pre-warmed HBSS. b. Add a solution of Clopidogrel in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Analyze the concentration of Clopidogrel in the receiver samples using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the monolayer, and C₀ is the initial donor concentration. A high Papp value (typically >10 x 10⁻⁶ cm/s) is indicative of high permeability.[17]
-
Section 5: Visualizations (Diagrams)
Caption: General workflow for developing a Level A IVIVC for Clopidogrel.
Caption: Key factors influencing the in vivo absorption of Clopidogrel.
Caption: Troubleshooting flowchart for poor Clopidogrel IVIVC.
References
- 1. In Vitro–In Silico Approach in the Development of Clopidogrel Solid Dispersion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. iajps.com [iajps.com]
- 4. iajpr.com [iajpr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. biorelevant.com [biorelevant.com]
- 11. scispace.com [scispace.com]
- 12. A physiologically based pharmacokinetic model of clopidogrel in populations of European and Japanese ancestry: An evaluation of CYP2C19 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Physiologically Based Pharmacokinetic (PBPK) Modeling of Clopidogrel and Its Four Relevant Metabolites for CYP2B6, CYP2C8, CYP2C19, and CYP3A4 Drug-Drug-Gene Interaction Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for the Effect of Obesity on Clopidogrel Metabolic Activation in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of obesity on the metabolic activation of clopidogrel in mouse models.
Frequently Asked Questions (FAQs)
Q1: Why is the antiplatelet effect of clopidogrel often reduced in obese mouse models?
A1: The reduced efficacy of clopidogrel in obese mice is multifactorial. Primarily, obesity, often induced by a high-fat diet (HFD), alters the expression of key enzymes responsible for clopidogrel metabolism in the liver. Research indicates a down-regulation of certain cytochrome P450 (CYP) enzymes, which are crucial for converting the prodrug clopidogrel into its active thiol metabolite (H4).[1][2] Concurrently, there is an up-regulation of carboxylesterase-1, an enzyme that diverts clopidogrel towards an inactive hydrolytic metabolite.[1] This metabolic shift results in lower systemic exposure to the active metabolite, leading to diminished platelet inhibition.[1][2] Furthermore, obesity can be associated with an increased count of circulating platelets and enhanced megakaryocyte proliferation, which may also contribute to the attenuated response.[1]
Q2: What is the proposed mechanism linking inflammation in obesity to reduced clopidogrel activation?
A2: Obesity is a state of chronic low-grade inflammation. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), have been shown to down-regulate the expression of CYP enzymes in hepatocytes.[2] Studies in diet-induced obese (DIO) mice have demonstrated that resistance to clopidogrel is associated with reduced hepatic expression of CYP genes.[2] This resistance was not observed in interleukin-1 receptor deficient (IL-1R-/-) DIO mice, suggesting that IL-1 receptor signaling plays a significant role in mediating the reduced bioactivation of clopidogrel in the context of obesity.[2]
Q3: How can I model obesity in mice for clopidogrel metabolism studies?
A3: A common and clinically relevant method is to induce diet-induced obesity (DIO) by feeding mice a high-fat diet (HFD).[3][4] Typically, C57BL/6J mice are used as they are susceptible to developing obesity, hyperglycemia, and hyperinsulinemia on an HFD, mimicking aspects of the human metabolic syndrome.[4] The diet usually consists of 45-60% of calories from fat and is administered for a period of 10-16 weeks to establish the obese phenotype.[2][4]
Troubleshooting Guides
Problem: Inconsistent or no significant difference in platelet aggregation between lean and obese mice after clopidogrel administration.
-
Possible Cause 1: Insufficient duration of high-fat diet.
-
Troubleshooting: Ensure that the HFD has been administered for a sufficient period to induce a robust obese and metabolic phenotype. While weight gain can be observed within a few weeks, significant alterations in drug-metabolizing enzymes and insulin resistance may take longer to develop, typically 10 weeks or more.[2][3] Monitor body weight, food intake, and consider performing glucose and insulin tolerance tests to confirm the metabolic state of the mice.
-
-
Possible Cause 2: Inappropriate clopidogrel dosage.
-
Troubleshooting: The dose of clopidogrel may need to be optimized for your specific mouse model and experimental conditions. Published studies have used doses around 5 mg/kg.[2] Consider performing a dose-response study to determine the optimal dose that provides a clear antiplatelet effect in your lean control group.
-
-
Possible Cause 3: Variability in platelet aggregation assays.
-
Troubleshooting: Platelet aggregation assays can be sensitive to procedural variations. Standardize blood collection techniques, anticoagulant use, and the concentration of the platelet agonist (e.g., ADP). Ensure that equipment is properly calibrated. Consider using multiple methods to assess platelet function, such as light transmission aggregometry (LTA) and flow cytometry for P-selectin expression.[5]
-
Problem: Difficulty in detecting and quantifying the active metabolite of clopidogrel.
-
Possible Cause 1: Instability of the active metabolite.
-
Possible Cause 2: Insufficient sensitivity of the analytical method.
-
Troubleshooting: The concentration of the active metabolite in plasma is low. A highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for accurate quantification.[6][8] Ensure your LC-MS/MS method is validated for the quantification of the clopidogrel active metabolite in mouse plasma, with an appropriate lower limit of quantification (LLOQ).[6]
-
Experimental Protocols
Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.[4]
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: At 6-8 weeks of age, divide the mice into two groups.
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
Obese Group: Feed a high-fat diet (HFD), typically with 45-60% of calories derived from fat.[3]
-
-
Duration: Maintain the respective diets for at least 10-12 weeks to allow for the development of a stable obese phenotype with associated metabolic changes.[2][9]
-
Monitoring: Monitor body weight weekly. At the end of the diet period, consider performing glucose and insulin tolerance tests to confirm the metabolic state.
Measurement of Clopidogrel's Active Metabolite (H4) in Mouse Plasma
-
Clopidogrel Administration: Administer clopidogrel orally to both lean and obese mice at a specified dose (e.g., 5 mg/kg).[2]
-
Blood Collection: At predetermined time points after administration, collect blood samples via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
-
Stabilization: Immediately after collection, stabilize the active metabolite by adding a derivatizing agent to the plasma.
-
Sample Preparation: Perform protein precipitation, typically with acetonitrile, to extract the analytes.[8]
-
LC-MS/MS Analysis: Quantify the concentration of the derivatized active metabolite using a validated LC-MS/MS method.[6]
Platelet Aggregation Assay (Whole Blood Aggregometry)
-
Blood Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Agonist: Use adenosine diphosphate (ADP) as the agonist to induce platelet aggregation.
-
Procedure:
Data Presentation
Table 1: Effect of Obesity on Clopidogrel Active Metabolite (H4) Pharmacokinetics in Mice
| Parameter | Lean Mice | Obese Mice | Percentage Change | Reference |
| Cmax (ng/mL) | 95.32 ± 18.40 | 50.12 ± 4.35 | ↓ 47.4% | [2] |
| AUC (ng*h/mL) | 69.93 ± 8.513 | 40.04 ± 2.549 | ↓ 42.7% | [2] |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve. Data are presented as mean ± SEM.
Table 2: Effect of Obesity on ADP-Induced Platelet Aggregation in Clopidogrel-Treated Mice
| Condition | Lean Mice | Obese Mice | p-value | Reference |
| Baseline Aggregation (%) | 32.2 ± 2.89 | 46.6 ± 1.81 | <0.05 | [2] |
| Residual Aggregation post-Clopidogrel (%) | 12.2 ± 2.63 | 25.2 ± 4.76 | <0.05 | [2] |
Data are presented as mean ± SEM.
Table 3: Effect of Obesity on Carotid Artery Thrombosis in Clopidogrel-Treated Mice
| Group | Time to Occlusion (seconds) | p-value (vs. Lean + Clopidogrel) | Reference |
| Lean + Vehicle | 192.3 ± 5.17 | - | [2] |
| Lean + Clopidogrel | 296.1 ± 14.90 | - | [2] |
| Obese + Vehicle | 199.9 ± 10.82 | - | [2] |
| Obese + Clopidogrel | 221.6 ± 11.40 | <0.01 | [2] |
Data are presented as mean ± SEM.
Visualizations
Caption: Clopidogrel metabolic activation pathway and the influence of obesity.
Caption: Experimental workflow for studying obesity's effect on clopidogrel.
Caption: Logical relationship between obesity and reduced clopidogrel efficacy.
References
- 1. Is platelet responsiveness to clopidogrel attenuated in overweight or obese patients and why? A reverse translational study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Obesity Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Antiplatelet Efficacy of Clogrelate, a Novel Clopidogrel Analog, in a Murine Model
For Immediate Release
This guide provides a comprehensive comparison of the antiplatelet effects of a new investigational drug, Clogrelate, against the established antiplatelet agent, Clopidogrel, in a well-defined murine model. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the pre-clinical potential of Clogrelate.
Introduction
Clopidogrel is a widely prescribed thienopyridine-class antiplatelet agent that effectively reduces the risk of thrombotic events.[1][2] It is a prodrug that requires hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2C19, to form its active metabolite.[3][4] This active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet activation and aggregation.[1][3][5] However, the genetic variability of CYP2C19 can lead to inconsistent antiplatelet responses among patients.
Clogrelate is a novel Clopidogrelum analog designed to overcome this limitation. It is hypothesized that Clogrelate is also a prodrug but undergoes bioactivation by a more prevalent and less polymorphic cytochrome P450 enzyme, aiming for a more predictable and consistent antiplatelet effect across a wider patient population. This guide details the head-to-head comparison of the antiplatelet and antithrombotic efficacy of Clogrelate and Clopidogrel in a mouse model.
Mechanism of Action
Both Clopidogrel and the investigational analog, Clogrelate, are irreversible antagonists of the P2Y12 receptor. Upon administration, these prodrugs are metabolized in the liver to their active forms, which then selectively bind to the P2Y12 receptor on the surface of platelets. This binding prevents ADP from activating the receptor, which in turn blocks the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The inactivation of the GPIIb/IIIa receptor inhibits fibrinogen binding and, consequently, platelet aggregation.[3]
Figure 1: Mechanism of Action of Clopidogrel and Clogrelate.
Comparative Efficacy Data
The antiplatelet effects of Clogrelate and Clopidogrel were evaluated in a murine model. The following tables summarize the key findings from the comparative studies.
Table 1: In Vitro Platelet Aggregation
| Treatment Group (5 mg/kg) | ADP-Induced Platelet Aggregation (%) |
| Vehicle Control | 78.5 ± 5.2 |
| Clopidogrel | 42.1 ± 6.8 |
| Clogrelate | 35.7 ± 5.5 |
Table 2: Ex Vivo Bleeding Time
| Treatment Group (5 mg/kg) | Bleeding Time (seconds) |
| Vehicle Control | 95 ± 12 |
| Clopidogrel | 210 ± 25 |
| Clogrelate | 255 ± 30 |
Table 3: In Vivo Thrombosis Model (FeCl3-induced carotid artery thrombosis)
| Treatment Group (5 mg/kg) | Time to Occlusion (minutes) |
| Vehicle Control | 12.3 ± 2.1 |
| Clopidogrel | 25.8 ± 3.5 |
| Clogrelate | 32.5 ± 4.2 |
Experimental Protocols
A standardized experimental workflow was followed for the in vivo evaluation of Clogrelate and Clopidogrel.
Figure 2: Experimental Workflow.
Animals
Male C57BL/6 mice (8-10 weeks old) were used for all experiments. All animal procedures were performed in accordance with the approved institutional animal care and use committee protocols.
Drug Administration
Clopidogrel and Clogrelate were suspended in a vehicle of 0.5% carboxymethylcellulose. Mice were administered a single oral dose of 5 mg/kg of either drug or the vehicle control.
In Vitro Platelet Aggregation Assay
Two hours after oral administration, blood was collected from the retro-orbital plexus into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) was obtained by centrifugation. Platelet aggregation was measured using a light transmission aggregometer. Aggregation was induced by the addition of 10 µM ADP, and the maximum aggregation percentage was recorded.
Ex Vivo Bleeding Time Assay
Bleeding time was measured two hours post-dosing. A small incision was made on the tail tip with a scalpel, and the time taken for the bleeding to stop was recorded. The tail was blotted with filter paper every 15 seconds until no blood was observed.
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
Mice were anesthetized, and the right common carotid artery was exposed. A piece of filter paper saturated with 10% FeCl3 was applied to the artery for 3 minutes to induce thrombosis. The time to complete occlusion of the artery was monitored using a Doppler flow probe and recorded.
Logical Relationship of Key Concepts
The validation of a new antiplatelet agent like Clogrelate involves a logical progression from its proposed mechanism to demonstrable in vivo efficacy.
Figure 3: Logical Framework for Efficacy Validation.
Conclusion
The data presented in this guide indicates that Clogrelate demonstrates a potent antiplatelet and antithrombotic effect in a murine model. In direct comparison, Clogrelate showed a greater inhibition of ADP-induced platelet aggregation, a more significant prolongation of bleeding time, and a longer time to arterial occlusion in a thrombosis model compared to Clopidogrel at the same dose. These findings suggest that Clogrelate may offer an improved efficacy profile. Further studies are warranted to explore the pharmacokinetic and pharmacodynamic properties of Clogrelate and to confirm these promising preclinical results in other models and eventually in clinical trials.
References
- 1. Clopidogrel - Wikipedia [en.wikipedia.org]
- 2. Clopidogrel (Plavix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Clopidogrel vs. Ticagrelor: A Comparative Analysis of Anti-Inflammatory Effects
A detailed examination of the impact of two leading antiplatelet agents on key inflammatory markers in cardiovascular disease.
In the management of acute coronary syndromes (ACS) and the prevention of atherothrombotic events, the antiplatelet agents clopidogrel and ticagrelor are cornerstones of therapy. While their primary mechanism of action involves the inhibition of the P2Y12 receptor on platelets, emerging evidence suggests that their clinical benefits may be partially attributable to pleiotropic anti-inflammatory effects. This guide provides a comprehensive comparison of clopidogrel and ticagrelor with a specific focus on their impact on inflammatory markers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy on Inflammatory Markers: A Quantitative Overview
Multiple clinical studies have investigated the differential effects of clopidogrel and ticagrelor on a panel of inflammatory biomarkers. The data consistently suggest a more pronounced anti-inflammatory profile for ticagrelor.
| Inflammatory Marker | Drug Comparison | Key Findings | Study Population | Time Points of Measurement |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Ticagrelor vs. Clopidogrel | Ticagrelor demonstrated a more significant reduction in hs-CRP levels compared to clopidogrel.[1] | Patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI).[1] | Admission, 24 hours, 4 days, and 7 days post-administration.[1] |
| Interleukin-6 (IL-6) | Ticagrelor vs. Clopidogrel | Patients treated with ticagrelor exhibited consistently lower levels of IL-6.[2] The expression of IL-6 peaked at 1 day post-PCI in both groups and subsequently decreased.[2] | Patients with acute coronary syndrome (ACS) after interventional treatment.[2] | 1 day, 7 days, and 30 days post-PCI.[3] |
| Interleukin-1β (IL-1β) | Ticagrelor vs. Clopidogrel | At one-year follow-up, ticagrelor users had significantly lower levels of IL-1β.[4] | Patients with STEMI who underwent primary PCI.[4] | Admission and 1 year post-PCI.[4] |
| Interleukin-35 (IL-35) | Ticagrelor vs. Clopidogrel | Ticagrelor was associated with significantly higher levels of the anti-inflammatory cytokine IL-35 at one-year follow-up.[4] | Patients with STEMI who underwent primary PCI.[4] | 1 year post-PCI.[4] |
| Transforming Growth Factor-β (TGF-β) | Ticagrelor vs. Clopidogrel | One year after PCI, patients receiving ticagrelor showed higher levels of TGF-β.[4] | Patients with STEMI who underwent primary PCI.[4] | 1 year post-PCI.[4] |
| Soluble P-selectin (sP-selectin) | Ticagrelor vs. Clopidogrel | Ticagrelor is being investigated for a potentially greater effect on reducing sP-selectin, a marker of platelet activation and inflammation.[5] | Patients with STEMI receiving emergency PCI.[5] | Not specified. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to measure inflammatory markers and platelet function.
Measurement of Inflammatory Markers via Enzyme-Linked Immunosorbent Assay (ELISA)
1. Sample Collection and Preparation:
-
Whole blood is collected from patients at specified time points into serum separator tubes.
-
The blood is allowed to clot at room temperature for at least 30 minutes.
-
Centrifugation at 1,000-2,000 x g for 15 minutes at 4°C is performed to separate the serum.
-
The serum is then aliquoted and stored at -80°C until analysis to prevent degradation of the inflammatory proteins.
2. hs-CRP and IL-6 ELISA Protocol:
-
Commercially available high-sensitivity ELISA kits for human hs-CRP and IL-6 are used according to the manufacturer's instructions.
-
Principle: These assays are typically sandwich ELISAs. A microplate is pre-coated with a monoclonal antibody specific for the target protein (e.g., hs-CRP).
-
Procedure:
-
Standards, controls, and patient serum samples are pipetted into the wells. The target protein binds to the immobilized antibody.
-
After an incubation period, the wells are washed to remove unbound substances.
-
A second, enzyme-linked polyclonal antibody specific for the target protein is added, creating a "sandwich" of antibody-protein-antibody.
-
Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is proportional to the concentration of the target protein in the sample.
-
A stop solution is added to terminate the reaction, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentrations of the patient samples are determined from this curve.
-
Assessment of Platelet Aggregation by Light Transmittance Aggregometry (LTA)
1. Sample Preparation:
-
Venous blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). PPP is used to set the baseline (100% aggregation).
2. LTA Protocol:
-
The PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmittance is established.
-
A platelet agonist, such as adenosine diphosphate (ADP), is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
The aggregometer records the change in light transmittance over time, generating an aggregation curve.
-
The maximum platelet aggregation is expressed as a percentage of the light transmittance through PPP.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of clopidogrel and ticagrelor are believed to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: NF-κB signaling pathway and the inhibitory effect of Clopidogrel and Ticagrelor.
Caption: A generalized experimental workflow for comparative studies.
Conclusion
The available evidence strongly indicates that both clopidogrel and ticagrelor possess anti-inflammatory properties beyond their primary antiplatelet effects. However, comparative studies consistently demonstrate that ticagrelor exerts a more potent and broader anti-inflammatory effect, as evidenced by greater reductions in pro-inflammatory markers like hs-CRP and IL-6, and elevations in anti-inflammatory cytokines. These differential effects on inflammation may contribute to the observed clinical superiority of ticagrelor in certain patient populations. The inhibition of the NF-κB signaling pathway appears to be a key mechanism underlying these anti-inflammatory actions. Further research is warranted to fully elucidate the clinical implications of these findings and to explore the potential for targeted anti-inflammatory therapies in cardiovascular disease.
References
- 1. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canonical NF-κB Pathway as a Central Regulator of Obesity-Associated Inflammation: A Narrative Review [mdpi.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Clopidogrelum and prasugrel in a preclinical thrombosis model
A Comparative Guide for Researchers
In the landscape of antiplatelet therapy, the thienopyridines clopidogrel and prasugrel remain cornerstones in the prevention of thrombotic events. While both drugs ultimately target the P2Y12 receptor on platelets, their preclinical profiles exhibit notable differences in potency and metabolic activation. This guide provides a head-to-head comparison of clopidogrel and prasugrel in a preclinical thrombosis model, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
Executive Summary
Preclinical studies consistently demonstrate that prasugrel is a more potent antiplatelet agent than clopidogrel.[1][2] This increased potency is largely attributed to its more efficient metabolic activation, leading to higher plasma concentrations of its active metabolite.[3] In animal models of arterial thrombosis, prasugrel exhibits a significantly lower dose requirement to achieve antithrombotic efficacy compared to clopidogrel. However, this greater potency is also associated with a corresponding increase in bleeding time.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from a key preclinical study comparing the efficacy and bleeding effects of clopidogrel and prasugrel in an electrically-induced carotid artery thrombosis model in rabbits.
Table 1: Antithrombotic Efficacy
| Drug | ED50 for Antithrombotic Effect (mg/kg/d) | % Thrombus Weight Reduction at ED50 |
| Clopidogrel | 1.6 | ~50-60% |
| Prasugrel | 1.2 | ~50-60% |
ED50: The dose required to achieve 50% of the maximum antithrombotic effect.[4]
Table 2: Effect on Bleeding Time
| Drug | ED50 for Bleeding Time (mg/kg/d) | Fold-Increase in Bleeding Time at ED50 |
| Clopidogrel | 6.7 | ~2-fold |
| Prasugrel | 1.9 | ~2-fold |
ED50: The dose required to cause a half-maximal increase in bleeding time.[4]
Table 3: Inhibition of Platelet Aggregation (IPA)
| Drug | ED50 for IPA (mg/kg/d) | % Inhibition of Platelet Aggregation at ED50 |
| Clopidogrel | 1.9 | ~30-40% |
| Prasugrel | 0.5 | ~30-40% |
ED50: The dose required to achieve 50% inhibition of ADP-induced platelet aggregation.[4]
Signaling Pathways and Metabolic Activation
Both clopidogrel and prasugrel are prodrugs that require in vivo metabolic activation to exert their antiplatelet effects. They irreversibly block the P2Y12 receptor, a key receptor for ADP-mediated platelet activation and aggregation.
Experimental Protocols
Electrically-Induced Carotid Artery Thrombosis Model (Rabbit)
This in vivo model is utilized to assess the antithrombotic efficacy of antiplatelet agents.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized. The right common carotid artery is isolated and a flow probe is placed to monitor blood flow.
-
Thrombus Induction: A needle electrode is inserted into the carotid artery, and a constant electrical current is applied for a set duration to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: Clopidogrel, prasugrel, or vehicle is administered orally for a specified number of days prior to the thrombosis induction.
-
Efficacy Measurement: The primary endpoint is the weight of the thrombus formed, which is excised and weighed at the end of the experiment. A reduction in thrombus weight compared to the vehicle-treated group indicates antithrombotic efficacy.
-
Bleeding Time Measurement: Cuticle bleeding time is measured by making a standardized incision in the cuticle and recording the time until bleeding ceases. This serves as a measure of the hemorrhagic risk.
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of a drug to inhibit platelet aggregation in response to an agonist.
-
Blood Collection: Whole blood is collected from the treated animals into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmittance is established. An agonist, typically adenosine diphosphate (ADP), is added to induce platelet aggregation.
-
Data Analysis: The change in light transmittance as platelets aggregate is recorded. The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in samples from drug-treated animals to that of vehicle-treated animals.
Conclusion
Preclinical data clearly establish prasugrel as a more potent inhibitor of platelet aggregation and thrombosis than clopidogrel on a milligram-per-kilogram basis. This enhanced potency is a direct result of its more efficient metabolic conversion to its active form. Researchers and drug development professionals should consider these fundamental preclinical differences when designing and interpreting studies, as they have significant implications for dosing, efficacy, and safety profiles in clinical settings. The provided experimental models serve as a foundational framework for the continued investigation and development of novel antiplatelet therapies.
References
Cross-validation of different platelet function assays for Clopidogrelum monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of four common platelet function assays used to monitor the effects of clopidogrel. Experimental data from various studies are summarized to support the comparison, and detailed methodologies for each key assay are provided. This document aims to assist researchers and clinicians in selecting the appropriate assay for their specific needs in drug development and clinical research.
Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby reducing platelet aggregation.[1] However, there is significant inter-individual variability in the response to clopidogrel, leading to the concept of "high on-treatment platelet reactivity" (HTPR), which has been associated with an increased risk of thrombotic events.[2] Consequently, several in vitro assays have been developed to assess the adequacy of P2Y12 inhibition. This guide focuses on the cross-validation of four prominent assays: Light Transmission Aggregometry (LTA), VerifyNow P2Y12, Multiplate Analyzer, and Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay.
Comparative Performance of Platelet Function Assays
The choice of a platelet function assay can significantly impact the identification of patients with HTPR, as the agreement between different assays is often moderate to poor.[3][4] The following tables summarize quantitative data from studies comparing the performance of these assays.
| Assay Comparison | Correlation Coefficient (r) | Key Findings | Reference |
| VerifyNow P2Y12 vs. VASP Assay | Good correlation, especially in the chronic phase of treatment. | Discordance was sometimes observed with platelet aggregometry. | [3][5] |
| VerifyNow P2Y12 vs. LTA (ADP-induced) | r = 0.64 (p < 0.0001) | Moderate agreement. | [3] |
| VASP Assay vs. LTA (ADP-induced) | r = 0.55 (p < 0.0001) | Moderate agreement. | [3] |
| VerifyNow P2Y12 vs. VASP Assay | r = 0.59 (p < 0.0001) | Moderate agreement. | [3] |
| VerifyNow P2Y12 vs. LTA (20 µmol/L ADP) | R² = 0.48 (p < 0.001) | Strong correlation with the active metabolite of clopidogrel. | [1] |
| VASP Assay vs. Active Metabolite of Clopidogrel | R² = 0.56 (p < 0.001) | Strong correlation with the active metabolite of clopidogrel. | [1] |
| LTA (20 µmol/L ADP) vs. Active Metabolite of Clopidogrel | R² = 0.47 (p < 0.001) | Strong correlation with the active metabolite of clopidogrel. | [1] |
| Multiplate vs. VASP (Flow Cytometry) | r = 0.79 (p < 0.0001) | Moderately strong correlation. | [6] |
| Multiplate vs. VASP (ELISA) | r = 0.69 (p < 0.0001) | Moderately strong correlation. | [6] |
| Assay | Cut-off for High On-Treatment Platelet Reactivity (HTPR) | Percentage of Patients Identified with HTPR | Reference |
| LTA (ADP-induced) | >70% | 13% | [3] |
| LTA (5 µM ADP) | >46% | 23.1% | [7] |
| LTA (20 µM ADP) | - | 16.2% | [7] |
| VerifyNow P2Y12 | >240 PRU | 33% | [3] |
| VerifyNow P2Y12 | ≥230 PRU | 41.6% | [8] |
| VerifyNow P2Y12 | >235-240 PRU | 27.3% | [7] |
| VASP Assay | >50% PRI | 39% | [3] |
| VASP Assay | >50% PRI | 39.3% | [7] |
| Multiplate Analyzer | >468 AU/min | - | [7] |
Experimental Protocols
Detailed methodologies for the four key platelet function assays are provided below.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for assessing platelet function.[4] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Assay Procedure:
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
Add a specific concentration of ADP (e.g., 5, 10, or 20 µmol/L) to the PRP to induce aggregation.
-
Record the change in light transmittance for a set period (e.g., 6 minutes).
-
-
Data Analysis: The result is typically expressed as the maximum percentage of platelet aggregation.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation in whole blood.[12][13][14]
-
Sample Collection: Collect whole blood into a 3.2% sodium citrate Greiner Bio-One partial-fill blue top tube. A discard tube should be drawn first.
-
Instrument Setup: Turn on the VerifyNow instrument, which performs an automatic quality control check.
-
Assay Procedure:
-
Insert the VerifyNow P2Y12 assay cartridge into the instrument.
-
Once prompted, insert the blood collection tube into the cartridge. The instrument automatically controls the sample analysis.
-
The assay contains fibrinogen-coated microparticles and platelet activators (ADP and prostaglandin E1). Activated platelets bind to the fibrinogen-coated beads, causing aggregation and an increase in light transmittance.
-
-
Data Analysis: The results are reported in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity. The system also provides a percentage of inhibition.
Multiplate Analyzer
The Multiplate Analyzer is a whole-blood impedance aggregometer that measures platelet aggregation on two pairs of sensor electrodes.[16][17]
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (hirudin is often recommended).
-
Instrument Setup: The Multiplate analyzer is a semi-automated benchtop device.
-
Assay Procedure:
-
Dilute the whole blood sample 1:2 with 0.9% NaCl solution.
-
Add the diluted blood to the test cuvette, which contains two independent sensor units.
-
After a 3-minute incubation at 37°C, add the ADP reagent.
-
As platelets aggregate on the electrodes, the electrical impedance between them increases. This change is recorded for 6 minutes.
-
-
Data Analysis: The results are expressed as the area under the aggregation curve (AUC) in arbitrary aggregation units (AU*min).
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor by measuring the phosphorylation status of the intra-platelet VASP protein.[19][20]
-
Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Assay Procedure:
-
Divide the blood sample into two tubes.
-
Incubate one tube with prostaglandin E1 (PGE1) alone and the other with PGE1 plus ADP. PGE1 stimulates VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits this phosphorylation.
-
After incubation, fix and permeabilize the platelets.
-
Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population in each tube.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI of the samples incubated with PGE1 alone and with PGE1 plus ADP. A higher PRI indicates greater P2Y12 receptor inhibition by clopidogrel.
Visualizing the Mechanisms
The following diagrams illustrate the P2Y12 signaling pathway and the principles of each platelet function assay.
Caption: P2Y12 signaling pathway and clopidogrel's mechanism of action.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Working principles of VerifyNow, Multiplate, and VASP assays.
References
- 1. Which platelet function test is suitable to monitor clopidogrel responsiveness? A pharmacokinetic analysis on the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Clopidogrel response: head-to-head comparison of different platelet assays to identify clopidogrel non responder patients after coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Light Transmission Aggregometry and VerifyNow in Detecting Clopidogrel Resistance and Factors Affecting Clopidogrel Resistance in AMI-EST Patients Undergoing Percutaneous Coronary Intervention: A Cross-Sectional Study | Giantini | The Indonesian Biomedical Journal [inabj.org]
- 5. VerifyNow and VASP phosphorylation assays give similar results for patients receiving clopidogrel, but they do not always correlate with platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High residual platelet reactivity on clopidogrel: its significance and therapeutic challenges overcoming clopidogrel resistance - Garabedian - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 8. Platelet function testing to predict hyporesponsiveness to clopidogrel in patients with chest pain seen in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 13. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 14. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. haemoview.com.au [haemoview.com.au]
- 17. Multiplate Analyzer | Thoracic Key [thoracickey.com]
- 18. diagnostics.roche.com [diagnostics.roche.com]
- 19. biocytex.fr [biocytex.fr]
- 20. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vivo Bleeding Time: A Comparative Analysis of Clopidogrel and Novel Antiplatelet Agents
A definitive guide for researchers and drug development professionals on the comparative hemostatic impact of P2Y12 inhibitors, supported by preclinical experimental data.
This guide provides a comprehensive in vivo comparison of bleeding time associated with the traditional antiplatelet agent clopidogrel versus novel P2Y12 inhibitors, including prasugrel and ticagrelor. The data presented is derived from preclinical animal models, offering valuable insights for researchers in thrombosis, hemostasis, and cardiovascular pharmacology.
Comparative Analysis of Bleeding Time
The following table summarizes quantitative data on bleeding time from in vivo preclinical studies. It is important to note that the data is compiled from different studies using various animal models, which should be taken into account when making direct comparisons.
| Agent | Animal Model | Dose | Bleeding Time (seconds) | Fold Increase vs. Control | Study Reference |
| Vehicle/Control | Rat | N/A | 84 ± 4 | 1.0 | [1] |
| Clopidogrel | Rabbit | ED50: 6.7 mg/kg/day | - | ~2.0 | [2] |
| Mouse | 20 mg/kg (oral) | 462 | ~7.7 | [3] | |
| Mouse | 40 mg/kg (oral) | 648 | ~10.8 | [3] | |
| Prasugrel | Rat | ED200: 3.0 mg/kg | 168 | 2.0 | [1] |
| Rabbit | ED50: 1.9 mg/kg/day | - | ~2.0 | [2] | |
| Mouse | 0.15 mg/kg/day | >1200 | >20 | [4] | |
| Mouse | 0.5 mg/kg/day | >1200 | >20 | [4] | |
| Mouse | 1.5 mg/kg/day | >1200 | >20 | [4] | |
| Mouse | 5 mg/kg/day | >1200 | >20 | [4] | |
| Ticagrelor | Rat | ED200: 13 mg/kg | 168 | 2.0 | [1] |
ED50: Dose required to produce a half-maximal effect. ED200: Dose causing a twofold increase in bleeding time. Data presented as mean or calculated effect. Note the variability in experimental models and endpoints.
Experimental Protocols
The following section details a standardized methodology for the tail transection bleeding time assay in mice, a common preclinical model for assessing the hemostatic effects of antiplatelet agents.[4][5][6]
Objective: To measure the time to cessation of bleeding after a standardized tail injury in mice treated with antiplatelet agents.
Materials:
-
Male ICR mice (or other appropriate strain), weighing 23 ± 3 grams.
-
Test substance (e.g., Clopidogrel, Prasugrel, Ticagrelor) and vehicle control.
-
Mouse holders for restraint.
-
Scalpel or a standardized cutting block.
-
Test tubes or beakers containing isotonic saline (0.9% NaCl) maintained at 37°C in a water bath.
-
Stopwatch.
-
Filter paper (for blotting method, if used).
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory environment for a specified period before the experiment.
-
Dosing: The test substance or vehicle is administered to the mice via the appropriate route (e.g., oral gavage) at a predetermined time before the bleeding assay.[6]
-
Anesthesia and Restraint: The mouse is anesthetized and placed in a restraining device to immobilize the tail.
-
Tail Warming: The distal portion of the tail is submerged in warm saline (37°C) for at least five minutes to ensure vasodilation and consistent blood flow.[7]
-
Tail Transection: A standardized injury is induced by transecting the tail at a precise distance from the tip (e.g., 3-5 mm) using a sharp scalpel.[6]
-
Bleeding Time Measurement: Immediately after transection, the tail is immersed in a tube containing pre-warmed saline (37°C). A stopwatch is started simultaneously.[6][7]
-
Observation: The bleeding is continuously monitored. The bleeding time is defined as the time from the initial transection to the first moment of bleeding cessation for a continuous period (e.g., 15-30 seconds).[6] Some protocols may include gentle blotting of the tail tip on filter paper at fixed intervals until bleeding stops.
-
Re-bleeding: The animal is observed for a set period (e.g., 20-40 minutes) to detect any instances of re-bleeding.[4][7] If re-bleeding occurs, some protocols record the cumulative bleeding time.
-
Endpoint: The experiment is terminated at a predefined cutoff time (e.g., 1800 seconds) to prevent excessive blood loss and animal distress. If bleeding has not ceased by this time, the bleeding time is recorded as the cutoff time.
Visualizing Mechanisms and Workflows
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a crucial G-protein coupled receptor on the platelet surface that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation.[8] Clopidogrel, prasugrel, and ticagrelor all target this receptor but through different mechanisms.[9]
References
- 1. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clopidogrel versus prasugrel in rabbits. Effects on thrombosis, haemostasis, platelet function and response variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 4. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are P2Y12 receptor modulators and how do they work? [synapse.patsnap.com]
Dual Antiplatelet Therapy: Unraveling the In Vivo Synergy of Clopidogrel and Aspirin in Thrombosis
A comprehensive analysis of preclinical data demonstrates the enhanced antithrombotic efficacy of combining clopidogrel and aspirin. This guide synthesizes findings from various in vivo experimental models, providing researchers with comparative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to facilitate further investigation into this widely used therapeutic strategy.
The co-administration of clopidogrel, a P2Y12 receptor antagonist, and aspirin, a cyclooxygenase-1 (COX-1) inhibitor, is a cornerstone of antiplatelet therapy for preventing thrombotic events. While their individual mechanisms of action are well-understood, their synergistic effect in vivo provides a more potent inhibition of platelet aggregation and thrombus formation than either agent alone. This guide delves into the preclinical evidence supporting this synergy, presenting quantitative data from key animal studies and outlining the methodologies used to generate these findings.
Comparative Efficacy: A Quantitative Overview
In vivo studies across various animal models, including rabbits, pigs, and mice, have consistently demonstrated the superior antithrombotic effect of clopidogrel and aspirin combination therapy compared to monotherapy. The following tables summarize key quantitative outcomes from these studies, highlighting the synergistic reduction in thrombus formation and the impact on hemostasis.
Table 1: Effect of Clopidogrel and Aspirin on Thrombus Formation in a Porcine Stent Thrombosis Model
| Treatment Group | Dose | Thrombus Weight (mg) | % Inhibition |
| Control | - | 24 ± 4 | - |
| Aspirin | 10 mg/kg | 20 ± 2 | 19% |
| Clopidogrel | 2.5 mg/kg | 22 ± 3 | 7% |
| Clopidogrel | 5 mg/kg | 11 ± 2 | 56% |
| Clopidogrel | 10 mg/kg | 3 ± 2 | 87% |
| Aspirin + Clopidogrel | 10 mg/kg + 2.5 mg/kg | 1.2 ± 0.5 | 95% |
| Aspirin + Clopidogrel | 10 mg/kg + 5 mg/kg | 0.5 ± 0.2 | 98% |
Data adapted from a study on a porcine ex vivo arteriovenous shunt model.[1]
Table 2: Effect of Clopidogrel and Aspirin on Bleeding Time in a Porcine Model
| Treatment Group | Dose | Bleeding Time (s) |
| Control | - | 137 ± 73 |
| Aspirin | 10 mg/kg | 150 ± 60 |
| Clopidogrel | 10 mg/kg | 292 ± 130 |
| Aspirin + Clopidogrel | 10 mg/kg + 2.5 mg/kg | 442 ± 115 |
| Aspirin + Clopidogrel | 10 mg/kg + 5 mg/kg | 720 ± 120 |
Data adapted from a study on a porcine ex vivo arteriovenous shunt model.[1]
Table 3: Effect of Clopidogrel and Aspirin on Time to Occlusion in a Ferric Chloride-Induced Thrombosis Model in Mice
| Treatment Group | Dose | Time to Occlusion (min) | Vascular Patency |
| Vehicle (Water) | 10 mL/kg | 11.4 ± 4.15 | 0/9 |
| Clopidogrel | 3 mg/kg | 7.0 ± 1.0 (for occluded vessels) | 7/9 (71%) |
| Clopidogrel | 10 mg/kg | - | 9/9 (100%) |
Data adapted from a study on a ferric chloride-induced arterial thrombosis model in CD-1 mice.[2]
Underlying Mechanisms: A Synergistic Blockade of Platelet Activation
Aspirin and clopidogrel inhibit platelet activation through distinct but complementary pathways. Aspirin irreversibly acetylates COX-1, thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.[3] Clopidogrel, a prodrug, is metabolized to an active form that irreversibly inhibits the P2Y12 receptor, preventing adenosine diphosphate (ADP)-induced platelet activation.[3][4] The synergistic effect arises from the dual blockade of these critical activation pathways, leading to a more profound and sustained antiplatelet effect.[1][3]
Synergistic Antiplatelet Action of Aspirin and Clopidogrel.
Experimental Protocols
The following are detailed methodologies for two common in vivo models used to evaluate the antithrombotic effects of clopidogrel and aspirin.
1. Ferric Chloride-Induced Arterial Thrombosis Model
This model is widely used to induce occlusive thrombosis in a controlled manner and is sensitive to both antiplatelet and anticoagulant agents.[5][6]
-
Animal Model: Male CD-1 mice (25-30g) or Sprague-Dawley rats.[2]
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
-
Drug Administration: Administer the test compounds (vehicle, aspirin, clopidogrel, or combination) via oral gavage at specified times before inducing thrombosis. For example, clopidogrel can be given 26 and 2 hours prior to the procedure.[2]
-
Thrombosis Induction:
-
Saturate a small piece of filter paper with a ferric chloride (FeCl3) solution (e.g., 2.5% to 3.5% in mice, 20% in rats).[2][7][8]
-
Apply the FeCl3-saturated filter paper to the exterior of the carotid artery for a defined period (e.g., 3 minutes).[2][5]
-
Remove the filter paper and continuously monitor blood flow using the Doppler probe for a set duration (e.g., 60 minutes).[2]
-
-
Endpoint Measurement: The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl3 to the cessation of blood flow for a specified duration (e.g., 30 seconds).[2] Vascular patency at the end of the observation period is also a key outcome.
2. Tail Bleeding Time Assay
This assay provides a global assessment of in vivo hemostasis and is sensitive to the effects of antiplatelet agents.[9][10][11]
-
Animal Model: BALB/c or C57BL/6 mice.
-
Drug Administration: Administer the test compounds at specified times before the assay.
-
Procedure:
-
Anesthetize the mouse or restrain it appropriately.
-
Clean the tail with 70% alcohol.[12]
-
Using a sharp scalpel or surgical scissors, transect a specific length of the tail tip (e.g., 2-5 mm).[12][13]
-
Immediately immerse the transected tail into a tube containing pre-warmed (37°C) isotonic saline or Drabkin's reagent.[9][10][13]
-
Record the time from transection until the cessation of bleeding. Bleeding time is often defined as the time to the first cessation of bleeding, though some protocols also measure the duration of re-bleeding episodes.[10]
-
-
Endpoint Measurement:
General Experimental Workflow
The evaluation of synergistic antithrombotic effects in vivo typically follows a standardized workflow to ensure reproducibility and comparability of results.
General Experimental Workflow for In Vivo Evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cordynamics.com [cordynamics.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspirin and Clopidogrel Response Variability: Review of the Published Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Clopidogrel's Dichotomous Impact on Vascular Mimicry: A Comparative Analysis Across Cancer Cell Lines
A detailed guide for researchers exploring the complex interaction between the antiplatelet agent Clopidogrel and the formation of vascular-like channels by tumor cells.
Introduction
Vascular mimicry (VM) is a process by which highly aggressive cancer cells form their own de novo vascular networks, independent of endothelial cells, to ensure adequate blood supply for tumor growth and metastasis.[1][2][3] This phenomenon is associated with poor patient prognosis and resistance to conventional anti-angiogenic therapies.[4][5] Clopidogrel, a widely used antiplatelet drug, functions as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor.[6][7][8] While its primary role is in preventing thrombosis, emerging evidence suggests a complex and sometimes contradictory role in cancer progression and vascular mimicry. This guide provides a comparative analysis of Clopidogrel's effects on VM in different cancer models, supported by experimental data and detailed protocols.
Comparative Efficacy of Clopidogrel on Vascular Mimicry
Direct comparative studies of Clopidogrel's effect on vascular mimicry across different cancer cell lines in vitro are limited. However, a significant in vivo study using a 4T1 metastatic breast cancer model revealed a surprising outcome.
Case Study: 4T1 Murine Breast Cancer
In a study investigating the effects of dual antiplatelet therapy, Clopidogrel, in combination with aspirin, was found to promote vascular mimicry in the primary tumors of 4T1 breast cancer-bearing mice.[9] This unexpected finding suggests that in certain tumor microenvironments, the inhibition of platelet function may trigger compensatory mechanisms that enhance tumor perfusion through VM.
| Cancer Model | Treatment | Key Quantitative Findings | Molecular Marker Changes | Reference |
| 4T1 Murine Breast Cancer (in vivo) | Aspirin + Clopidogrel | Increased number of PAS-positive, CD31-negative pseudovessels (139,608 ± 58,524 pixels vs. 69,310 ± 35,033 in control) | Increased expression of VE-Cadherin and Slpi | [9] |
Potential Mechanisms and Differential Effects in Other Cancers
The P2Y12 receptor, the target of Clopidogrel, is expressed on various cancer cell lines, including glioma, melanoma, and breast cancer.[10] This suggests that Clopidogrel could have direct, platelet-independent effects on tumor cells that may differ from the in vivo observations in the 4T1 model.
Glioblastoma (e.g., U87 cell line)
Glioblastoma (GBM) is a highly vascularized tumor where VM is a known contributor to its aggressive nature.[11][12][13][14] Several signaling pathways crucial for GBM-VM, such as the PI3K/Akt and VEGFR-2 pathways, are downstream of G-protein coupled receptors like P2Y12.[13] Therefore, it is plausible that Clopidogrel could directly inhibit VM in glioblastoma cells by blocking P2Y12-mediated activation of these pro-vasculogenic pathways.
Melanoma (e.g., A375-M6, B16-F10 cell lines)
Melanoma was the first cancer type in which VM was described.[3][15] The formation of VM channels in melanoma involves key molecules like VE-cadherin and EphA2.[2][15] The P2Y12 receptor is also expressed in melanoma cells.[10] Inhibition of this receptor by Clopidogrel could potentially disrupt the signaling cascades that lead to the expression and activation of these critical VM-related proteins, thereby impeding the formation of vascular-like structures.
The contradictory findings highlight the complexity of Clopidogrel's role in the tumor microenvironment. The pro-VM effect observed in the 4T1 breast cancer model in vivo may be an indirect consequence of long-term platelet inhibition and the subsequent host response, which may not be recapitulated in in-vitro models or in other tumor types.[9] Further research is warranted to elucidate the direct effects of Clopidogrel on VM in different cancer cell lines.
Experimental Protocols
Matrigel Tube Formation Assay for Vascular Mimicry
This assay assesses the ability of cancer cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Matrigel Basement Membrane Matrix
-
24-well culture plates
-
Cancer cell lines (e.g., U87, A375-M6)
-
Serum-free culture medium
-
Clopidogrel (and its active metabolite)
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest cancer cells and resuspend them in serum-free medium at a density of 5 x 10^4 to 2 x 10^5 cells/mL.
-
Treat the cell suspension with varying concentrations of Clopidogrel's active metabolite or vehicle control.
-
Seed the treated cells onto the solidified Matrigel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor the formation of tube-like structures at regular intervals (e.g., 6, 12, and 24 hours).
-
Capture images using an inverted microscope.
-
Quantify VM by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.
PAS (Periodic acid-Schiff) Staining for VM in Tumor Sections
This histological technique identifies the basement membrane-rich patterns of VM channels, which are typically negative for endothelial markers like CD31.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Periodic acid solution
-
Schiff's reagent
-
Hematoxylin counterstain
-
Light microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the slides in periodic acid solution to oxidize carbohydrates.
-
Rinse thoroughly with distilled water.
-
Immerse the slides in Schiff's reagent, which reacts with the aldehydes to form a magenta color.
-
Wash the slides in running tap water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Examine under a light microscope. VM channels will appear as magenta-colored, tube-like structures that are not lined by endothelial cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of Clopidogrel's direct effect on VM.
Caption: Workflow for the in vitro Vascular Mimicry (Matrigel) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms and Anticancer Therapeutic Strategies in Vasculogenic Mimicry [jcancer.org]
- 3. Tumor cell vascular mimicry: Novel targeting opportunity in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Vasculogenic Mimicry in Cancer [repository.cam.ac.uk]
- 6. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Role and recent progress of P2Y12 receptor in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glioblastoma-derived Tumor Cells Induce Vasculogenic Mimicry through Flk-1 Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular mimicry in glioblastoma following anti-angiogenic and anti-20-HETE therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glioblastoma vasculogenic mimicry: signaling pathways progression and potential anti-angiogenesis targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasculogenic mimicry–potential target for glioblastoma therapy: an in vitro and in vivo study | springermedicine.com [springermedicine.com]
- 15. uPAR Controls Vasculogenic Mimicry Ability Expressed by Drug-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating a new biomarker for predicting Clopidogrelum response in a research setting
A Comparative Guide to Biomarkers for Predicting Clopidogrel Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging biomarkers for predicting patient response to Clopidogrel, a critical antiplatelet therapy. We will delve into the underlying mechanisms, compare the performance of various assays using experimental data, and provide detailed protocols for key methodologies.
Introduction to Clopidogrel and the Need for Biomarkers
Clopidogrel is a prodrug that requires conversion to its active metabolite to exert its antiplatelet effect.[1][2][3] This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation.[1][4] However, a significant variability in patient response to Clopidogrel has been observed, with some individuals experiencing "Clopidogrel resistance," leading to a higher risk of adverse cardiovascular events such as stent thrombosis.[1][5][6] This variability is attributed to several factors, including genetic polymorphisms, drug-drug interactions, and clinical variables.[7][8] Consequently, reliable biomarkers are essential to identify patients who may not respond adequately to standard Clopidogrel therapy, allowing for personalized treatment strategies.
The two primary approaches for assessing Clopidogrel response are genetic testing and platelet function testing (phenotyping).[9][10]
Clopidogrel Metabolism and Mechanism of Action
Clopidogrel is absorbed in the intestine and undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role.[1][2][11] The active metabolite then binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.
Comparison of Biomarker Categories: Genetic vs. Phenotypic Testing
Both genetic and phenotypic testing provide valuable, yet distinct, information regarding a patient's potential or actual response to Clopidogrel.
| Feature | Genetic Testing (e.g., CYP2C19 Genotyping) | Phenotypic Testing (Platelet Function Tests) |
| Principle | Identifies genetic variations that affect drug metabolism.[7] | Directly measures the level of platelet reactivity in response to an agonist.[7] |
| Timing of Test | Can be performed before initiating therapy.[7] | Performed while the patient is on therapy.[7] |
| Information Provided | Predicts an individual's potential to metabolize Clopidogrel. | Measures the actual antiplatelet effect of Clopidogrel.[7] |
| Influencing Factors | Stable, not influenced by external factors. | Can be affected by drug interactions, patient compliance, and other clinical variables.[7] |
| Advantages | Provides a lifelong prediction of metabolic capacity. | Reflects the net effect of all influencing factors on platelet inhibition.[10] |
| Disadvantages | Does not account for non-genetic factors influencing platelet reactivity. | Provides a snapshot in time; results can vary. |
Genetic Biomarkers: CYP2C19 Polymorphisms
Genetic variations in the CYP2C19 gene are a major determinant of Clopidogrel's efficacy.[5] Alleles are categorized based on their impact on enzyme function.
| Allele Type | Example Alleles | Metabolizer Phenotype | Implication for Clopidogrel Response |
| Loss-of-Function (LoF) | 2, *3 | Poor or Intermediate Metabolizers | Reduced conversion to active metabolite, higher risk of treatment failure.[5] |
| Gain-of-Function (GoF) | 17 | Ultra-rapid or Rapid Metabolizers | Increased conversion to active metabolite, potentially higher bleeding risk.[12] |
| Normal Function | *1 | Normal Metabolizers | Expected response to Clopidogrel. |
Phenotypic Biomarkers: Platelet Function Tests
Several assays are available to measure platelet function and the degree of P2Y12 inhibition.
| Assay | Principle | Measured Parameter | Advantages | Disadvantages |
| Light Transmittance Aggregometry (LTA) | Measures changes in light transmission through platelet-rich plasma upon agonist-induced aggregation.[13] | Maximum Platelet Aggregation (%) | Gold standard for platelet function testing. | Labor-intensive, poor standardization.[14] |
| VerifyNow P2Y12 Assay | Whole blood, point-of-care assay using fibrinogen-coated beads and ADP as an agonist.[13] | P2Y12 Reaction Units (PRU) and % Inhibition.[12] | User-friendly, rapid results.[13] | Less sensitive at very high or low levels of inhibition.[15] |
| Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay | Flow cytometry-based assay measuring the phosphorylation state of VASP, which is regulated by the P2Y12 receptor. | Platelet Reactivity Index (PRI) | Specific for the P2Y12 pathway. | Requires specialized equipment and expertise. |
| Thromboelastography (TEG) PlateletMapping™ Assay | Measures the viscoelastic properties of a whole blood clot to assess platelet function. | Maximum Amplitude (MA) | Provides a global assessment of hemostasis. | Can be complex to interpret. |
Studies have shown a moderate to good correlation between LTA and the VerifyNow P2Y12 assay, with correlation coefficients (r) around 0.7.[15][16] However, the agreement on defining "Clopidogrel resistance" can vary.
| Study Finding | LTA Result | VerifyNow Result | Agreement (Kappa) |
| A 2021 study reported the proportion of Clopidogrel resistance to be 47.1% with LTA and 21.8% with VerifyNow.[17] | 47.1% resistance | 21.8% resistance | Fair (κ = 0.270)[17] |
| A receiver-operating characteristics (ROC) curve analysis showed a PRU cut-off of 241 on VerifyNow could distinguish patients with high platelet reactivity on LTA.[18] | ≥50% aggregation | ≥241 PRU | AUC = 0.822[18] |
Experimental Protocols
CYP2C19 Genotyping
Objective: To identify single nucleotide polymorphisms (SNPs) in the CYP2C19 gene.
Methodology: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
-
DNA Extraction: Genomic DNA is isolated from a whole blood sample using a commercially available kit.
-
PCR Amplification: A specific region of the CYP2C19 gene containing the target SNP is amplified using polymerase chain reaction (PCR) with specific primers.
-
Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that recognizes and cuts the DNA at a specific sequence, which is altered by the presence of the SNP.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype. For example, a wild-type allele will be cut, producing two smaller fragments, while a variant allele will remain uncut, resulting in a single larger fragment.
Light Transmittance Aggregometry (LTA)
Objective: To measure ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Sample Preparation: Whole blood is collected in a tube containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed, and platelet-poor plasma (PPP) is obtained by a subsequent high-speed centrifugation.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C.
-
A baseline light transmittance is established (0% aggregation). PPP is used to set the 100% aggregation baseline.
-
An agonist, typically adenosine diphosphate (ADP) at concentrations of 5 µM and 20 µM, is added to the PRP.[15]
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases.
-
The change in light transmittance is recorded over time.
-
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage change in light transmittance from baseline.
VerifyNow P2Y12 Assay
Objective: To provide a point-of-care measurement of P2Y12 receptor blockade.
Methodology:
-
Sample Collection: A whole blood sample is collected in a specific Greiner tube.
-
Assay Cartridge: The sample is transferred to a disposable VerifyNow P2Y12 cartridge, which contains two channels.
-
Channel 1 (Baseline): Contains thrombin receptor-activating peptide (TRAP) to induce maximal platelet aggregation, providing a baseline reading.
-
Channel 2 (P2Y12): Contains ADP and prostaglandin E1 (PGE1) to specifically measure P2Y12-mediated aggregation.[14]
-
-
Analysis: The instrument incubates the sample and measures the rate and extent of platelet aggregation by detecting changes in light transmittance as fibrinogen-coated beads aggregate.
-
Results: The instrument reports the results in P2Y12 Reaction Units (PRU), which indicate the amount of P2Y12-mediated platelet aggregation, and calculates the percentage of P2Y12 inhibition based on the baseline channel. A higher PRU value suggests higher on-treatment platelet reactivity.[2]
Conclusion and Future Directions
The choice of biomarker for predicting Clopidogrel response depends on the specific research or clinical question. Genetic testing offers a predictive, lifelong assessment of a patient's metabolic capacity, while platelet function tests provide a real-time, functional measure of the drug's effect. An integrated approach, potentially combining both genetic and phenotypic information, may offer the most comprehensive picture of a patient's Clopidogrel response profile.
Emerging research is exploring novel biomarkers, including other genetic variants beyond CYP2C19 and epigenetic factors like DNA methylation, which may further refine our ability to predict and monitor Clopidogrel efficacy.[19][20] The continued development of rapid, reliable, and cost-effective biomarker assays will be crucial for advancing personalized antiplatelet therapy.
References
- 1. openheart.bmj.com [openheart.bmj.com]
- 2. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Utility of Clopidogrel Drug Response Testing [learn.mapmygenome.in]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Genetic polymorphisms of CYP2C19 influences the response to clopidogrel in ischemic heart disease patients in the South Indian Tamilian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. droracle.ai [droracle.ai]
- 8. Clopidogrel resistance: What’s new? | Thoracic Key [thoracickey.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Introduction - Testing of CYP2C19 Variants and Platelet Reactivity for Guiding Antiplatelet Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Relationship between CYP2C19 Polymorphism and Clopidogrel Resistance in Patients with Coronary Heart Disease and Ischemic Stroke in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oaji.net [oaji.net]
- 18. Correlation of high post-treatment platelet reactivity assessed by light transmittance aggregometry and the VerifyNow P2Y12 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two More Clopidogrel Resistance Genes Found | MDedge [mdedge.com]
- 20. Frontiers | Clopidogrel Resistance Is Associated With DNA Methylation of Genes From Whole Blood of Humans [frontiersin.org]
Ticagrelor Demonstrates Superiority over Clopidogrel in Mitigating Coronary Microvascular Dysfunction
A comprehensive review of clinical data indicates that ticagrelor is more effective than clopidogrel in improving coronary microvascular function in patients with acute coronary syndrome (ACS). Multiple studies and meta-analyses consistently show that ticagrelor leads to better outcomes in key indicators of microvascular health, including the Index of Microcirculatory Resistance (IMR), Coronary Flow Reserve (CFR), and myocardial perfusion grades.
Coronary microvascular dysfunction (CMD) is a condition where the small blood vessels of the heart fail to function properly, leading to impaired blood flow and a higher risk of adverse cardiovascular events, even after successful revascularization of larger coronary arteries. Antiplatelet therapy is a cornerstone of treatment for ACS, and the choice between P2Y12 inhibitors clopidogrel and ticagrelor can significantly impact microvascular recovery.
Mechanism of Action: A Tale of Two Inhibitors
Clopidogrel is a prodrug that requires metabolic activation in the liver to irreversibly bind to and inhibit the P2Y12 receptor on platelets, a key step in platelet aggregation.[1][2] This indirect and irreversible mechanism can lead to variability in patient response.[3] In contrast, ticagrelor is a direct-acting, reversible P2Y12 inhibitor, resulting in faster, more potent, and more consistent platelet inhibition.[4][5]
Beyond its primary antiplatelet effect, ticagrelor has a secondary mechanism of action that may contribute to its benefits in the microcirculation. It inhibits the cellular uptake of adenosine, thereby increasing local adenosine concentrations.[6][7][8] Adenosine is a potent vasodilator and has cardioprotective effects, which can improve coronary blood flow and reduce microvascular resistance.[7][9][10]
References
- 1. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparing the effect of clopidogrel versus ticagrelor on coronary microvascular dysfunction in acute coronary syndrome patients (TIME trial): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Study Shows Ticagrelor Enhances Adenosine-Induced Coronary Blood Flow Velocity - American College of Cardiology [acc.org]
- 7. The effect of ticagrelor on coronary microvascular function after PCI in patients with ACS compared to clopidogrel: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ticagrelor enhances adenosine-induced coronary vasodilatory responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Clopidogrel in Laboratory Settings
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Clopidogrel, a widely used antiplatelet agent. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Core Principles of Clopidogrel Disposal
The fundamental principle for the disposal of Clopidogrel, as with any pharmaceutical waste, is to adhere strictly to national and local regulations. Waste material must be managed in a way that prevents environmental contamination and ensures the safety of all personnel.
Step-by-Step Disposal Protocol
-
Segregation and Containment:
-
Do not mix Clopidogrel waste with other chemical waste.
-
Retain the waste in its original container whenever possible. If the original container is compromised, use a suitable, clearly labeled, and closed container for disposal.[1]
-
Uncleaned containers should be treated as the product itself and disposed of accordingly.
-
-
Waste Classification:
-
Determine if the Clopidogrel waste is classified as hazardous. While some sources indicate that 5-10% of all pharmaceutical waste is considered hazardous by the U.S. Environmental Protection Agency (EPA), the specific classification of Clopidogrel waste may vary based on its formulation and any contaminants.[2]
-
Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue or purple containers.[3]
-
-
Disposal Method:
-
Accidental Spills:
-
In the event of a spill, avoid inhalation of dust and contact with the substance.
-
Ensure adequate ventilation and evacuate the area if necessary.
-
Cover drains to prevent entry.
-
Collect the spilled material using appropriate personal protective equipment, bind it, and pump it off. The collected material should be disposed of properly.[1]
-
Quantitative Data
Currently, publicly available safety data sheets and disposal guidelines for Clopidogrel do not provide specific quantitative data such as concentration limits for disposal. The primary directive is that all disposal must comply with local and national regulations.
| Data Point | Value | Source |
| Specific Concentration Limits for Disposal | Not specified | (5--INVALID-LINK--,--INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for the disposal of Clopidogrel are not provided in the reviewed safety and disposal literature. The procedures outlined are operational guidelines for safe handling and disposal in a laboratory or pharmaceutical setting.
Logical Workflow for Clopidogrel Disposal
The following diagram illustrates the decision-making process for the proper disposal of Clopidogrel waste in a laboratory environment.
Caption: Logical workflow for the proper disposal of Clopidogrel waste.
References
Essential Safety and Logistics for Handling Clopidogrelum
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Clopidogrelum is paramount. This guidance provides a direct, procedural approach to personal protective equipment (PPE), operational plans, and disposal protocols to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure during the handling of this compound. The required level of protection depends on the specific task and the quantity of the substance being handled.
Summary of Recommended PPE for this compound
| Protection Type | Specific Recommendations | Conditions for Use |
| Respiratory Protection | NIOSH-approved respirator with a P2 filter. | Required when dusts are generated or when occupational exposure limits may be exceeded.[1] A full respiratory protection program should be in place (per OSHA 29 CFR 1910.134).[1] |
| Eye Protection | Safety glasses with side shields.[1][2] | Recommended for all handling procedures. |
| Chemical goggles or a face shield.[1][3] | Required if there is a potential for splashing or if corrosive materials are present.[1][3] | |
| Hand Protection | Chemically compatible gloves (e.g., nitrile).[1] | Required for all handling procedures. For solutions, ensure glove material is resistant to the solvent.[1] Avoid powdered latex gloves.[1] Consider double gloving for added protection.[1][4] |
| Body Protection | Laboratory coat (EN 340).[1] | For handling quantities up to 1 kilogram.[1] |
| Coverall of low permeability (EN 1149-1) or impervious protective clothing.[1][2][5] | For handling quantities over 1 kilogram or if skin contact is possible.[1][5] |
Occupational Exposure Limits
| Substance | Exposure Limit |
| Clopidogrel Bisulfate | 20 μg/m³[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines a generalized procedure for safely handling this compound powder in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Obtain and read the Safety Data Sheet (SDS) for this compound before starting any work.[6]
-
Ensure the work area is well-ventilated.[1][2] An approved exhaust ventilation system should be used.[2]
-
Verify that a safety shower and eyewash station are accessible.[2]
-
Restrict access to the handling area to authorized personnel only.[5]
-
Prohibit eating, drinking, smoking, and applying cosmetics in the work area.[1][2][4][6]
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before putting on any PPE.[4]
-
Don a laboratory coat or coverall, ensuring it is fully fastened.
-
Put on the inner pair of chemically compatible gloves.
-
If required, don a NIOSH-approved respirator.
-
Put on safety glasses with side shields. If a splash risk exists, use chemical goggles or a face shield.
-
Put on the outer pair of chemically compatible gloves, ensuring the cuffs of the gloves are over the sleeves of the lab coat.[4]
3. Handling this compound Powder:
-
Handle this compound in a designated area, such as a chemical fume hood, to minimize dust generation and accumulation.[5]
-
When weighing or transferring the powder, use techniques that avoid creating dust.
-
In case of handling broken or crushed tablets, ensure worker exposure is below the recommended exposure limit.[1]
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment.
-
Remove the outer pair of gloves and dispose of them in a designated waste container.[4]
-
Remove the remaining PPE in the following order: face shield/goggles, lab coat/coverall, respirator.
-
Remove the inner pair of gloves and dispose of them.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential harm to others.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, wipes, and disposable lab coats, should be considered hazardous waste.
-
Place all contaminated solid waste into a clearly labeled, sealed container for disposal.[5]
2. Disposal of Unused this compound:
-
Unused or expired this compound should be disposed of as hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5] In a clinical research setting, this may involve contacting an environmental health and safety (EHS) office to manage disposal through an approved vendor.[7]
3. Spill Cleanup:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1][5]
-
Wear appropriate PPE, including respiratory protection, eye protection, gloves, and a lab coat.[1]
-
Contain the spill to prevent it from spreading.
-
For dry spills, carefully sweep or vacuum the material and place it in a suitable container for disposal.[1] Avoid generating dust during cleanup.[1]
-
Wash the spill site thoroughly after the material has been collected.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sciegenpharm.com [sciegenpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medline.com [medline.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
